molecular formula C9H8F2O2 B2837498 (R)-5,7-Difluorochroman-4-ol CAS No. 1270294-05-7

(R)-5,7-Difluorochroman-4-ol

Cat. No.: B2837498
CAS No.: 1270294-05-7
M. Wt: 186.15 g/mol
InChI Key: HGTYMLFMXKYIQW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5,7-Difluorochroman-4-ol is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTYMLFMXKYIQW-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1O)C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270294-05-7
Record name (4R)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-5,7-Difluorochroman-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol: Chemical Properties, Structure, and Synthesis

For researchers, scientists, and professionals in drug development, this compound is a chiral compound of significant interest. It is a key building block in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1][2][3][4] Its fluorinated chroman structure is crucial for its biological activity and stability.[5][6]

Chemical Structure and Identifiers

This compound is characterized by a chroman core with fluorine atoms at the 5 and 7 positions and a hydroxyl group at the 4-position in the (R) configuration.[5][6]

IdentifierValue
IUPAC Name (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol[5]
CAS Number 1270294-05-7[1][5][7][8]
Molecular Formula C₉H₈F₂O₂[1][5][7][9]
SMILES C1COC2=C(C1O)C(=CC(=C2)F)F[5]
InChI Key HGTYMLFMXKYIQW-SSDOTTSWSA-N[1][5]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The presence of fluorine atoms notably influences the molecule's characteristics.[6]

PropertyValue
Molecular Weight 186.16 g/mol [1][4][7][10]
Appearance White solid[3]
Boiling Point 228.4 ± 40.0 °C (Predicted)[7]
Density 1.402 ± 0.06 g/cm³ (Predicted)[7]
pKa 13.09 ± 0.20 (Predicted)[9]
Purity Typically ≥98%[1][6][11]
Storage 2-8°C or Room temperature, in a dark place under an inert atmosphere[1][7][9][12]

Biological Activity and Applications

The primary application of this compound is as a crucial intermediate in the synthesis of Tegoprazan.[1][8] The specific (R)-stereochemistry is essential for the effective drug-receptor interaction of the final active pharmaceutical ingredient.[2]

The compound's biological significance stems from its role in forming Tegoprazan, which acts as a potent inhibitor of the gastric H⁺/K⁺-ATPase (proton pump).[1][5] This inhibition reduces gastric acid secretion, making it effective in treating conditions like gastroesophageal reflux disease.[5] Beyond this, research has indicated potential anti-inflammatory and anticancer activities for this class of compounds.[1][5]

Mechanism of Action: Inhibition of Gastric H+/K+-ATPase cluster_0 Gastric Parietal Cell cluster_1 Drug Interaction H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion Pumps out Lumen Gastric Lumen (Acid Secretion) H_ion->Lumen K_ion K+ K_ion->H_K_ATPase Enters cell Cytoplasm Cytoplasm Tegoprazan Tegoprazan (derived from This compound) Tegoprazan->H_K_ATPase Competitively Inhibits

Caption: Inhibition of the gastric proton pump by Tegoprazan.

Experimental Protocols

Synthesis of this compound

A practical and environmentally friendly synthesis involves the asymmetric reduction of the precursor, 5,7-difluorochroman-4-one, often achieved through enzymatic processes.[5][7] A published green synthesis protocol utilizes lipase-catalyzed resolution and a subsequent Mitsunobu inversion.[3]

Step 1: Synthesis of 5,7-Difluorochroman-4-one (Precursor)

  • Starting Material: 3,5-Difluorophenol.[3]

  • Reaction: The starting material is refluxed with 3-chloro-1-propanol (B141029) and K₂CO₃/KI in ethanol.[3]

  • Oxidation: The resulting intermediate is oxidized using a mixture of NaClO₂/NaClO/TEMPO.[3]

  • Cyclization: The product is treated with polyphosphoric acid (PPA) to yield 5,7-difluorochroman-4-one.[3]

  • Purification: The crude product is purified by recrystallization from a hexane/ethyl acetate (B1210297) mixture to afford a white solid.[3]

Step 2: Asymmetric Reduction to this compound

  • Substrate: 5,7-Difluorochroman-4-one.[7][8]

  • Method: Asymmetric reduction is performed. This is commonly achieved using a ketoreductase enzyme (from families such as SDR, MDR, or AKR) with a coenzyme and a coenzyme recycling system.[7][8] This enzymatic approach ensures high chiral selectivity and conversion rates under mild conditions.[5]

  • Alternative Method (Chiral Resolution): An alternative route involves the non-chiral reduction of the precursor with sodium borohydride (B1222165) (NaBH₄) to produce a racemic mixture of (±)-5,7-difluorochroman-4-ol.[3] The desired (R)-enantiomer is then resolved from the racemate via lipase-catalyzed resolution (e.g., using Novozym 435 enzyme) followed by a Mitsunobu inversion to obtain the final product with high purity.[3]

Synthetic Workflow for this compound start 3,5-Difluorophenol step1 Alkylation with 3-chloro-1-propanol start->step1 intermediate1 Intermediate Alcohol step1->intermediate1 step2 Oxidation (NaClO₂/NaClO/TEMPO) intermediate1->step2 intermediate2 Intermediate Acid step2->intermediate2 step3 Cyclization (PPA) intermediate2->step3 precursor 5,7-Difluorochroman-4-one step3->precursor step4 Asymmetric Reduction (Ketoreductase) precursor->step4 final_product This compound step4->final_product

Caption: Key steps in the green synthesis of this compound.

References

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol (CAS: 1270294-05-7): A Key Intermediate in the Synthesis of Tegoprazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-5,7-Difluorochroman-4-ol, a chiral chromanol derivative identified by the CAS number 1270294-05-7. This compound has garnered significant attention in medicinal chemistry as a crucial building block in the synthesis of Tegoprazan (B1682004), a potent potassium-competitive acid blocker (P-CAB).[1][2][3] This document will delve into its physicochemical properties, detailed synthesis protocols, and its pivotal role in the development of novel treatments for acid-related gastrointestinal disorders.

Physicochemical Properties

This compound is a white to off-white solid.[2] Its chemical structure features a chroman core substituted with two fluorine atoms at the 5 and 7 positions and a hydroxyl group at the 4-position, conferring chirality to the molecule. The presence of fluorine atoms can enhance the compound's stability and bioactivity.[3]

A summary of its known and predicted physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C₉H₈F₂O₂[4]
Molecular Weight 186.16 g/mol [4]
Melting Point 86-87 °CExperimental
Appearance White to off-white solid[2]
Purity ≥98%[4]
Boiling Point 228.4±40.0 °CPredicted
Density 1.402±0.06 g/cm³Predicted
pKa 13.09±0.20Predicted
LogP 1.7807Predicted[4]
Storage Temperature 2-8°C, Keep in dark place, inert atmosphere[2]

Spectral Data:

While comprehensive spectral data is available from various suppliers, representative NMR data for the precursor, 5,7-Difluorochroman-4-one (B1394127), has been published:

  • ¹H NMR (600 MHz, DMSO-d₆) δ: 6.88-6.93 (m, 1H), 6.82-6.84 (m, 1H), 4.57 (t, J = 6.0 Hz, 2H), 2.77 (t, J = 6.0 Hz, 2H).

  • ¹³C NMR (151 MHz, DMSO-d₆) δ: 188.6, 166.2 (J = 264.1 Hz), 164.2, 162.7 (J = 256.7 Hz), 109.0, 101.6, 98.8, 67.6, 38.2.

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the manufacturing of Tegoprazan. The primary approach involves the asymmetric reduction of its precursor, 5,7-difluorochroman-4-one.[1][3] More recently, a greener and more practical synthetic route has been developed, emphasizing the use of enzymatic resolution.

Synthesis of 5,7-Difluorochroman-4-one (Precursor)

A scalable synthesis of 5,7-difluorochroman-4-one has been reported, starting from 3,5-difluorophenol. The process involves O-alkylation followed by oxidation and cyclization.

Asymmetric Reduction to this compound

One established method for the asymmetric reduction of 5,7-difluorochroman-4-one utilizes a ketoreductase enzyme, which offers high chiral selectivity and operates under mild conditions.[1][2][3]

A Green and Practical Synthesis via Lipase-Catalyzed Resolution and Mitsunobu Inversion

An improved, eco-friendly synthetic route has been developed that avoids the direct asymmetric reduction of the ketone. This method proceeds through the following key steps:

  • Reduction of 5,7-difluorochroman-4-one: The precursor ketone is first reduced to a racemic mixture of (±)-5,7-difluorochroman-4-ol using a reducing agent like sodium borohydride.

  • Lipase-Catalyzed Kinetic Resolution: The racemic alcohol is then subjected to enzymatic kinetic resolution using an immobilized lipase, such as Novozym 435. This enzyme selectively acylates the (S)-enantiomer, leaving the desired this compound unreacted.

  • Mitsunobu Inversion: The acylated (S)-enantiomer can be subjected to a Mitsunobu reaction to invert its stereochemistry, thereby increasing the overall yield of the desired (R)-enantiomer.

Role in Drug Development: Synthesis of Tegoprazan

This compound is a pivotal intermediate in the synthesis of Tegoprazan.[2][3] The subsequent step involves a nucleophilic substitution reaction where the hydroxyl group of this compound displaces a leaving group on the benzimidazole (B57391) core of the other key intermediate. A common method employed for this coupling is the Mitsunobu reaction.

A patent describes the following general procedure: a mixture of the protected benzimidazole intermediate, this compound, and a phosphine (B1218219) reagent (like triphenylphosphine (B44618) or tributylphosphine) in a suitable solvent (e.g., toluene) is treated with an azodicarboxylate reagent (such as DIAD or ADDP) at room temperature. After the reaction is complete, the protecting group on the benzimidazole nitrogen is removed under basic conditions to yield Tegoprazan.

Mechanism of Action and Biological Significance

This compound itself has been investigated for its biological properties, including potential anti-inflammatory and anticancer activities.[3] However, its primary significance lies in its role as a precursor to Tegoprazan.

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that functions by inhibiting the gastric H+/K+-ATPase (proton pump) in parietal cells of the stomach lining.[3] Unlike proton pump inhibitors (PPIs), which require an acidic environment for activation and bind irreversibly, Tegoprazan binds reversibly and competitively with potassium ions, leading to a rapid onset of action and sustained acid suppression.[5][6]

Signaling Pathway of Gastric Acid Secretion and Inhibition

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The final step is the transport of H+ ions into the gastric lumen by the H+/K+-ATPase. This process is stimulated by histamine, acetylcholine, and gastrin.

The diagram below illustrates the signaling cascade leading to the activation of the H+/K+-ATPase and the point of inhibition by Tegoprazan.

G Signaling Pathway of H+/K+-ATPase Activation and Inhibition cluster_stimuli Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_second_messengers Second Messengers cluster_kinases Protein Kinases Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor cAMP cAMP H2_Receptor->cAMP Gs → Adenylyl Cyclase Ca2+ Ca²⁺ M3_Receptor->Ca2+ Gq → PLC CCK2_Receptor->Ca2+ Gq → PLC PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C Ca2+->PKC Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump Activation PKC->Proton_Pump Activation Acid_Secretion Gastric Acid (H⁺ Secretion) Proton_Pump->Acid_Secretion K⁺ in, H⁺ out Tegoprazan Tegoprazan Tegoprazan->Proton_Pump Inhibition

Caption: H+/K+-ATPase activation pathway and Tegoprazan's point of inhibition.

Experimental Workflow: From this compound to Tegoprazan

The following diagram outlines the key stages in the synthesis of Tegoprazan, starting from the chiral intermediate this compound.

G Experimental Workflow: Tegoprazan Synthesis Start This compound Mitsunobu Mitsunobu Reaction Start->Mitsunobu Intermediate_2 Protected Benzimidazole Intermediate Intermediate_2->Mitsunobu Reagents Reagents: - Phosphine (e.g., PPh₃) - Azodicarboxylate (e.g., DIAD) - Solvent (e.g., Toluene) Mitsunobu->Reagents Protected_Tegoprazan Protected Tegoprazan Mitsunobu->Protected_Tegoprazan Deprotection Deprotection Protected_Tegoprazan->Deprotection Base Reagent: - Base (e.g., NaOH) Deprotection->Base Tegoprazan Tegoprazan Deprotection->Tegoprazan Purification Purification (e.g., Crystallization) Tegoprazan->Purification

Caption: Workflow for the synthesis of Tegoprazan.

Conclusion

This compound is a well-characterized and indispensable intermediate in the synthesis of Tegoprazan. Its stereochemistry is crucial for the final drug's efficacy. The development of efficient and green synthetic routes to this compound is of high interest to the pharmaceutical industry. This guide has provided a detailed overview of its properties, synthesis, and its central role in the development of a new generation of acid suppressants, offering valuable information for researchers and professionals in the field of drug discovery and development.

References

(R)-5,7-Difluorochroman-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol

This technical guide provides a comprehensive overview of this compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a fluorinated chroman derivative with a hydroxyl group at the 4-position and fluorine atoms at the 5- and 7-positions of the benzopyran ring.[1] Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₈F₂O₂[1][2][3][4][5][6]
Molecular Weight 186.16 g/mol [2][3][5][6]
CAS Number 1270294-05-7[1][2][3][4]
IUPAC Name (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol[4]
Appearance White solid[7]
Purity ≥98%[3]

Role in Drug Development

This compound is a crucial building block in the synthesis of more complex, biologically active molecules.[1] Its most notable application is as a key intermediate in the production of Tegoprazan.[2][7][8]

Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD).[1][7][9] The specific (R)-configuration of the chiral center in this compound is essential for the desired pharmacological activity of the final drug product.[8] The fluorine atoms on the chroman ring enhance metabolic stability and binding affinity.[8]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the asymmetric reduction of its precursor, 5,7-difluorochroman-4-one (B1394127).[1][4] Below is a detailed experimental protocol for a practical and environmentally friendly synthesis.

Synthesis of (±)-5,7-Difluorochroman-4-ol

This two-step process starts from 5,7-difluorochroman-4-one.

Step 1: Synthesis of 5,7-Difluorochroman-4-one (5)

The precursor, 5,7-difluorochroman-4-one, can be synthesized from 3,5-difluorophenol (B1294556). One method involves O-alkylation with 3-bromo-1-propanol, followed by oxidation and cyclization.[7] An improved process involves reacting 3,5-difluorophenol with 3-chloro-1-propanol, followed by oxidation and cyclization using polyphosphoric acid (PPA).[10]

Step 2: Reduction to (±)-5,7-Difluorochroman-4-ol (6)

  • Reactants: 5,7-difluorochroman-4-one (120g, 0.65mol), Methanol (B129727) (500mL), Sodium borohydride (B1222165) (NaBH₄) (30g, 0.79mol).[7]

  • Procedure:

    • A solution of 5,7-difluorochroman-4-one in methanol is cooled to 0-5 °C.[7]

    • Sodium borohydride is added slowly in portions, maintaining the temperature between 0-5 °C.[7]

    • The mixture is stirred for 1 hour until the starting material is fully converted, as monitored by Thin Layer Chromatography (TLC).[7]

    • The reaction mixture is then processed to isolate the racemic (±)-5,7-difluorochroman-4-ol.[10]

Lipase-Catalyzed Resolution to obtain this compound (1)

This step involves the enzymatic resolution of the racemate to selectively isolate the (R)-enantiomer.

  • Reactants: (±)-5,7-difluorochroman-4-ol (6), Novozym 435 enzyme.[7][10]

  • Procedure:

    • The racemic alcohol is subjected to chiral resolution in the presence of Novozym 435 lipase.[10] This enzyme selectively acetylates the (R)-enantiomer.

    • The resulting mixture contains (S)-5,7-difluorochroman-4-ol and (R)-5,7-difluorochroman-4-yl acetate.[10]

    • The (S)-enantiomer can be converted to the (R)-enantiomer via a Mitsunobu inversion.[7]

    • The acetylated (R)-enantiomer is hydrolyzed using sodium hydroxide (B78521) to yield the final product, this compound.[7]

    • The final product is purified by recrystallization with hexane/MTBE.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the relationship of this compound to its precursor and the final drug product, Tegoprazan.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_racemate Racemate Synthesis cluster_resolution Chiral Resolution 3_5_Difluorophenol 3,5-Difluorophenol 5_7_Difluorochroman_4_one 5,7-Difluorochroman-4-one 3_5_Difluorophenol->5_7_Difluorochroman_4_one Multiple Steps Racemic_ol (±)-5,7-Difluorochroman-4-ol 5_7_Difluorochroman_4_one->Racemic_ol Reduction (NaBH4) R_ol This compound Racemic_ol->R_ol Lipase-catalyzed resolution

Caption: Synthesis workflow for this compound.

Logical_Relationship Intermediate This compound Final_Product Tegoprazan Intermediate->Final_Product Key Intermediate in Synthesis Target Gastric H+/K+-ATPase (Proton Pump) Final_Product->Target Binds to and Inhibits Effect Inhibition of Gastric Acid Secretion Target->Effect Leads to

Caption: Role of this compound in the mechanism of Tegoprazan.

References

An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol from 5,7-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5,7-Difluorochroman-4-ol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably Tegoprazan, a potassium-competitive acid blocker. The stereoselective synthesis of this compound is of critical importance, and various methodologies have been developed to achieve high enantiopurity and yield. This technical guide provides a comprehensive overview of the primary synthetic routes for the asymmetric reduction of 5,7-difluorochroman-4-one (B1394127) to this compound. The guide details chemical and biocatalytic methods, including Corey-Bakshi-Shibata (CBS) reduction, Ruthenium-catalyzed asymmetric transfer hydrogenation, ketoreductase-mediated bioreduction, and a chemoenzymatic approach involving lipase-catalyzed kinetic resolution followed by Mitsunobu inversion. For each method, a summary of quantitative data, detailed experimental protocols, and mechanistic diagrams are presented to facilitate practical application and further research.

Introduction

The chroman-4-ol scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit significant biological activities. The fluorine-substituted chiral chromanol, this compound, has garnered considerable attention as a crucial building block in the pharmaceutical industry. The stereochemistry at the C4 position is paramount for the desired pharmacological effect, necessitating highly enantioselective synthetic strategies. This guide focuses on the conversion of the prochiral ketone, 5,7-difluorochroman-4-one, into the desired (R)-enantiomer of the corresponding alcohol, exploring and comparing different state-of-the-art synthetic methodologies.

Synthetic Methodologies and Quantitative Data

Several distinct approaches have been successfully employed for the synthesis of this compound. These can be broadly categorized into chemical and biocatalytic methods. The following sections provide a detailed comparison of these methods, with quantitative data summarized in structured tables for clarity.

Chemical Synthesis Routes

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. It utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane (B79455) source. The catalyst coordinates with both the borane and the ketone, facilitating a highly stereoselective hydride transfer.

Table 1: Quantitative Data for CBS Reduction of Aryl Ketones

Catalyst Loading (mol%)Reducing AgentSolventTemperature (°C)Time (min)Enantiomeric Excess (ee) (%)
10Borane-THF complexTHF232>95

Note: Data is representative for aryl ketones and demonstrates the high enantioselectivity achievable with this method.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is another highly efficient method for the enantioselective reduction of ketones. This method typically employs a chiral ruthenium complex, such as RuCl(p-cymene)[(R,R)-Ts-DPEN], and a hydrogen donor, like a formic acid/triethylamine (B128534) mixture.

Table 2: Quantitative Data for Ru-Catalyzed Asymmetric Transfer Hydrogenation of 5,7-Difluorochroman-4-one

CatalystHydrogen DonorSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
RuCl(p-cymene)[(R,R)-Ts-DPEN]HCOOH/NEt3Tetrahydrofuran (B95107)4091100
Biocatalytic and Chemoenzymatic Routes

Biocatalysis using ketoreductases (KREDs) offers a green and highly selective alternative to chemical methods. These enzymes, often from microorganisms like Candida or Saccharomyces, utilize a cofactor such as NADPH to reduce ketones with high enantioselectivity. A cofactor regeneration system is typically employed to make the process economically viable.

Table 3: Representative Quantitative Data for KRED-Catalyzed Reduction of Ketones

Enzyme SourceCofactorCofactor RegenerationSubstrate Conc. (mM)pHTemperature (°C)Conversion (%)Enantiomeric Excess (ee) (%)
Candida parapsilosisNADPHGlucose/GDH107.030>99>99

Note: Data is representative for the reduction of ketones using KREDs and highlights the excellent conversion and enantioselectivity often achieved.

A sustainable chemoenzymatic approach involves the initial non-selective reduction of 5,7-difluorochroman-4-one to the racemic alcohol, followed by a lipase-catalyzed kinetic resolution. The undesired (S)-enantiomer is then inverted to the desired (R)-enantiomer via a Mitsunobu reaction. Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is commonly used for the resolution step.

Table 4: Quantitative Data for Lipase-Catalyzed Resolution and Mitsunobu Inversion

StepReagents/CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
Kinetic Resolution Novozym 435, Vinyl acetate (B1210297)Methyl tert-butyl etherRoom Temp.(S)-alcohol: ~50, (R)-acetate: ~50>99 for both
Mitsunobu Inversion DIAD, PPh3, 4-Nitrobenzoic acidTHF0 to Room Temp.HighInversion with high fidelity
Hydrolysis NaOHMethanol (B129727)/WaterRoom Temp.High>99

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Protocol for Ru-Catalyzed Asymmetric Transfer Hydrogenation
  • To a reaction vessel, add 30 g of triethylamine and cool to -10 °C.

  • Slowly add 27 g of formic acid, maintaining the temperature below 10 °C.

  • Add 56 mg of the ruthenium catalyst, RuCl(p-cymene)[(R,R)-Ts-DPEN].

  • Dissolve 33 g of 5,7-difluorochroman-4-one in 87 g of tetrahydrofuran and add it to the reaction mixture, keeping the temperature below 10 °C.

  • Warm the reaction mixture to 40 °C and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the mixture to room temperature, add 293 g of ethyl acetate and 163 g of purified water, and stir.

  • Separate the organic layer, concentrate it under reduced pressure at a temperature below 40 °C.

  • Add 222 g of heptane (B126788) to the residue and stir at 25 °C to induce precipitation.

  • Filter the resulting solid and dry it under vacuum at 40 °C to obtain this compound.[1]

    • Expected Yield: 91%[1]

    • Expected Enantiomeric Excess: 100%[1]

Representative Protocol for Corey-Bakshi-Shibata (CBS) Reduction
  • To a solution of (R)-methyl-CBS catalyst (10 mol%) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add borane-THF complex (1.0 M in THF, 1.2 equivalents) at room temperature.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of 5,7-difluorochroman-4-one (1 equivalent) in anhydrous THF to the catalyst-borane mixture.

  • Stir the reaction at the same temperature until completion (monitor by TLC or HPLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Work up the reaction by adding 1N HCl and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

    • Expected Enantiomeric Excess: >95%

Protocol for Lipase-Catalyzed Kinetic Resolution and Mitsunobu Inversion

Step 1: Reduction of 5,7-difluorochroman-4-one to racemic alcohol

  • Dissolve 5,7-difluorochroman-4-one in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (B1222165) portion-wise.

  • Stir the reaction at 0 °C until completion.

  • Quench the reaction with water and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain racemic 5,7-difluorochroman-4-ol (B1424309).

Step 2: Lipase-Catalyzed Kinetic Resolution

  • To a solution of racemic 5,7-difluorochroman-4-ol in methyl tert-butyl ether (MTBE), add Novozym 435 and vinyl acetate.

  • Stir the mixture at room temperature until approximately 50% conversion is reached (monitor by chiral HPLC).

  • Filter off the enzyme and concentrate the filtrate.

  • Separate the (S)-5,7-difluorochroman-4-ol and (R)-5,7-difluorochroman-4-yl acetate by column chromatography.

Step 3: Mitsunobu Inversion of (S)-5,7-difluorochroman-4-ol

  • To a solution of (S)-5,7-difluorochroman-4-ol, triphenylphosphine, and 4-nitrobenzoic acid in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the resulting (R)-5,7-difluorochroman-4-yl 4-nitrobenzoate (B1230335) by column chromatography.

Step 4: Hydrolysis to this compound

  • Dissolve the (R)-5,7-difluorochroman-4-yl 4-nitrobenzoate in a mixture of methanol and water.

  • Add sodium hydroxide (B78521) and stir at room temperature until the hydrolysis is complete.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain this compound.

Representative Protocol for Ketoreductase-Catalyzed Asymmetric Reduction
  • Prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Add 5,7-difluorochroman-4-one to the desired substrate concentration (e.g., 10 mM).

  • Add the ketoreductase enzyme (e.g., from a Candida species) and the cofactor NADPH.

  • Incorporate a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the key chemical transformations.

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

CBS_Reduction cluster_activation Catalyst Activation cluster_reduction Ketone Reduction CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Complex Activated Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Coordination Borane Borane (BH3) Borane->Activated_Complex Transition_State Ternary Complex (Transition State) Activated_Complex->Transition_State Coordination Ketone 5,7-Difluorochroman-4-one Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Catalyst Regeneration Product This compound Product_Complex->Product Release

Caption: Proposed mechanism for the CBS reduction of 5,7-difluorochroman-4-one.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Mechanism

Ru_ATH cluster_catalyst_activation Catalyst Activation cluster_reduction_cycle Reduction Cycle Ru_Precatalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] Active_Ru_Hydride Active Ru-Hydride Species Ru_Precatalyst->Active_Ru_Hydride H_Donor HCOOH/NEt3 H_Donor->Active_Ru_Hydride Outer_Sphere_TS Outer-Sphere Transition State Active_Ru_Hydride->Outer_Sphere_TS Ketone 5,7-Difluorochroman-4-one Ketone->Outer_Sphere_TS Outer_Sphere_TS->Ru_Precatalyst Catalyst Regeneration Product This compound Outer_Sphere_TS->Product

Caption: Simplified mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Mitsunobu Inversion Mechanism

Mitsunobu_Inversion PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium_Salt Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium_Salt Reduced_DIAD Reduced DIAD Betaine->Reduced_DIAD Alcohol (S)-5,7-Difluorochroman-4-ol Alcohol->Alkoxyphosphonium_Salt Acid 4-Nitrobenzoic Acid Nucleophile 4-Nitrobenzoate Anion Acid->Nucleophile SN2_Transition_State SN2 Transition State Alkoxyphosphonium_Salt->SN2_Transition_State Nucleophile->SN2_Transition_State Inverted_Ester (R)-Ester SN2_Transition_State->Inverted_Ester TPPO Triphenylphosphine Oxide SN2_Transition_State->TPPO

Caption: Key steps in the Mitsunobu inversion of (S)-5,7-difluorochroman-4-ol.

Ketoreductase-Catalyzed Reduction Workflow

KRED_Workflow Substrate 5,7-Difluorochroman-4-one Reaction Biocatalytic Reduction Substrate->Reaction Enzyme_Cofactor Ketoreductase (KRED) + NADPH Enzyme_Cofactor->Reaction Cofactor_Regen Cofactor Regeneration System (e.g., Glucose/GDH) Cofactor_Regen->Enzyme_Cofactor Regenerated NADPH Product This compound Reaction->Product Oxidized_Cofactor NADP+ Reaction->Oxidized_Cofactor Oxidized_Cofactor->Cofactor_Regen

Caption: General workflow for the ketoreductase-catalyzed asymmetric reduction.

Conclusion

The synthesis of enantiomerically pure this compound is achievable through several effective methodologies. Chemical routes, such as Ru-catalyzed asymmetric transfer hydrogenation and CBS reduction, offer high yields and excellent enantioselectivities. The Ru-catalyzed method, in particular, has demonstrated exceptional performance with 100% ee. Biocatalytic and chemoenzymatic approaches provide greener alternatives with comparable or even superior selectivity under mild reaction conditions. The choice of the optimal synthetic route will depend on factors such as scale, cost, available equipment, and environmental considerations. This guide provides the necessary technical details to enable researchers and drug development professionals to select and implement the most suitable method for their specific needs in the synthesis of this vital pharmaceutical intermediate.

References

The Ascendant Therapeutic Potential of Fluorinated Chromanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromanol ring system, a core scaffold of vitamin E (α-tocopherol) and its water-soluble analog Trolox, is a well-established pharmacophore renowned for its antioxidant properties. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a compelling strategy in medicinal chemistry to modulate and enhance the biological activities of these derivatives. Fluorination can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins, thereby opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the biological activities of fluorinated chromanol derivatives, with a focus on their antioxidant, anticancer, and neuroprotective potential. It consolidates quantitative data, details experimental methodologies, and visualizes key biological pathways to serve as a comprehensive resource for researchers in the field.

Antioxidant Activity of Fluorinated Chromanol Derivatives

The primary biological role associated with the chromanol scaffold is its ability to scavenge free radicals, thereby mitigating oxidative stress. The introduction of fluorine can modulate this antioxidant capacity.

Quantitative Antioxidant Activity Data

While extensive data on a wide range of fluorinated chromanol derivatives is still emerging, studies on related fluorinated flavonoids and the principles of fluorine substitution suggest potential enhancements in antioxidant efficacy. For instance, the fluorination of flavones has been shown to enhance antioxidant activity. In one study, 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone demonstrated improved radical scavenging activity compared to their non-fluorinated counterparts, with EC50 values of 37 µg/mL and 0.24 µg/mL, respectively[1]. The antioxidant activity of chromanol derivatives is often evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results typically expressed as IC50 values (the concentration required to scavenge 50% of the radicals).

Table 1: Antioxidant Activity of Chromanol Derivatives and Related Fluorinated Compounds

Compound/DerivativeAssayIC50/EC50 ValueReference
TroloxDPPH3.77 µg/mL[2]
TroloxABTS2.93 µg/mL[2]
3-Fluoro-3',4',5'-trihydroxyflavoneRadical Scavenging37 µg/mL (EC50)[1]
3-Fluoro-3',4',5'-trimethoxyflavoneRadical Scavenging0.24 µg/mL (EC50)[1]

Note: Data for a comprehensive series of fluorinated chromanols is not yet consolidated in the literature. The table includes representative data for the parent compound Trolox and related fluorinated flavonoids to illustrate the potential impact of fluorination.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and reliable method to evaluate the antioxidant capacity of compounds[3].

Objective: To determine the free radical scavenging activity of fluorinated chromanol derivatives.

Principle: The stable DPPH radical has a deep violet color with a maximum absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (fluorinated chromanol derivatives)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Compounds: Prepare stock solutions of the fluorinated chromanol derivatives in a suitable solvent (e.g., methanol, DMSO). From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Samples in 96-well Plate DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Workflow for the DPPH radical scavenging assay.

Anticancer Activity of Fluorinated Chromanol Derivatives

Fluorinated chromanones, a class of compounds that includes fluorinated chromanol derivatives, have demonstrated promising anticancer activity through the inhibition of key enzymes involved in cancer progression, such as aromatase and sirtuin 2 (SIRT2)[4].

Aromatase Inhibition

Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer[5][6].

Studies on fluorinated isoflavanones (3-phenylchroman-4-ones) have identified potent aromatase inhibitors.

Table 2: Aromatase Inhibitory Activity of Fluorinated Isoflavanones

CompoundIC50 (µM)Reference
6-fluoro-3-(pyridin-3-yl)chroman-4-one0.8[7][8]
8-fluoro-3-(pyridin-3-yl)chroman-4-one2.5[7]
Letrozole (standard inhibitor)-[7]

Aromatase converts androgens into estrogens, which then bind to the estrogen receptor (ER) in cancer cells, leading to the transcription of genes that promote cell proliferation[6]. Aromatase inhibitors block this initial step, thereby depriving the cancer cells of the estrogen they need to grow.

Aromatase_Signaling Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to CellProliferation Cell Proliferation and Tumor Growth ER->CellProliferation Promotes AIs Fluorinated Chromanol Derivatives (Aromatase Inhibitors) AIs->Aromatase Inhibits

Inhibition of the aromatase pathway by fluorinated chromanol derivatives.
SIRT2 Inhibition

SIRT2 is a deacetylase that plays a role in cell cycle regulation and has been implicated in both cancer and neurodegenerative diseases[4]. Inhibition of SIRT2 is a potential therapeutic strategy.

While specific data for fluorinated chromanols as SIRT2 inhibitors is limited, studies on substituted chroman-4-ones provide valuable structure-activity relationship (SAR) insights.

Table 3: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives

CompoundIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-one1.5[9][10][11][12]
8-bromo-6-chloro-2-pentylchroman-4-one4.5[10]
7-fluoro-2-pentylchroman-4-oneWeak Inhibition[9]

Note: The weak inhibition by the 7-fluoro derivative suggests that the position and nature of the halogen substitution are critical for activity.

SIRT2 has complex and sometimes contradictory roles in cancer[13]. In some contexts, it acts as a tumor suppressor, while in others, it may have oncogenic functions. One of its key substrates is α-tubulin; deacetylation of α-tubulin by SIRT2 is involved in regulating microtubule dynamics and cell division. Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin, which can disrupt mitosis and induce cell cycle arrest.

SIRT2_Signaling SIRT2 SIRT2 alphaTubulin α-Tubulin SIRT2->alphaTubulin Deacetylates alphaTubulin_Ac Acetylated α-Tubulin alphaTubulin_Ac->SIRT2 MicrotubuleDynamics Microtubule Dynamics alphaTubulin->MicrotubuleDynamics Regulates CellCycle Cell Cycle Progression MicrotubuleDynamics->CellCycle Affects SIRT2_Inhibitors Fluorinated Chromanol Derivatives (SIRT2 Inhibitors) SIRT2_Inhibitors->SIRT2 Inhibits

Inhibition of SIRT2-mediated deacetylation by fluorinated chromanol derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Objective: To evaluate the cytotoxic effects of fluorinated chromanol derivatives on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, SH-SY5Y for neuroblastoma)

  • Cell culture medium and supplements

  • Test compounds (fluorinated chromanol derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the fluorinated chromanol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well Plate Treat Treat with Fluorinated Chromanol Derivatives Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (3-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Abs Measure Absorbance (570 nm) Solubilize->Measure_Abs Calculate_IC50 Calculate % Viability and IC50 Value Measure_Abs->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Neuroprotective Activity of Fluorinated Chromanol Derivatives

Vitamin E and its analogs are known to have neuroprotective effects, primarily due to their antioxidant properties[9]. Fluorination can potentially enhance these effects by improving blood-brain barrier permeability and modulating interactions with neuronal targets.

Mechanisms of Neuroprotection

The neuroprotective effects of chromanols are often attributed to their ability to protect neuronal cells from oxidative stress-induced damage. This includes inhibiting lipid peroxidation in cellular membranes and scavenging reactive oxygen species (ROS) that can trigger apoptotic pathways. Some vitamin E analogs, like tocotrienols, have also been shown to modulate specific signaling pathways involved in neurodegeneration, such as inhibiting c-Src activation and 12-lipoxygenase, key mediators of glutamate-induced neurodegeneration[10][14]. The inhibition of SIRT2, as discussed in the anticancer section, is also a relevant mechanism for neuroprotection, as SIRT2 has been implicated in neurodegenerative diseases like Parkinson's and Huntington's disease[12].

Quantitative Neuroprotective Activity Data

Specific IC50 values for a broad range of fluorinated chromanol derivatives in neuroprotection assays are not yet widely available in the literature. However, studies on vitamin E homologues provide a basis for comparison. For example, in a study on SH-SY5Y neuroblastoma cells, tocotrienols were found to be more active than tocopherols (B72186) in protecting against hydrogen peroxide-induced cell damage[15]. Plastochromanol-8, another chromanol derivative, also showed strong inhibitory effects on cell damage[15].

Table 4: Neuroprotective Activity of Chromanol Derivatives

CompoundAssay ModelEffectReference
TocotrienolsH₂O₂-induced damage in SH-SY5Y cellsMore active than tocopherols[15]
Plastochromanol-8H₂O₂-induced damage in SH-SY5Y cellsStrong inhibition of LDH release[15]
α-Tocopherol phosphateH₂O₂-induced damage in SH-SY5Y cellsNeuroprotective at all concentrations tested[15]

Note: This table highlights the neuroprotective potential of the chromanol scaffold. Further research is needed to quantify the effects of fluorination on this activity.

Experimental Protocol: Neuroprotection Assay Against Oxidative Stress

This protocol describes a general method for assessing the neuroprotective effects of compounds against oxidative stress in a neuronal cell line.

Objective: To determine the ability of fluorinated chromanol derivatives to protect neuronal cells from oxidative stress-induced cell death.

Principle: Neuronal cells are pre-treated with the test compounds and then exposed to an oxidative insult (e.g., hydrogen peroxide, H₂O₂). Cell viability is then assessed to determine the protective effect of the compounds.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y human neuroblastoma)

  • Cell culture medium and supplements

  • Test compounds (fluorinated chromanol derivatives)

  • Oxidative agent (e.g., hydrogen peroxide)

  • MTT or other viability assay reagents

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to attach.

  • Pre-treatment: Treat the cells with various concentrations of the fluorinated chromanol derivatives for a specified period (e.g., 2-24 hours).

  • Oxidative Insult: After pre-treatment, expose the cells to a predetermined concentration of hydrogen peroxide for a set duration to induce cell death in the control group.

  • Viability Assessment: Following the oxidative insult, perform a cell viability assay, such as the MTT assay described previously.

  • Calculation: Calculate the percentage of cell viability relative to the control (cells not exposed to H₂O₂). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect. The EC50 value (the concentration that provides 50% of the maximum protection) can be determined.

Neuroprotection_Assay_Workflow cluster_setup Cell Culture and Pre-treatment cluster_insult Oxidative Stress Induction cluster_analysis Analysis Seed_Cells Seed Neuronal Cells (e.g., SH-SY5Y) Pretreat Pre-treat with Fluorinated Chromanol Derivatives Seed_Cells->Pretreat Add_H2O2 Expose to Oxidative Agent (e.g., H₂O₂) Pretreat->Add_H2O2 Viability_Assay Perform Cell Viability Assay (e.g., MTT) Add_H2O2->Viability_Assay Calculate_Protection Calculate % Neuroprotection and EC50 Value Viability_Assay->Calculate_Protection

Workflow for an in vitro neuroprotection assay.

Conclusion and Future Directions

Fluorinated chromanol derivatives represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine can enhance their antioxidant, anticancer, and neuroprotective properties. This guide has provided a consolidated overview of the current state of research, including quantitative data, experimental protocols, and the visualization of key signaling pathways.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of fluorinated chromanol derivatives to establish comprehensive structure-activity relationships. Elucidating the precise mechanisms of action, particularly how fluorination influences interactions with biological targets and modulates signaling pathways, will be crucial for the rational design of novel and more potent therapeutic agents. The continued exploration of these fascinating molecules holds significant promise for the development of new treatments for a variety of diseases, from cancer to neurodegenerative disorders.

References

The Pivotal Role of (R)-5,7-Difluorochroman-4-ol in the Inhibition of Gastric H+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the critical role of the chiral intermediate, (R)-5,7-Difluorochroman-4-ol, in the development of novel inhibitors of gastric H+/K+-ATPase, the primary enzyme responsible for gastric acid secretion. While direct quantitative data on the inhibitory activity of this compound itself is not extensively documented, its significance lies in its function as a key structural component of Tegoprazan (B1682004), a potent and selective potassium-competitive acid blocker (P-CAB). This document will explore the synthesis of Tegoprazan, its mechanism of action, its inhibitory potency against H+/K+-ATPase, and the implied structure-activity relationship conferred by the this compound moiety. Detailed experimental protocols for assessing H+/K+-ATPase inhibition are also provided.

Introduction: The Gastric Proton Pump and its Inhibition

The gastric H+/K+-ATPase, or proton pump, is an enzyme located in the secretory membranes of parietal cells in the stomach lining. It is the final step in the secretion of gastric acid, actively pumping H+ ions into the gastric lumen in exchange for K+ ions. Dysregulation of acid secretion can lead to various acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.

Potassium-competitive acid blockers (P-CABs) are a class of drugs that reversibly inhibit the H+/K+-ATPase by competing with K+ ions for binding to the enzyme.[1] Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and can inhibit both active and inactive pumps, leading to a more rapid and sustained suppression of gastric acid.[2]

This compound: A Key Architectural Element for a Potent P-CAB

This compound is a chiral chromanol derivative that serves as a crucial building block in the synthesis of Tegoprazan, a next-generation P-CAB.[3] While some sources suggest a general biological activity for this compound, its primary and well-documented role in the context of gastric acid inhibition is as a key intermediate that forms a significant part of the final active molecule.[4][5] The specific stereochemistry and fluorine substitutions of this moiety are critical for the high potency and selectivity of Tegoprazan.

Synthesis of Tegoprazan from this compound

The synthesis of Tegoprazan highlights the importance of this compound. A common synthetic route involves the Mitsunobu reaction, where the hydroxyl group of this compound is coupled with a substituted benzimidazole (B57391) core.[6][7]

A generalized synthetic workflow is depicted below:

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Benzimidazole Core cluster_2 Final Coupling 5,7-Difluorochroman-4-one 5,7-Difluorochroman-4-one Asymmetric Reduction Asymmetric Reduction 5,7-Difluorochroman-4-one->Asymmetric Reduction Ketoreductase This compound This compound Asymmetric Reduction->this compound Mitsunobu Reaction Mitsunobu Reaction This compound->Mitsunobu Reaction Substituted Aniline Substituted Aniline Multi-step Synthesis Multi-step Synthesis Substituted Aniline->Multi-step Synthesis Cyclization, etc. 4-Hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide 4-Hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide Multi-step Synthesis->4-Hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide 4-Hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide->Mitsunobu Reaction Tegoprazan Tegoprazan Mitsunobu Reaction->Tegoprazan G cluster_0 Gastric Parietal Cell Pump H+/K+-ATPase (Proton Pump) Cytoplasm Gastric Lumen H_out H+ Pump:p2->H_out Pumped Out K_in K+ Pump:p1->K_in Transported In H_in H+ H_in->Pump:p1 Enters Pump K_out K+ K_out->Pump:p2 Binds to K+ site Tegoprazan Tegoprazan Tegoprazan->Pump:p2 Competitively Binds to K+ site G Start Gastric Mucosa Scrapings Homogenize Homogenize in Sucrose Buffer Start->Homogenize Centrifuge1 Centrifuge (e.g., 10,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Remove debris Centrifuge2 Ultracentrifuge (e.g., 100,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Microsomal Pellet Centrifuge2->Pellet Collect pellet Store Store at -80°C Pellet->Store

References

(R)-5,7-Difluorochroman-4-ol: A Technical Whitepaper on its Synthesis, Established Applications, and Potential Anti-inflammatory and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5,7-Difluorochroman-4-ol is a chiral molecule that has garnered significant attention in medicinal chemistry, primarily as a crucial intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1][2][3][4][5][6] While its role in this capacity is well-documented, preliminary studies and the biological activities of structurally similar compounds suggest that this compound may also possess inherent anti-inflammatory and anticancer properties.[1][7] This technical guide provides a comprehensive overview of the synthesis of this compound, its established applications, and explores its potential therapeutic activities based on available literature and the broader understanding of the chroman scaffold.

Chemical Properties and Synthesis

This compound is a fluorinated chroman derivative with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol .[1] The presence of fluorine atoms is thought to enhance its metabolic stability and binding affinity to biological targets.[1]

PropertyValueReference
IUPAC Name(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-olPubChem
CAS Number1270294-05-7[1]
Molecular FormulaC₉H₈F₂O₂[1]
Molecular Weight186.16 g/mol [1]
AppearanceWhite solid (typical)[2]
Purity≥98%ChemScene

The synthesis of this compound is a critical process, with a focus on achieving high enantiomeric purity. The most common synthetic route involves the asymmetric reduction of the precursor, 5,7-difluorochroman-4-one (B1394127).[1][3][4][7]

General Synthesis Protocol

The synthesis typically follows these key steps:

  • Preparation of 5,7-difluorochroman-4-one: This precursor is often synthesized from 3,5-difluorophenol (B1294556) through O-alkylation followed by oxidation and cyclization.[2]

  • Asymmetric Reduction: The prochiral 5,7-difluorochroman-4-one is then asymmetrically reduced to yield the (R)-enantiomer of 5,7-difluorochroman-4-ol. This is a crucial step for the biological activity of the final product, Tegoprazan.[5] Biocatalytic methods employing ketoreductase enzymes are favored for their high enantioselectivity and mild reaction conditions.[3][4][7]

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3_5_Difluorophenol 3,5-Difluorophenol Alkylation O-Alkylation 3_5_Difluorophenol->Alkylation Reagents Oxidation_Cyclization Oxidation & Cyclization Alkylation->Oxidation_Cyclization Intermediate 5_7_Difluorochroman_4_one 5,7-Difluorochroman-4-one Oxidation_Cyclization->5_7_Difluorochroman_4_one Asymmetric_Reduction Asymmetric Reduction (Ketoreductase) 5_7_Difluorochroman_4_one->Asymmetric_Reduction Substrate R_5_7_Difluorochroman_4_ol This compound Asymmetric_Reduction->R_5_7_Difluorochroman_4_ol

General synthetic workflow for this compound.

Established Role as a Pharmaceutical Intermediate

The primary and well-established application of this compound is as a key chiral intermediate in the synthesis of Tegoprazan.[1][2][3][4][5][6] Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related conditions.[2] The (R)-configuration of the chroman-4-ol moiety is critical for the pharmacological activity of Tegoprazan.[5]

Potential Anti-inflammatory and Anticancer Activities

While direct, in-depth studies on the anti-inflammatory and anticancer activities of this compound are limited, the chroman scaffold is present in many natural and synthetic compounds with demonstrated biological activities, including anti-inflammatory and anticancer effects.

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Some sources suggest that this compound may exhibit anti-inflammatory effects, potentially by inhibiting enzymes involved in inflammatory pathways.[1] Studies on other chroman derivatives have shown that they can modulate key inflammatory signaling pathways such as NF-κB and MAPK.

A proposed mechanism for the anti-inflammatory activity could involve the inhibition of pro-inflammatory mediators.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptor Signaling_Cascade Signaling Cascade (e.g., MyD88) Cell_Surface_Receptor->Signaling_Cascade NF_kB_Activation NF-κB Activation Signaling_Cascade->NF_kB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Genes R_Compound This compound (Hypothesized) R_Compound->NF_kB_Activation Inhibition

Hypothesized anti-inflammatory signaling pathway.
Potential Anticancer Activity

The chroman-4-one scaffold, structurally related to chroman-4-ol, has been investigated for its anticancer properties. Studies on various chroman-4-one derivatives have demonstrated their potential to induce apoptosis and inhibit cell proliferation in different cancer cell lines. While no direct evidence is available for this compound, its core structure suggests that it could potentially interact with signaling pathways involved in cancer progression.

A possible mechanism of action could involve the modulation of cell cycle regulation or the induction of apoptosis.

Anticancer_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinase->PI3K_Akt_Pathway Cell_Proliferation_Survival Cell Proliferation & Survival PI3K_Akt_Pathway->Cell_Proliferation_Survival R_Compound This compound (Hypothesized) R_Compound->PI3K_Akt_Pathway Inhibition

Hypothesized anticancer signaling pathway.

Proposed Experimental Protocols for Activity Screening

Given the lack of specific experimental data for the anti-inflammatory and anticancer activities of this compound, a general experimental workflow for screening is proposed below.

In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Assays:

    • Nitric Oxide (NO) Production: Measured using the Griess assay.

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6): Measured by ELISA.

    • Gene Expression Analysis: qPCR to measure the mRNA levels of iNOS, COX-2, TNF-α, and IL-6.

    • Western Blot Analysis: To assess the phosphorylation and activation of key signaling proteins like NF-κB and MAPKs.

In Vitro Anticancer Assays
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Assays:

    • Cell Viability Assay: MTT or WST-1 assay to determine the cytotoxic effects and IC50 values.

    • Apoptosis Assay: Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to assess cell cycle distribution.

    • Western Blot Analysis: To investigate the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family) and cell cycle regulation (e.g., cyclins, CDKs).

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Compound This compound Anti_Inflammatory_Screen Anti-inflammatory Screening (e.g., NO Assay) Compound->Anti_Inflammatory_Screen Anticancer_Screen Anticancer Screening (e.g., MTT Assay) Compound->Anticancer_Screen Cytokine_Analysis Cytokine Analysis (ELISA) Anti_Inflammatory_Screen->Cytokine_Analysis Positive Hit Apoptosis_Analysis Apoptosis/Cell Cycle Analysis Anticancer_Screen->Apoptosis_Analysis Positive Hit Western_Blot Western Blot (Signaling Pathways) Cytokine_Analysis->Western_Blot Apoptosis_Analysis->Western_Blot Animal_Model Animal Models (e.g., Carrageenan-induced paw edema, Tumor xenograft) Western_Blot->Animal_Model Promising Results

General experimental workflow for activity screening.

Conclusion and Future Directions

This compound is a valuable chiral building block in the pharmaceutical industry, with its role in the synthesis of Tegoprazan being paramount. While direct evidence for its anti-inflammatory and anticancer activities is currently lacking, the known biological activities of the broader chroman chemical class suggest that this is a promising area for future investigation. The proposed experimental workflows provide a roadmap for elucidating the potential therapeutic properties of this compound beyond its current application. Further research is warranted to explore these potential activities and to determine if this compound or its derivatives could be developed as novel therapeutic agents for inflammatory diseases and cancer.

References

A Technical Guide to the Stereospecific Synthesis of Chiral Chromanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral chromanols are a pivotal structural motif in a vast array of biologically active molecules and pharmaceuticals. The precise control of their stereochemistry is often paramount to their therapeutic efficacy and safety. This technical guide provides an in-depth overview of modern stereospecific synthetic strategies to access these valuable compounds, with a focus on methodologies that deliver high enantiopurity. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of reaction pathways are presented to aid researchers in the practical application of these methods.

Key Stereospecific Strategies

The synthesis of chiral chromanols can be broadly approached through two main pathways: the asymmetric synthesis of the chroman core itself, or the stereoselective reduction of a prochiral chromanone precursor. This guide will delve into several cutting-edge techniques that exemplify these approaches.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Chromones

A highly efficient method for the direct synthesis of chiral chromanols is the asymmetric hydrogenation of chromones using a RuPHOX–Ru catalyst. This process involves a sequential hydrogenation of both the C=C and C=O bonds of the chromone (B188151), affording the corresponding chromanols in high yields with excellent diastereoselectivities and enantioselectivities.[1][2] A dynamic kinetic resolution process during the hydrogenation of the carbonyl group is responsible for the high stereoselectivity.[1]

Experimental Protocol: General Procedure for RuPHOX–Ru Catalyzed Asymmetric Hydrogenation

To a solution of the substituted chromone (0.1 mmol) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (1 mL) in a glovebox, the RuPHOX–Ru catalyst (0.5-1 mol%) is added. The mixture is then transferred to an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized with hydrogen (5-50 atm). The reaction is stirred at a specified temperature (e.g., room temperature to 80°C) for a designated time (12-24 hours). After releasing the hydrogen pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the chiral chromanol.

Table 1: RuPHOX–Ru Catalyzed Asymmetric Hydrogenation of Chromones - Selected Data [1][3]

Substrate (Chromone)Catalyst Loading (mol%)H2 Pressure (atm)Temp (°C)Time (h)Yield (%)dree (%)
3-Methylchromone150302498>20:1>99
3-Ethylchromone150302497>20:1>99
3-Phenylchromone150302499>20:199
3-(4-Methoxyphenyl)chromone150302498>20:199
3-(4-Chlorophenyl)chromone150302499>20:199

Reaction Pathway

Ru_Catalyzed_Hydrogenation Chromone Substituted Chromone Chromanone Chiral Chromanone Intermediate Chromone->Chromanone Asymmetric Hydrogenation (C=C) Chromanol Chiral Chromanol Chromanone->Chromanol Asymmetric Hydrogenation (C=O) (Dynamic Kinetic Resolution) Catalyst RuPHOX-Ru Catalyst H2 H₂

Caption: RuPHOX-Ru catalyzed asymmetric cascade hydrogenation of a substituted chromone.

Enantioselective Dearomative Alkynylation of Chromanones

This method provides access to highly functionalized chiral chromanones, which are direct precursors to chiral chromanols. The reaction involves the dearomative alkynylation of chromanones to construct tertiary ether stereogenic centers with high enantioselectivity.[4][5] Subsequent stereoselective reduction of the ketone and alkyne moieties can lead to a variety of chiral chromanols.

Experimental Protocol: General Procedure for Enantioselective Dearomative Alkynylation

In a nitrogen-filled glovebox, to a vial containing a copper(I) source (e.g., CuI, 5-10 mol%) and a chiral ligand (e.g., a bis(oxazoline) ligand, 6-12 mol%) is added the chromanone substrate (1.0 equiv) and a suitable solvent (e.g., toluene, chlorobenzene). The mixture is stirred for a short period before the addition of a base (e.g., a hindered amine, 1.5 equiv) and the alkyne (1.2-1.5 equiv). A silyl (B83357) triflate (e.g., TBSOTf, 1.2-1.5 equiv) is then added, and the reaction is stirred at a specific temperature (e.g., -20°C to room temperature) for 24-72 hours. The reaction is then quenched, and the product is purified by column chromatography.

Table 2: Enantioselective Dearomative Alkynylation of Chromanones - Selected Data [5]

Chromanone SubstrateAlkyneLigandYield (%)ee (%)
ChromanonePhenylacetylene(S)-Ph-BOX9596
6-MethylchromanonePhenylacetylene(S)-Ph-BOX9297
6-ChlorochromanonePhenylacetylene(S)-Ph-BOX9095
Chromanone1-Hexyne(S)-Ph-BOX8592
ChromanoneTrimethylsilylacetylene(S)-Ph-BOX8894

Logical Relationship of Synthesis

Dearomative_Alkynylation_Workflow Start Chromanone Step1 Enantioselective Dearomative Alkynylation Start->Step1 Intermediate Alkynylated Chromanone Step1->Intermediate Step2 Stereoselective Reduction (Ketone and/or Alkyne) Intermediate->Step2 Product Chiral Chromanol Step2->Product

Caption: Workflow for the synthesis of chiral chromanols via dearomative alkynylation.

Organocatalytic Tandem Reactions for Chiral Chromanone Synthesis

Organocatalysis offers a powerful, metal-free approach to the enantioselective synthesis of chiral chromanones. Tandem reactions, such as Michael addition/cyclization cascades, can construct the chromanone core with multiple stereocenters in a single operation with high stereocontrol.[6] The resulting chiral chromanones can then be reduced to the corresponding chromanols.

Experimental Protocol: General Procedure for Organocatalytic Tandem Reaction

To a solution of the 1-(2-hydroxyaryl)-1,3-dione (1.0 equiv) and an α,β-unsaturated aldehyde (1.2 equiv) in a suitable solvent (e.g., dichloromethane, toluene), a chiral amine catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%) and an acid co-catalyst (e.g., benzoic acid, 10-20 mol%) are added. The reaction is stirred at a specified temperature (e.g., 0°C to room temperature) for 24-48 hours. The reaction mixture is then concentrated and purified by column chromatography to afford the chiral chromanone.

Table 3: Organocatalytic Synthesis of Chiral Chromanones - Selected Data [6]

1-(2-hydroxyaryl)-1,3-dioneα,β-Unsaturated AldehydeCatalystYield (%)dree (%)
1-(2-Hydroxyphenyl)ethanoneCinnamaldehydeDiarylprolinol Silyl Ether92>20:198
1-(2-Hydroxy-5-methylphenyl)ethanoneCinnamaldehydeDiarylprolinol Silyl Ether90>20:197
1-(2-Hydroxy-5-chlorophenyl)ethanoneCinnamaldehydeDiarylprolinol Silyl Ether88>20:199
1-(2-Hydroxyphenyl)ethanoneCrotonaldehydeDiarylprolinol Silyl Ether8519:195

Signaling Pathway for Tandem Reaction

Organocatalytic_Tandem_Reaction Substrates 1-(2-hydroxyaryl)-1,3-dione + α,β-Unsaturated Aldehyde Iminium Iminium Ion Formation (with Chiral Amine Catalyst) Substrates->Iminium Catalyst Michael Enantioselective Michael Addition Iminium->Michael Cyclization Intramolecular Cyclization/Hemiketalization Michael->Cyclization Product Chiral Chromanone Cyclization->Product

Caption: Simplified pathway of the organocatalytic tandem reaction for chromanone synthesis.

Nickel-Catalyzed Enantioselective Synthesis of Chiral Chromans

Nickel catalysis has emerged as a versatile tool for the enantioselective synthesis of various heterocyclic compounds, including chiral chromans which can be subsequently oxidized to chromanols. Reductive cyclization of alkynones is one such powerful strategy.[7]

Experimental Protocol: General Procedure for Ni-Catalyzed Reductive Cyclization

In a glovebox, a nickel precursor (e.g., Ni(COD)₂, 5-10 mol%) and a chiral phosphine (B1218219) ligand (e.g., (R)-AntPhos, 6-12 mol%) are dissolved in a suitable solvent (e.g., THF, dioxane). The alkynone substrate (1.0 equiv) is added, followed by a silane (B1218182) reducing agent (e.g., triethylsilane, 2-3 equiv). The reaction is stirred at a specific temperature (e.g., 0°C to 25°C) for 12-24 hours. The reaction is then quenched, and the product is purified by column chromatography.

Table 4: Ni-Catalyzed Enantioselective Synthesis of Chiral Chromans - Selected Data [7]

Alkynone SubstrateLigandYield (%)ee (%)
1-(2-(prop-2-yn-1-yloxy)phenyl)ethan-1-one(R)-AntPhos9596
1-(2-(but-2-yn-1-yloxy)phenyl)ethan-1-one(R)-AntPhos9295
1-(2-(3-phenylprop-2-yn-1-yloxy)phenyl)ethan-1-one(R)-AntPhos9094

Experimental Workflow

Ni_Catalyzed_Workflow Start Prepare Catalyst: Ni(COD)₂ + Chiral Ligand Step1 Add Alkynone Substrate and Silane Reductant Start->Step1 Step2 Reaction at Controlled Temperature Step1->Step2 Step3 Quench Reaction and Purify Step2->Step3 Product Chiral Chroman Step3->Product

Caption: A typical experimental workflow for Ni-catalyzed enantioselective cyclization.

Diastereoselective Synthesis via Shi Epoxidation

For substrates containing pre-existing stereocenters, diastereoselective reactions can be employed to install the chromanol stereochemistry. A notable example is the synthesis of the vitamin E (α-tocopherol) core, which utilizes a diastereoselective Shi epoxidation of a chiral alkene followed by an acid-catalyzed cyclization.[8][9][10]

Experimental Protocol: Shi Epoxidation

To a solution of the alkene in a mixture of acetonitrile (B52724) and aqueous buffer (e.g., borate (B1201080) buffer, pH ~8), the Shi catalyst (a fructose-derived ketone, 10-30 mol%) is added. The mixture is cooled to 0°C, and a solution of Oxone (potassium peroxymonosulfate, ~2 equiv) is added portion-wise while maintaining the pH with a base (e.g., potassium carbonate). The reaction is stirred at 0°C for several hours until completion. The product is then extracted with an organic solvent and purified by column chromatography.

Table 5: Diastereoselective Shi Epoxidation in Vitamin E Synthesis [8]

SubstrateCatalystYield (%)de (%)
Chiral Alkene PrecursorShi Catalyst>80>95

Reaction Mechanism Overview

Shi_Epoxidation_Mechanism Catalyst Shi Catalyst (Ketone) Dioxirane Active Dioxirane Intermediate Catalyst->Dioxirane Oxidation Oxone Oxone Oxone->Dioxirane Epoxide Diastereomerically Enriched Epoxide Dioxirane->Epoxide Oxygen Transfer Alkene Chiral Alkene Alkene->Epoxide

Caption: Simplified mechanism of the Shi epoxidation.

Stereoselective Reduction of Chromanones to Chromanols

For many of the methods described that yield chiral chromanones, a final stereoselective reduction of the carbonyl group is necessary to obtain the desired chiral chromanol. The choice of reducing agent can significantly influence the diastereoselectivity of this transformation, providing access to either cis- or trans-diastereomers.[11]

Experimental Protocol: General Procedure for Stereoselective Reduction of Chromanones

To a solution of the chiral chromanone (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF) at a reduced temperature (e.g., -78°C), a reducing agent is added dropwise. For cis-selectivity, a bulky reducing agent such as L-Selectride® can be used. For trans-selectivity, a less hindered reducing agent like sodium borohydride (B1222165) may be employed, sometimes in the presence of a Lewis acid. The reaction is stirred until completion, then quenched, and the product is purified by column chromatography.

Table 6: Diastereoselective Reduction of a Model 2-Substituted Chromanone [11]

Reducing AgentSolventTemp (°C)cis:trans Ratio
L-Selectride®THF-78>95:5
NaBH₄MeOH020:80
NaBH₄, CeCl₃·7H₂OMeOH-785:95

Decision Pathway for Diastereoselective Reduction

Reduction_Decision Start Chiral Chromanone Decision Desired Diastereomer? Start->Decision cis_Path Use Bulky Reducing Agent (e.g., L-Selectride®) Decision->cis_Path cis trans_Path Use Less Hindered Reducing Agent (e.g., NaBH₄) Decision->trans_Path trans cis_Product cis-Chromanol cis_Path->cis_Product trans_Product trans-Chromanol trans_Path->trans_Product

Caption: Decision-making process for the diastereoselective reduction of chromanones.

Conclusion

The stereospecific synthesis of chiral chromanols is a dynamic field with a diverse array of powerful methodologies. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials. This guide has provided a snapshot of some of the most robust and widely applicable methods, complete with the practical details necessary for their implementation in a research setting. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and selective methods for the synthesis of chiral chromanols will undoubtedly remain a key area of chemical research.

References

The Dawn of a New Era in Acid Suppression: A Technical Guide to the Discovery and Development of Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of potassium-competitive acid blockers (P-CABs), a novel class of drugs revolutionizing the management of acid-related disorders. This document details their mechanism of action, key pharmacological advantages over traditional proton pump inhibitors (PPIs), and presents a consolidated view of their clinical efficacy. Furthermore, it provides detailed experimental protocols for crucial assays and models used in their development, and visualizes complex biological pathways and developmental workflows.

Introduction: Addressing the Unmet Needs in Acid Suppression

For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1] However, their limitations, including a slow onset of action, requirement for acidic activation, and variable efficacy due to cytochrome P450 (CYP2C19) genetic polymorphisms, have highlighted the need for more advanced therapeutic options.[1][2] This has paved the way for the development of potassium-competitive acid blockers (P-CABs), which offer a distinct and advantageous mechanism of action.[2]

P-CABs directly and reversibly inhibit the gastric H+/K+-ATPase (proton pump) by competing with potassium ions, leading to a more rapid, potent, and sustained suppression of gastric acid.[1][3] This guide will delve into the scientific journey of P-CABs, from their conceptualization to their establishment as a significant advancement in acid suppression therapy.

Mechanism of Action: A Paradigm Shift in Proton Pump Inhibition

The fundamental difference between P-CABs and PPIs lies in their interaction with the H+/K+-ATPase. PPIs are prodrugs that require activation in the acidic environment of the parietal cell canaliculi to irreversibly bind to the proton pump.[3] In contrast, P-CABs are active compounds that do not require acid activation and bind reversibly and ionically to the potassium-binding site of the H+/K+-ATPase.[1][3] This allows P-CABs to inhibit both active and inactive proton pumps, resulting in a faster onset of action and more consistent acid suppression.[4]

Signaling Pathway for Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The primary stimulants are histamine, acetylcholine, and gastrin, which bind to their respective receptors on the parietal cell membrane. This binding initiates intracellular signaling cascades that ultimately lead to the translocation and activation of H+/K+-ATPase at the apical membrane, resulting in the pumping of H+ ions into the gastric lumen.

Gastric Acid Secretion Signaling Pathway cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathway cluster_pump Proton Pump Activation Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor G_Protein_s Gs H2_Receptor->G_Protein_s G_Protein_q Gq M3_Receptor->G_Protein_q CCK2_Receptor->G_Protein_q Adenylate_Cyclase Adenylate Cyclase G_Protein_s->Adenylate_Cyclase PLC Phospholipase C G_Protein_q->PLC cAMP cAMP Adenylate_Cyclase->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC Ca2 Ca2+ IP3_DAG->Ca2 H_K_ATPase_inactive H+/K+ ATPase (inactive) PKA->H_K_ATPase_inactive Phosphorylation PKC->H_K_ATPase_inactive Phosphorylation Ca2->H_K_ATPase_inactive Somatostatin Somatostatin SSTR2_Receptor SSTR2 Receptor Somatostatin->SSTR2_Receptor G_Protein_i Gi SSTR2_Receptor->G_Protein_i G_Protein_i->Adenylate_Cyclase Tubulovesicles Tubulovesicles Tubulovesicles->H_K_ATPase_inactive H_K_ATPase_active H+/K+ ATPase (active) H_K_ATPase_inactive->H_K_ATPase_active Translocation Apical_Membrane Apical Membrane H_K_ATPase_active->Apical_Membrane H_ion H+ H_K_ATPase_active->H_ion out Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->H_K_ATPase_active in

Caption: Signaling pathways regulating gastric acid secretion.

Comparative Mechanism of P-CABs and PPIs

The distinct mechanisms of action of P-CABs and PPIs on the H+/K+ ATPase are visualized below.

P-CAB_vs_PPI_Mechanism cluster_PPI Proton Pump Inhibitors (PPIs) cluster_PCAB Potassium-Competitive Acid Blockers (P-CABs) PPI_prodrug PPI (Prodrug) in bloodstream Parietal_Cell_PPI Parietal Cell PPI_prodrug->Parietal_Cell_PPI Acidic_Canaliculus Acidic Canaliculus (pH < 4) Parietal_Cell_PPI->Acidic_Canaliculus PPI_active Activated PPI (Sulfenamide) Acidic_Canaliculus->PPI_active Acid-catalyzed activation H_K_ATPase_PPI H+/K+ ATPase PPI_active->H_K_ATPase_PPI Covalent_Bond Irreversible Covalent Bond (Cys residues) H_K_ATPase_PPI->Covalent_Bond Inhibition_PPI Inhibition of Acid Secretion Covalent_Bond->Inhibition_PPI PCAB P-CAB in bloodstream Parietal_Cell_PCAB Parietal Cell PCAB->Parietal_Cell_PCAB Canaliculus_PCAB Canaliculus Parietal_Cell_PCAB->Canaliculus_PCAB H_K_ATPase_PCAB H+/K+ ATPase Canaliculus_PCAB->H_K_ATPase_PCAB K_ion_site K+ Binding Site H_K_ATPase_PCAB->K_ion_site Reversible_Bond Reversible Ionic Bond K_ion_site->Reversible_Bond Inhibition_PCAB Inhibition of Acid Secretion Reversible_Bond->Inhibition_PCAB

Caption: Comparative mechanism of action of P-CABs and PPIs.

The Drug Discovery and Development Workflow

The journey of a P-CAB from a laboratory concept to a clinically approved therapeutic follows a rigorous and multi-stage process.

PCAB_Drug_Discovery_Workflow Target_ID Target Identification (H+/K+ ATPase) Target_Validation Target Validation Target_ID->Target_Validation Assay_Dev Assay Development (e.g., H+/K+ ATPase inhibition) Target_Validation->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo efficacy, Toxicology) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase_I Phase I Clinical Trials (Safety, PK/PD in healthy volunteers) IND->Phase_I Phase_II Phase II Clinical Trials (Efficacy and dose-ranging in patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale efficacy and safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval and Market Launch NDA->Approval

Caption: A generalized workflow for P-CAB drug discovery and development.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of prominent P-CABs, providing a comparative perspective against PPIs.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Selected P-CABs
ParameterVonoprazanTegoprazanRevaprazan
Time to Max. Plasma Concentration (Tmax) ~2.5 hours[5]~1.25-3.0 hoursRapidly absorbed[2][6]
Elimination Half-life (t1/2) ~7.1 hours (single dose)[5]~6.23-7.01 hours (steady state)Rapidly eliminated[2][6]
CYP2C19 Polymorphism Effect Insignificant[5]InsignificantNot specified
Onset of Max. Acid Suppression Day 1[5]Day 1Day 1[2][6]
% Time Intragastric pH > 4 (Day 1) Dose-dependentDose-dependent28.1% (200mg)[6]
% Time Intragastric pH > 4 (Day 7) Dose-dependentDose-dependent34.2% (200mg)[6]
Table 2: Clinical Efficacy of P-CABs vs. PPIs in Erosive Esophagitis (Healing Rates)
Study/DrugTimepointP-CAB DosePPI DoseP-CAB Healing RatePPI Healing Rate
Vonoprazan vs. Lansoprazole (Asian Population) [7][8]8 weeks20 mg30 mg92.4%91.3%
2 weeks20 mg30 mg75.0%67.8%
Vonoprazan vs. Lansoprazole (Western Population) [9]8 weeks20 mg30 mg92.9%84.6%
2 weeks (Grade C/D)20 mg30 mg70.2%52.6%
Tegoprazan vs. Esomeprazole (Korean Population) [10]8 weeks50 mg40 mg98.9%98.9%
8 weeks100 mg40 mg98.9%98.9%
Table 3: Clinical Efficacy of P-CABs vs. PPIs in Peptic Ulcer Disease (Healing Rates)
Study/DrugIndicationTimepointP-CAB DosePPI DoseP-CAB Healing RatePPI Healing Rate
Tegoprazan vs. Lansoprazole [11]Gastric Ulcer8 weeks50 mg30 mg94.8%95.7%
8 weeks100 mg30 mg95.0%95.7%
4 weeks50 mg30 mg90.6%89.2%
4 weeks100 mg30 mg91.9%89.2%
Tegoprazan vs. Lansoprazole [12]Duodenal Ulcer6 weeks50 mg30 mg96.9%99.0%
4 weeks50 mg30 mg89.2%88.5%

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments crucial for the discovery and development of P-CABs.

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of a test compound on the activity of the gastric H+/K+-ATPase.

Principle: The activity of the H+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition of this activity by a test compound is then determined.

Materials:

  • H+/K+-ATPase enriched microsomes (e.g., from porcine or rabbit gastric mucosa)

  • Test compound (P-CAB) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • ATP solution: 2 mM ATP in Assay Buffer

  • KCl solution: 20 mM KCl in Assay Buffer

  • Malachite Green Reagent

  • Phosphate Standard Solution (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of H+/K+-ATPase Enriched Microsomes:

    • Homogenize fresh gastric mucosal scrapings in an ice-cold homogenization buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

    • Further purify the H+/K+-ATPase enriched vesicles using a sucrose (B13894) density gradient centrifugation.

    • Determine the protein concentration of the enriched microsomes.

  • Inhibition Assay:

    • Prepare serial dilutions of the test compound in the Assay Buffer.

    • In a 96-well plate, add the Assay Buffer, the test compound dilution (or vehicle control), and the H+/K+-ATPase enriched microsomes.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the enzymatic reaction by adding a pre-warmed mixture of ATP and KCl solutions.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green Reagent.

    • Allow for color development at room temperature.

    • Measure the absorbance at approximately 620-650 nm.

    • Generate a standard curve using the Phosphate Standard Solution to calculate the amount of Pi released.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Model: Pylorus Ligation-Induced Gastric Ulcer in Rats

Objective: To evaluate the anti-ulcer activity of a test compound in a model of excessive gastric acid accumulation.

Principle: Ligation of the pyloric end of the stomach in rats leads to the accumulation of gastric acid and pepsin, resulting in the formation of gastric ulcers. The ability of a test compound to prevent or reduce the severity of these ulcers is assessed.

Materials:

  • Wistar or Sprague-Dawley rats

  • Test compound (P-CAB)

  • Anesthetic agent (e.g., ketamine)

  • Surgical instruments

  • Saline solution

Procedure:

  • Animal Preparation:

    • Fast the rats for 24-36 hours prior to the experiment, with free access to water.

  • Drug Administration:

    • Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined time before surgery.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pylorus of the stomach using a silk suture, being careful not to obstruct the blood supply.

    • Close the abdominal incision.

  • Post-Surgery:

    • Keep the rats in individual cages and deprive them of food and water for a specified period (e.g., 4-19 hours).

  • Evaluation:

    • Euthanize the rats and dissect the stomach.

    • Collect the gastric contents to measure volume, pH, and total acidity.

    • Open the stomach along the greater curvature and wash with saline.

    • Examine the gastric mucosa for ulcers and score the ulcer index based on the number and severity of lesions.

    • Calculate the percentage of ulcer protection afforded by the test compound compared to the control group.

In Vivo Model: Chronic Reflux Esophagitis in Rats

Objective: To assess the efficacy of a test compound in a model that mimics chronic gastroesophageal reflux.

Principle: Surgical manipulation of the stomach and duodenum is performed to induce the reflux of gastric contents into the esophagus, leading to chronic inflammation and esophageal lesions.

Materials:

  • Wistar or Sprague-Dawley rats

  • Anesthetic agent

  • Surgical instruments

  • Silk suture

Procedure:

  • Animal Preparation:

    • Fast the rats for 24 hours before surgery, with free access to water.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline abdominal incision.

    • Ligate the transitional region between the forestomach and the glandular portion of the stomach.

    • Partially obstruct the duodenum near the pylorus using a small piece of a catheter to delay gastric emptying.

    • Close the abdominal incision.

  • Post-Surgery and Treatment:

    • Allow the rats to recover.

    • Administer the test compound or vehicle daily for a specified period (e.g., several weeks).

  • Evaluation:

    • At the end of the treatment period, euthanize the rats and dissect the esophagus.

    • Examine the esophagus for macroscopic lesions (e.g., erosion, ulceration) and score the severity.

    • Perform histopathological analysis of the esophageal tissue to assess for changes such as basal cell hyperplasia, papillary elongation, and inflammatory cell infiltration.

Conclusion and Future Directions

The discovery and development of potassium-competitive acid blockers represent a significant milestone in the treatment of acid-related disorders. Their unique mechanism of action translates into a rapid, potent, and sustained acid suppression, offering tangible clinical benefits over traditional PPIs, particularly in terms of faster symptom relief and efficacy in severe erosive esophagitis.[7][8][9][10] The robust data from numerous clinical trials underscore their non-inferiority, and in some aspects superiority, to PPIs.[7][8][9][10][11][12]

As our understanding of P-CABs continues to grow, future research will likely focus on their long-term safety profile, their role in other acid-related conditions, and the development of new agents with even more optimized pharmacokinetic and pharmacodynamic properties. The in-depth technical knowledge presented in this guide provides a solid foundation for researchers and drug development professionals to contribute to this exciting and evolving field of gastroenterology.

References

(R)-5,7-Difluorochroman-4-ol solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

Core Technical Guide: (R)-5,7-Difluorochroman-4-ol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on this compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Tegoprazan, a potassium-competitive acid blocker.[1][2][3][4] This document outlines its known stability profile and details the common experimental protocols for its synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₈F₂O₂[1][2][3]
Molecular Weight 186.16 g/mol [2][3]
CAS Number 1270294-05-7[1][2][5]
Appearance Not specified in search results
pKa (Predicted) 13.09 ± 0.20[6]
LogP (Predicted) 1.7807[7]
Solubility Data
Stability Profile

This compound is generally stable under recommended storage conditions.[8] However, certain conditions and substances can lead to its degradation. The following table summarizes its stability characteristics based on available safety data.

ParameterObservationRecommendations & Incompatible Materials
Chemical Stability Stable under recommended storage conditions.[8]Store in a dry, sealed container at 2-8°C.[2][6][8] Avoid moisture.[8]
Conditions to Avoid Moisture.[8]Store in a desiccated environment.
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[8]Avoid contact with these materials to prevent hazardous reactions.
Hazardous Decomposition No data available on specific hazardous decomposition products.[8]In case of fire, carbon dioxide, nitrogen oxides, and hydrogen chloride gas may be produced.[8]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the asymmetric reduction of its precursor, 5,7-difluorochroman-4-one.[1][2][3][5] This enzymatic reduction is favored for its high stereoselectivity, yielding the desired (R)-enantiomer.

Reaction: Asymmetric reduction

Substrate: 5,7-difluorochroman-4-one

Key Reagents & Systems:

  • Ketoreductase (KRED): One or a combination of enzymes from the short-chain dehydrogenases/reductases (SDR), medium-chain dehydrogenases/reductases (MDR), or aldo-keto reductase (AKR) families.[2][5]

  • Coenzyme: Typically Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or Nicotinamide adenine dinucleotide (NADH).

  • Coenzyme Recycling System: An enzymatic system to regenerate the coenzyme, making the process more cost-effective. This often involves a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) and an alcohol dehydrogenase).

General Procedure:

  • The substrate, 5,7-difluorochroman-4-one, is dissolved in a suitable buffer system.

  • The ketoreductase enzyme, coenzyme, and components of the coenzyme recycling system are added to the reaction mixture.

  • The reaction is maintained at a controlled temperature and pH to ensure optimal enzyme activity.

  • Reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to determine the conversion of the starting material.

  • Upon completion, the product is extracted from the aqueous phase using an appropriate organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved through column chromatography or recrystallization to obtain high-purity this compound.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis Workflow of this compound A Start: 5,7-difluorochroman-4-one B Asymmetric Reduction (Ketoreductase, Coenzyme) A->B C Reaction Monitoring (HPLC/TLC) B->C D Work-up: Extraction C->D Reaction Complete E Purification (Chromatography/Recrystallization) D->E F End: this compound E->F Role of this compound in Tegoprazan Synthesis A 5,7-difluorochroman-4-one B This compound (Key Intermediate) A->B Asymmetric Reduction D Coupling Reaction B->D C Other Precursors C->D E Tegoprazan (Final Product) D->E Further Steps

References

(R)-5,7-Difluorochroman-4-ol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-5,7-Difluorochroman-4-ol is a chiral fluorinated chroman derivative with significant applications in medicinal chemistry. It is a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[1][2][3][4] Its unique molecular structure, featuring a hydroxyl group at the 4-position and fluorine atoms at the 5- and 7-positions of the benzopyran ring, contributes to its biological activity and makes it a valuable building block in the development of new therapeutic agents.[1][5] This guide provides an in-depth overview of the safety precautions, handling procedures, and key experimental data related to this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 1270294-05-7[6]
Molecular Formula C₉H₈F₂O₂[1][5][6]
Molecular Weight 186.16 g/mol [1][5][6]
Purity ≥98%
Appearance Solid
Storage Temperature 2-8°C, stored under nitrogen in a dry, sealed place.[4][6][4][6]
Boiling Point (Predicted) 228.4±40.0 °C[4]
Density (Predicted) 1.402±0.06 g/cm³[4]

Safety and Hazard Information

While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is essential to handle it with care, following standard laboratory safety protocols.[6] The available safety data sheet (SDS) indicates the following hazards and precautionary measures.

GHS Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[6]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

CategoryPrecautionary StatementDescription
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P362+P364Take off contaminated clothing and wash it before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

AspectRecommendation
Engineering Controls Provide appropriate exhaust ventilation at places where dust is formed.[6] Ensure adequate ventilation.[6]
Eye/Face Protection Use safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[6]
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6]
General Hygiene Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical advice.

Exposure RouteFirst Aid Measure
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Accidental Release and Disposal

AspectProcedure
Spill Response Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[6] Wear self-contained breathing apparatus for firefighting if necessary.[6] Special hazards arising from the substance or mixture include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[6]
Disposal The product should be burned in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Contaminated packaging should be disposed of as unused product.[6]

Experimental Protocols

The primary experimental protocol described in the literature for this compound is its synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the asymmetric reduction of its precursor, 5,7-Difluorochroman-4-one.[1][3][4][5] This enzymatic reduction offers high chiral selectivity and conversion rates under mild reaction conditions.[1][5]

Reaction: Asymmetric reduction

Substrate: 5,7-Difluorochroman-4-one

Key Components:

  • Enzyme: Ketoreductase (one or a combination of short-chain dehydrogenases/reductases (SDR), medium-chain dehydrogenases/reductases (MDR), or aldo-keto reductases (AKR)).[3][4]

  • Coenzyme: A suitable coenzyme is required for the ketoreductase activity.

  • Coenzyme Recycling System: To ensure the continuous supply of the reduced coenzyme.

General Procedure:

  • The substrate, 5,7-Difluorochroman-4-one, is dissolved in a suitable, environmentally friendly organic solvent.[1]

  • The ketoreductase, coenzyme, and coenzyme recycling system are added to the reaction mixture.

  • The reaction is carried out under mild conditions (e.g., room temperature) until the desired conversion is achieved.

  • The product, this compound, is then isolated and purified.

Synthesis_Workflow Substrate 5,7-Difluorochroman-4-one Reaction Asymmetric Reduction Substrate->Reaction Product This compound Reaction->Product Enzyme Ketoreductase (SDR, MDR, or AKR) Enzyme->Reaction Coenzyme Coenzyme & Recycling System Coenzyme->Reaction Purification Isolation & Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthesis workflow for this compound.

Biological Activity and Signaling Pathway

This compound is recognized for its role as an inhibitor of the gastric H+/K+-ATPase (proton pump).[1][5] This enzyme is responsible for the final step in gastric acid secretion. By inhibiting this pump, compounds derived from this compound, such as Tegoprazan, can effectively reduce stomach acid production.

The mechanism of action involves competitive binding to the H+/K+-ATPase enzyme.[5] The fluorine atoms on the chroman ring are thought to enhance the binding affinity of the molecule to its target enzymes and receptors.[1]

Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell HK_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ HK_ATPase->H_ion Pumps H+ out Lumen Gastric Lumen H_ion->Lumen K_ion_in K+ K_ion_in->HK_ATPase Enters Cell K_ion_out K+ K_ion_out->HK_ATPase Binds to pump Lumen->K_ion_out K+ channel Cytoplasm Cytoplasm Tegoprazan Tegoprazan (derived from this compound) Tegoprazan->HK_ATPase Competitively Inhibits

Inhibition of the Gastric H+/K+-ATPase by Tegoprazan.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier and follow all applicable laboratory safety protocols and regulations.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Reduction of 5,7-difluorochroman-4-one using Ketoreductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the asymmetric reduction of the prochiral ketone 5,7-difluorochroman-4-one (B1394127) to its corresponding chiral alcohol, (S)- or (R)-5,7-difluorochroman-4-ol. This biocatalytic method utilizes ketoreductases (KREDs) to achieve high enantioselectivity, a critical parameter in the synthesis of pharmaceutical intermediates. This document outlines the principles of the biocatalytic system, screening protocols to identify suitable enzymes, and detailed experimental procedures for the enzymatic reduction and subsequent analysis.

Introduction

Chiral chroman-4-ol derivatives are valuable building blocks in medicinal chemistry and drug development. The stereochemistry of these intermediates often dictates the efficacy and safety of the final active pharmaceutical ingredient (API). Traditional chemical methods for asymmetric reduction can require harsh reaction conditions, expensive catalysts, and may suffer from low enantioselectivity.

Biocatalysis, employing enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative.[1][2][3] KREDs are NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide range of ketone substrates to their corresponding chiral alcohols with high stereoselectivity.[1][4][5] This protocol focuses on the application of KREDs for the synthesis of enantiomerically enriched 5,7-difluorochroman-4-ol (B1424309).

Principle of the Reaction

The asymmetric reduction of 5,7-difluorochroman-4-one involves the transfer of a hydride ion from the nicotinamide (B372718) cofactor (NADPH or NADH) to the carbonyl group of the substrate, catalyzed by a stereoselective ketoreductase. The resulting product is a chiral alcohol with either the (S) or (R) configuration, depending on the specific KRED used.

Due to the high cost of the nicotinamide cofactor, an efficient in-situ regeneration system is essential for the economic viability of the process.[6] Common cofactor regeneration systems include a "coupled-substrate" approach using a sacrificial alcohol like isopropanol (B130326), or a "coupled-enzyme" system, such as glucose and glucose dehydrogenase (GDH), which converts NADP+ back to NADPH.[7][8][9][10]

Materials and Reagents

  • 5,7-difluorochroman-4-one

  • Ketoreductase screening kit (e.g., Codexis® KRED Screening Kit, Enzymaster Ketoreductase Kit, or Prozomix Ketoreductase Screening Kit)[4][11][12][13]

  • Nicotinamide cofactor (NADP+ or NAD+)

  • Cofactor regeneration system components:

    • Isopropanol (for substrate-coupled regeneration)

    • D-Glucose and Glucose Dehydrogenase (GDH) (for enzyme-coupled regeneration)[7][8][9]

  • Buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standards for (R)- and (S)-5,7-difluorochroman-4-ol (if available) for analytical method development.

Experimental Protocols

Ketoreductase Screening

The initial step is to identify the most effective KRED from a screening panel that provides high conversion and the desired enantioselectivity for the reduction of 5,7-difluorochroman-4-one.

Protocol:

  • Enzyme Preparation: Prepare stock solutions of each KRED from the screening kit according to the manufacturer's instructions, typically by dissolving the lyophilized powder in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Reaction Setup: In separate microcentrifuge tubes or a 96-well plate, combine the following components:

    • Buffer (to a final volume of 1.0 mL)

    • 5,7-difluorochroman-4-one (from a stock solution in a water-miscible organic solvent like DMSO or isopropanol, to a final concentration of 1-10 mM)

    • NADP+ or NAD+ (to a final concentration of 1 mM)

    • Cofactor regeneration system:

      • Option A (Substrate-coupled): Isopropanol (5-10% v/v)

      • Option B (Enzyme-coupled): D-Glucose (100 mM) and Glucose Dehydrogenase (1-5 U/mL)

    • KRED solution (a defined amount of each enzyme from the screening panel)

  • Control Reactions: Prepare negative control reactions without the KRED enzyme and without the substrate to monitor for any non-enzymatic reduction or background signals.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking for a set period (e.g., 24 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex thoroughly to extract the product. Centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) to determine the percent conversion and the enantiomeric excess (e.e.) of the 5,7-difluorochroman-4-ol product.

Optimization of Reaction Conditions

Once the best performing KRED has been identified, further optimization of the reaction conditions is recommended to maximize yield and enantioselectivity.

Parameters to Optimize:

  • Substrate Concentration: Increase the concentration of 5,7-difluorochroman-4-one to improve space-time yield. Note that high substrate concentrations can sometimes lead to enzyme inhibition.

  • Enzyme Loading: Vary the concentration of the KRED to find the optimal balance between reaction rate and cost.

  • pH: Evaluate a range of pH values (e.g., 6.0 to 8.5) to determine the optimal pH for the selected KRED.[3]

  • Temperature: Assess the effect of temperature (e.g., 25 °C to 40 °C) on enzyme activity and stability.

  • Co-solvent: If substrate solubility is an issue, different water-miscible co-solvents (e.g., DMSO, THF, isopropanol) and their concentrations can be tested.[11]

Preparative Scale Synthesis

Protocol:

  • To a stirred reaction vessel, add the optimized buffer solution.

  • Add the cofactor (NADP+ or NAD+) and the components of the chosen cofactor regeneration system (D-glucose and GDH, or isopropanol).

  • Add the selected ketoreductase.

  • Add the 5,7-difluorochroman-4-one substrate.

  • Maintain the reaction at the optimal pH and temperature with stirring. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Upon completion, extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Analytical Methods

Monitoring Reaction Progress

The progress of the enzymatic reduction can be monitored by observing the consumption of the NADPH cofactor, which has a characteristic absorbance at 340 nm.[14][15]

Protocol for NADPH Depletion Assay:

  • Set up the reaction in a UV-transparent cuvette or microplate.

  • Initiate the reaction by adding the KRED.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the 5,7-difluorochroman-4-ol product is determined by chiral HPLC or chiral GC.[16][17][18][]

General Chiral HPLC Protocol:

  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD-H, or others).

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Calculation of e.e.:

    • e.e. (%) = [ (Area_major_enantiomer - Area_minor_enantiomer) / (Area_major_enantiomer + Area_minor_enantiomer) ] x 100

Data Presentation

Table 1: Ketoreductase Screening Results for the Asymmetric Reduction of 5,7-difluorochroman-4-one
KRED IDCofactor SystemConversion (%)Product EnantiomerEnantiomeric Excess (e.e., %)
KRED-01Isopropanol
KRED-02Isopropanol
......
KRED-24Isopropanol
KRED-01Glucose/GDH
KRED-02Glucose/GDH
......
KRED-24Glucose/GDH
Table 2: Optimization of Reaction Conditions for the Selected Ketoreductase (e.g., KRED-XX)
ParameterConditionConversion (%)Enantiomeric Excess (e.e., %)
pH 6.0
7.0
8.0
Temperature (°C) 25
30
37
Substrate Conc. (mM) 10
50
100

Visualizations

Asymmetric_Reduction_Workflow cluster_screening Enzyme Screening cluster_optimization Optimization cluster_scaleup Scale-Up Screening_Setup Reaction Setup (Substrate, KRED, Cofactor) Incubation Incubation (30°C, 24h) Screening_Setup->Incubation Analysis Chiral HPLC/GC Analysis Incubation->Analysis Optimization_Parameters Vary Parameters: pH, Temp, [S], [E] Analysis->Optimization_Parameters Select Best KRED Optimized_Reaction Optimized Reaction Optimization_Parameters->Optimized_Reaction Preparative_Reaction Preparative Scale Reaction Optimized_Reaction->Preparative_Reaction Optimized Conditions Workup Extraction & Purification Preparative_Reaction->Workup Final_Product Enantiopure Alcohol Workup->Final_Product

Caption: Experimental workflow for the asymmetric reduction of 5,7-difluorochroman-4-one.

Cofactor_Regeneration cluster_main Ketoreductase Catalyzed Reduction cluster_regen Cofactor Regeneration Substrate 5,7-Difluorochroman-4-one Product Chiral 5,7-Difluorochroman-4-ol Substrate->Product KRED KRED Ketoreductase (KRED) NADPH NADPH NADP NADP+ NADPH:e->NADP:w NADP->NADPH GDH GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH

References

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-5,7-Difluorochroman-4-ol with Coenzyme Recycling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of (R)-5,7-Difluorochroman-4-ol, a key intermediate in the production of pharmaceuticals such as Tegoprazan.[1] The described method utilizes a ketoreductase (KRED) for the asymmetric reduction of the prochiral ketone 5,7-difluorochroman-4-one (B1394127), coupled with an enzymatic coenzyme recycling system to ensure process efficiency and economic viability.

Introduction

The asymmetric reduction of ketones to form chiral alcohols is a fundamental transformation in medicinal and process chemistry. Biocatalysis, employing enzymes such as ketoreductases, offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and expensive chiral catalysts.[2] The synthesis of this compound is a prime example where a biocatalytic approach can achieve high enantiomeric purity and yield under mild conditions.[3][4]

A critical aspect of using NAD(P)H-dependent ketoreductases is the stoichiometric consumption of the expensive coenzyme. To overcome this limitation, an in situ coenzyme recycling system is employed. A common and effective method involves a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial co-substrate (e.g., glucose) to regenerate the reduced coenzyme (NADPH), allowing for the use of catalytic amounts of the coenzyme.

Principle of the Reaction

The overall process involves two coupled enzymatic reactions:

  • Asymmetric Reduction: A ketoreductase (KRED) selectively reduces the ketone group of 5,7-difluorochroman-4-one to the corresponding (R)-alcohol. This reaction consumes one equivalent of the reduced coenzyme, NADPH.

  • Coenzyme Recycling: Glucose dehydrogenase (GDH) catalyzes the oxidation of D-glucose to D-glucono-1,5-lactone. This reaction concurrently reduces the oxidized coenzyme (NADP+) back to its active form, NADPH.

This cyclic process, depicted below, allows for a high total turnover number (TTN) for the coenzyme, making the process cost-effective.

Data Presentation

The following table summarizes the quantitative data from a representative biocatalytic synthesis of this compound as described in the literature.[2]

ParameterValue
Reactants
Substrate (5,7-Difluorochroman-4-one)50 g
Ketoreductase (KRED)2.5 g
Coenzyme (NADP+)0.1 g
Coenzyme Recycling System
Glucose Dehydrogenase (GDH)2.5 g
D-Glucose60 g
Reaction Conditions
Buffer1000 mL Phosphate (B84403) Buffer (0.1 M)
pH7.0
Temperature30°C
Reaction Time24 hours
Results
Product (this compound)48.5 g (crude)
Yield~96%
Enantiomeric Excess (e.e.)99.4%

Experimental Protocols

This section provides a detailed protocol for the biocatalytic synthesis of this compound based on published procedures.[2]

Materials and Reagents:

  • 5,7-Difluorochroman-4-one (Substrate)

  • Ketoreductase (KRED) from the short-chain dehydrogenase/reductase (SDR), medium-chain dehydrogenase/reductase (MDR), or aldo-keto reductase (AKR) family.[2][4]

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+)

  • D-Glucose

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Diatomaceous Earth (optional, for filtration)[2]

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • pH meter and controller (or regular monitoring and manual adjustment with acid/base)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column for enantiomeric excess determination

Protocol:

  • Buffer Preparation: Prepare 1000 mL of a 0.1 M phosphate buffer (pH 7.0) by dissolving the appropriate amounts of KH₂PO₄ and K₂HPO₄ in deionized water.

  • Reaction Setup:

    • To the jacketed reaction vessel, add the 1000 mL of 0.1 M phosphate buffer.

    • With stirring, dissolve 60 g of D-glucose, 2.5 g of ketoreductase, 2.5 g of glucose dehydrogenase, and 0.1 g of NADP+.

    • Adjust the pH of the solution to 7.0 using a suitable acid or base if necessary.

    • Set the reaction temperature to 30°C.

  • Substrate Addition: Once the temperature and pH have stabilized, add 50 g of 5,7-Difluorochroman-4-one to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at 30°C and pH 7.0 with continuous stirring for 24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by HPLC or TLC.

  • Enzyme Denaturation and Work-up:

    • After the reaction is complete, heat the mixture to 70°C and hold for 30 minutes to denature the enzymes.[2]

    • Cool the mixture to room temperature.

    • Add a small amount of diatomaceous earth to aid in the filtration of the denatured protein.[2]

    • Filter the mixture to remove the denatured enzymes and other solids.

  • Product Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous layer three times with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Analysis:

    • Determine the yield of the product.

    • Analyze the enantiomeric excess of the product using chiral HPLC.

Visualizations

The following diagrams illustrate the key aspects of the biocatalytic process.

Biocatalytic_Cycle cluster_main Asymmetric Reduction cluster_regen Coenzyme Recycling Substrate 5,7-Difluorochroman-4-one KRED Ketoreductase (KRED) Substrate->KRED Product This compound KRED->Product NADP NADP+ KRED->NADP Glucose D-Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone NADPH NADPH GDH->NADPH H+ acceptor NADPH->KRED H+ donor NADP->GDH

Caption: Biocatalytic cycle for the synthesis of this compound.

Experimental_Workflow start Start buffer_prep Prepare 0.1 M Phosphate Buffer (pH 7.0) start->buffer_prep reagent_add Add Buffer, Glucose, KRED, GDH, and NADP+ to Reactor buffer_prep->reagent_add conditions Set Temperature to 30°C and Adjust pH to 7.0 reagent_add->conditions substrate_add Add 5,7-Difluorochroman-4-one conditions->substrate_add reaction Stir for 24 hours at 30°C and pH 7.0 substrate_add->reaction denature Heat to 70°C for 30 min to Denature Enzymes reaction->denature cool_filter Cool and Filter to Remove Solids denature->cool_filter extract Extract with Ethyl Acetate (3x) cool_filter->extract dry_concentrate Dry Organic Phase and Concentrate in Vacuo extract->dry_concentrate product Crude this compound dry_concentrate->product analysis Determine Yield and Enantiomeric Excess (HPLC) product->analysis end End analysis->end

Caption: Experimental workflow for biocatalytic synthesis.

References

Green Synthesis of (R)-5,7-Difluorochroman-4-ol: A Guide to Biocatalytic and Stereoinversive Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-5,7-Difluorochroman-4-ol is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably Tegoprazan, a potassium-competitive acid blocker. The growing emphasis on sustainable and environmentally friendly chemical processes has spurred the development of green synthesis protocols for this valuable compound. This document provides detailed application notes and experimental protocols for two prominent green synthetic routes: lipase-catalyzed kinetic resolution coupled with Mitsunobu inversion, and ketoreductase-catalyzed asymmetric reduction. These methods offer significant advantages over traditional chemical syntheses by employing biocatalysts under mild reaction conditions, thereby reducing waste and improving safety and efficiency.

Method 1: Lipase-Catalyzed Kinetic Resolution and Mitsunobu Inversion

This chemoenzymatic approach involves the initial synthesis of racemic (±)-5,7-difluorochroman-4-ol, followed by a lipase-catalyzed kinetic resolution to separate the enantiomers. The undesired (S)-enantiomer is then converted to the desired (R)-enantiomer via a stereoinversive Mitsunobu reaction, maximizing the overall yield of the target molecule.

Quantitative Data Summary
StepProductEnzyme/ReagentYield (%)Enantiomeric Excess (ee) (%)
1. Synthesis of (±)-5,7-Difluorochroman-4-ol(±)-5,7-Difluorochroman-4-olNaBH4~95N/A
2. Kinetic Resolution (Acylation)(R)-5,7-Difluorochroman-4-yl acetate (B1210297)Novozym 435~48>99
(S)-5,7-Difluorochroman-4-olNovozym 435~49>99
3. HydrolysisThis compoundNaOH~95>99
4. Mitsunobu Inversion(R)-5,7-Difluorochroman-4-yl p-nitrobenzoateDIAD, PPh3, p-nitrobenzoic acid~85-90>99 (after hydrolysis)
Experimental Protocols

Step 1: Synthesis of Racemic (±)-5,7-Difluorochroman-4-ol

  • To a solution of 5,7-difluorochroman-4-one (B1394127) (1.0 eq) in methanol (B129727) at 0-5 °C, slowly add sodium borohydride (B1222165) (NaBH₄) (1.2 eq).

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (±)-5,7-difluorochroman-4-ol as a white solid.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Dissolve racemic (±)-5,7-difluorochroman-4-ol (1.0 eq) in a suitable organic solvent such as toluene (B28343) or tert-butyl methyl ether.

  • Add vinyl acetate (1.5 eq) as the acyl donor.

  • Add immobilized lipase (B570770) Novozym 435 (Candida antarctica lipase B) (typically 10-20% w/w of the substrate).

  • Stir the mixture at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining (S)-alcohol and the formed (R)-acetate.

  • Filter off the enzyme (which can be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the (S)-5,7-difluorochroman-4-ol and (R)-5,7-difluorochroman-4-yl acetate by column chromatography on silica (B1680970) gel.

Step 3: Hydrolysis of (R)-5,7-Difluorochroman-4-yl Acetate

  • Dissolve the purified (R)-5,7-difluorochroman-4-yl acetate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (B78521) (NaOH) (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Step 4: Mitsunobu Inversion of (S)-5,7-Difluorochroman-4-ol

  • Dissolve (S)-5,7-difluorochroman-4-ol (1.0 eq), triphenylphosphine (B44618) (PPh₃) (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography.

  • Hydrolyze the purified (R)-5,7-difluorochroman-4-yl p-nitrobenzoate using the procedure described in Step 3 to obtain the desired this compound.

Workflow Diagram

G cluster_0 Synthesis of Racemic Alcohol cluster_1 Kinetic Resolution cluster_2 Product Isolation & Inversion A 5,7-Difluorochroman-4-one B Reduction (NaBH4) A->B C (±)-5,7-Difluorochroman-4-ol B->C D Lipase-Catalyzed Acylation (Novozym 435, Vinyl Acetate) C->D E (S)-5,7-Difluorochroman-4-ol (>99% ee) D->E Unreacted F (R)-5,7-Difluorochroman-4-yl acetate (>99% ee) D->F Product I Mitsunobu Inversion (DIAD, PPh3, p-nitrobenzoic acid) E->I G Hydrolysis (NaOH) F->G H This compound G->H J Hydrolysis I->J J->H

Caption: Chemoenzymatic synthesis of this compound.

Method 2: Ketoreductase-Catalyzed Asymmetric Reduction

This method represents a more direct and atom-economical approach, utilizing a ketoreductase (KRED) to directly convert the prochiral ketone, 5,7-difluorochroman-4-one, into the desired (R)-enantiomer of the alcohol with high stereoselectivity. This process often incorporates a cofactor regeneration system, making it highly efficient for large-scale synthesis.

Quantitative Data Summary
SubstrateProductEnzymeCo-substrate (for cofactor regeneration)Conversion (%)Enantiomeric Excess (ee) (%)
5,7-Difluorochroman-4-oneThis compoundKetoreductase (e.g., from Candida sp. or engineered KRED)Isopropanol (B130326) or Glucose/Glucose Dehydrogenase>99>99
Experimental Protocol

Screening for a Suitable Ketoreductase (KRED):

  • A panel of commercially available or in-house developed ketoreductases is screened for activity and stereoselectivity towards 5,7-difluorochroman-4-one.

  • Small-scale reactions are performed in microtiter plates or vials. Each reaction contains:

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

    • 5,7-Difluorochroman-4-one (substrate)

    • KRED enzyme

    • NADP⁺ or NAD⁺ (cofactor)

    • A cofactor regeneration system (e.g., isopropanol and a corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase).

  • Reactions are incubated at a controlled temperature (e.g., 30 °C) with shaking.

  • After a set time (e.g., 24 hours), the reactions are quenched and extracted with an organic solvent.

  • The conversion and enantiomeric excess of the product are determined by GC or chiral HPLC.

Preparative-Scale Asymmetric Reduction:

  • In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add the cofactor (NADP⁺ or NAD⁺) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Add the selected ketoreductase enzyme.

  • Add the substrate, 5,7-difluorochroman-4-one, which may be dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) to aid solubility.

  • Maintain the reaction at the optimal temperature (e.g., 30 °C) with gentle stirring. The pH may need to be controlled throughout the reaction (e.g., by the addition of a base) as the oxidation of the co-substrate can lead to a decrease in pH.

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield highly pure this compound.

Workflow Diagram

G cluster_0 Asymmetric Bioreduction cluster_1 Cofactor Regeneration Cycle A 5,7-Difluorochroman-4-one B Ketoreductase (KRED) NADP(H) A->B C This compound (>99% ee) B->C D NADP+ B->D Oxidized F Glucose Dehydrogenase (GDH) D->F E NADPH E->B Reduced F->E H Gluconic Acid F->H G Glucose G->F

Mitsunobu reaction for coupling (R)-5,7-Difluorochroman-4-ol in Tegoprazan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tegoprazan (B1682004) is a potassium-competitive acid blocker (P-CAB) utilized for the treatment of gastroesophageal reflux disease and erosive esophagitis.[1] Its chemical structure features a chiral center, and its synthesis requires precise stereochemical control. A critical step in the manufacturing process of Tegoprazan is the coupling of the chiral alcohol, (R)-5,7-Difluorochroman-4-ol, with a substituted benzimidazole (B57391) core. The Mitsunobu reaction is a powerful and widely employed method for this key etherification step, as it proceeds with inversion of stereochemistry, allowing for the desired (S)-configuration at the C4 position of the chroman moiety in the final product.[2][3] This document provides detailed application notes and protocols for this specific Mitsunobu coupling reaction.

Reaction Principle

The Mitsunobu reaction is a redox-condensation reaction that facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including esters, ethers, and azides, upon treatment with a nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate.[3] In the synthesis of Tegoprazan, the reaction involves the coupling of this compound with a protected 4-hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide derivative. The reaction proceeds with a Walden inversion (S(_N)2 mechanism), which inverts the stereochemistry at the chiral center of the alcohol, yielding the desired (S)-enantiomer of the coupled product.[3][4]

Experimental Data

The following table summarizes representative quantitative data for the Mitsunobu reaction in the synthesis of Tegoprazan.

ParameterValueReference
Yield Good to High[4]
Enantiomeric Excess (ee) >99%[4]
Reactant 1 This compound[5][6][7][8]
Reactant 2 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide[4][6]
Phosphine Reagent Tri-n-butylphosphine or Triphenylphosphine (B44618)[4][9]
Azodicarboxylate Reagent 1,1′-(Azodicarbonyl)dipiperidine (ADDP) or Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)[4][9]
Solvent Tetrahydrofuran (THF)[9][10]
Reaction Temperature 0 °C to room temperature[9][10]
Reaction Time 0.5 to 24 hours[9][11]

Experimental Protocols

Materials and Reagents
  • This compound

  • 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

  • Tri-n-butylphosphine (PBu(_3)) or Triphenylphosphine (PPh(_3))

  • 1,1′-(Azodicarbonyl)dipiperidine (ADDP) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ether

  • Hexanes

  • Sodium sulfate (B86663) (Na(_2)SO(_4))

  • Silica (B1680970) gel for column chromatography

General Procedure
  • Reaction Setup: A dry, three-necked round-bottomed flask is equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. The flask is charged with this compound, 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide, and triphenylphosphine (or tri-n-butylphosphine) dissolved in anhydrous tetrahydrofuran.[10]

  • Addition of Azodicarboxylate: The resulting solution is cooled to 0 °C in an ice bath. A solution of the azodicarboxylate reagent (e.g., DEAD or ADDP) in anhydrous THF is added dropwise to the reaction mixture, ensuring the internal temperature is maintained below 10 °C.[10]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 12-24 hours.[9][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ether. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.[10] The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[10]

  • Purification: The crude product is purified by silica gel column chromatography, followed by recrystallization to afford the pure coupled product.[4]

Visualizations

Mitsunobu Reaction Scheme for Tegoprazan Synthesis

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R_alcohol This compound Tegoprazan_precursor (S)-4-((5,7-Difluorochroman-4-yl)oxy)- N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole- 6-carboxamide R_alcohol->Tegoprazan_precursor Mitsunobu Reaction Benzimidazole 4-Hydroxy-N,N,2-trimethyl- 1-tosyl-1H-benzo[d]imidazole- 6-carboxamide Benzimidazole->Tegoprazan_precursor Mitsunobu Reaction Phosphine PBu3 or PPh3 Azo ADDP or DEAD Solvent THF

Caption: Mitsunobu reaction for Tegoprazan synthesis.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup: Dissolve reactants and phosphine in anhydrous THF under N2. B 2. Cooling: Cool the reaction mixture to 0 °C. A->B C 3. Reagent Addition: Add azodicarboxylate solution dropwise. B->C D 4. Reaction: Allow to warm to room temperature and stir for 12-24h. C->D E 5. Workup: Dilute with ether, wash with NaHCO3(aq) and brine. D->E F 6. Drying and Concentration: Dry organic layer over Na2SO4, filter, and evaporate solvent. E->F G 7. Purification: Purify by silica gel chromatography and recrystallization. F->G H Final Product: Pure coupled product G->H

Caption: Experimental workflow for the Mitsunobu coupling.

Conclusion

The Mitsunobu reaction is a highly effective and stereospecific method for the crucial etherification step in the synthesis of Tegoprazan. By employing this compound as the chiral starting material, the reaction proceeds with inversion of configuration to yield the desired (S)-enantiomer of the final product with high enantiomeric excess. The protocol outlined in this document provides a robust and reproducible method for researchers and professionals in drug development.

References

Step-by-Step Synthesis of Tegoprazan from (R)-5,7-Difluorochroman-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB), starting from the key chiral intermediate (R)-5,7-Difluorochroman-4-ol. The synthesis involves a crucial Mitsunobu reaction to form the ether linkage, followed by a deprotection step to yield the final active pharmaceutical ingredient.

Overview of the Synthetic Pathway

The synthesis of Tegoprazan from this compound is a two-step process. The first step involves the coupling of this compound with a protected benzimidazole (B57391) derivative, 4-hydroxy-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole-6-carboxamide, via a Mitsunobu reaction. The subsequent step is the removal of the tosyl protecting group under basic conditions to afford Tegoprazan.

Tegoprazan_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Mitsunobu Reaction cluster_reaction2 Step 2: Deprotection A This compound C Tributylphosphine (B147548), 1,1'-(Azodicarbonyl)dipiperidine (ADDP), Toluene A->C Reactant B 4-hydroxy-N,N,2-trimethyl-1- [(4-methylphenyl)sulfonyl]- 1H-benzimidazole-6-carboxamide B->C Reactant D Intermediate: (S)-4-((5,7-difluorochroman-4-yl)oxy)- N,N,2-trimethyl-1-tosyl-1H-benzo[d] imidazole-6-carboxamide C->D Forms E Base (e.g., NaOH), Solvent D->E Reactant F Tegoprazan E->F Yields

Caption: Synthetic workflow for Tegoprazan from this compound.

Experimental Protocols

Step 1: Synthesis of (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (Mitsunobu Reaction)

This procedure outlines the coupling of the chiral alcohol with the protected benzimidazole core.

Materials:

  • 4-hydroxy-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole-6-carboxamide

  • This compound

  • Tributylphosphine

  • 1,1′-(Azodicarbonyl)dipiperidine (ADDP)

  • Toluene

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred mixture of 4-hydroxy-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole-6-carboxamide (1.0 eq), (R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol (1.5 eq), and tributylphosphine (2.0 eq) in toluene, add 1,1′-(azodicarbonyl)dipiperidine (ADDP) (1.35 eq) at room temperature.[1]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the title compound as a solid.

Step 2: Synthesis of Tegoprazan ((S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide) (Deprotection)

This final step involves the removal of the tosyl protecting group to yield Tegoprazan.

Materials:

  • (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

  • A suitable base (e.g., sodium hydroxide)

  • A suitable solvent (e.g., methanol (B129727) or ethanol)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the tosyl-protected intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC or HPLC).

  • After completion, neutralize the reaction mixture with a suitable acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford Tegoprazan. An 87% yield with >99% enantiomeric excess has been reported for this final deprotection step.[2]

Data Presentation

StepReactantsKey ReagentsProductReported Yield
1This compound, 4-hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzimidazole-6-carboxamideTributylphosphine, ADDP(S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamideGood yield (specific percentage varies in literature)
2(S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamideSodium HydroxideTegoprazan87%[2]

Logical Relationships in the Synthesis

The synthesis follows a logical progression of forming a key bond and then deprotecting to reveal the final molecule.

Tegoprazan_Logic A Chiral Alcohol (this compound) C Mitsunobu Reaction A->C B Protected Benzimidazole Core B->C D Formation of C-O Ether Bond C->D E Tosyl-Protected Tegoprazan Intermediate D->E F Deprotection E->F G Removal of Tosyl Group F->G H Final Product: Tegoprazan G->H

Caption: Logical flow of the Tegoprazan synthesis.

References

Application Note: A Detailed Protocol for the Oxidation of (R)-5,7-Difluorochroman-4-ol to 5,7-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the oxidation of the secondary alcohol, (R)-5,7-Difluorochroman-4-ol, to its corresponding ketone, 5,7-Difluorochroman-4-one. This transformation is a crucial step in the synthesis of various pharmaceutical compounds, including the potassium-competitive acid blocker, Tegoprazan.[1][2][3] The presented protocol is based on the mild and efficient Parikh-Doering oxidation, which utilizes a sulfur trioxide pyridine (B92270) complex to activate dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[4][5][6] This method is valued for its operational simplicity, tolerance of various functional groups, and its ability to be conducted at room temperature, thus avoiding the need for cryogenic conditions.[4][5][6]

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[7][8][9] For the specific case of this compound, this oxidation yields 5,7-Difluorochroman-4-one, a key synthetic intermediate.[10][11] Several methods can be employed for this type of oxidation, including those using chromium-based reagents (e.g., Jones oxidation), Dess-Martin periodinane (DMP), and activated DMSO methods like the Swern and Parikh-Doering oxidations.[7][9][12][13][14][15][16] The Parikh-Doering oxidation offers a distinct advantage due to its mild reaction conditions, which helps in preserving the integrity of sensitive functional groups and maintaining the stereochemical purity of adjacent chiral centers.[4][5][6]

Experimental Protocol: Parikh-Doering Oxidation

This protocol details the oxidation of this compound using the Parikh-Doering conditions.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
This compoundC₉H₈F₂O₂186.161.0 eq
Sulfur trioxide pyridine complexSO₃·C₅H₅N159.163.0 eq
Dimethyl sulfoxide (DMSO)C₂H₆OS78.137.0 eq
Triethylamine (B128534) (TEA)C₆H₁₅N101.195.0 eq
Dichloromethane (B109758) (DCM), anhydrousCH₂Cl₂84.93As solvent
Deionized WaterH₂O18.02For workup
Brine (saturated NaCl solution)NaCl(aq)-For workup
Anhydrous Magnesium SulfateMgSO₄120.37For drying

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, add this compound (1.0 eq) and anhydrous dichloromethane to a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base and Activating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (5.0 eq). In a separate flask, dissolve the sulfur trioxide pyridine complex (3.0 eq) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Addition of Oxidant: Add dimethyl sulfoxide (7.0 eq) dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 5,7-Difluorochroman-4-one.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow

Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification Start Dissolve this compound in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_SO3Py Add SO3-Pyridine Complex Add_Base->Add_SO3Py Add_DMSO Add DMSO dropwise Add_SO3Py->Add_DMSO Warm_Stir Warm to RT and Stir (2-4h) Add_DMSO->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End 5,7-Difluorochroman-4-one

Caption: Workflow for the Parikh-Doering oxidation of this compound.

Signaling Pathway of the Parikh-Doering Oxidation

Parikh_Doering_Mechanism DMSO DMSO Activated_Complex Activated DMSO-SO3 Complex DMSO->Activated_Complex SO3_Py SO3-Pyridine Complex SO3_Py->Activated_Complex Alkoxysulfonium_Ion Alkoxysulfonium Ion Intermediate Activated_Complex->Alkoxysulfonium_Ion + Alcohol Alcohol This compound Alcohol->Alkoxysulfonium_Ion Ylide Sulfur Ylide Alkoxysulfonium_Ion->Ylide + Base Base Triethylamine Base->Ylide Ketone 5,7-Difluorochroman-4-one Ylide->Ketone Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS Base_H Triethylammonium Salt Ylide->Base_H

Caption: Simplified reaction pathway of the Parikh-Doering oxidation.

Conclusion

The Parikh-Doering oxidation is a reliable and mild method for the conversion of this compound to 5,7-Difluorochroman-4-one. The operational simplicity and non-cryogenic conditions make it an attractive alternative to other oxidation protocols. This detailed protocol provides a clear and reproducible guide for researchers in the fields of medicinal chemistry and drug development.

References

Application Note: Derivatization of (R)-5,7-Difluorochroman-4-ol for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-5,7-Difluorochroman-4-ol is a chiral building block notable for its role as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker used for treating gastric disorders.[1][2] The chroman-4-one scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The hydroxyl group at the 4-position is an ideal handle for chemical modification, allowing for the creation of diverse libraries of novel compounds for biological screening.[1][6] This application note provides detailed protocols for the derivatization of this compound, characterization of the resulting products, and a primary biological screening assay to identify potential therapeutic leads.

Part 1: Synthesis and Derivatization

The hydroxyl group of this compound can be readily derivatized via various reactions. The following protocol details a representative O-alkylation (Williamson ether synthesis) to generate a small library of ether derivatives. This method is adaptable to a wide range of alkyl and aryl halides.

Experimental Protocol 1: O-Alkylation of this compound
  • Reagent Preparation : Prepare solutions of this compound (1.0 eq.), various alkyl or benzyl (B1604629) halides (1.2 eq.), and a suitable base such as sodium hydride (NaH, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base and anhydrous solvent.

  • Addition of Starting Material : Slowly add the solution of this compound to the flask while stirring. If using NaH, allow for the cessation of hydrogen gas evolution.

  • Addition of Electrophile : Add the selected alkyl or benzyl halide dropwise to the reaction mixture.

  • Reaction Monitoring : Let the reaction stir at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica (B1680970) gel.[7]

G A Start: this compound B Add Base (e.g., NaH) in Anhydrous Solvent (DMF) A->B Step 1 C Deprotonation to form Alkoxide B->C Step 2 E SN2 Reaction C->E Step 4 D Add Alkyl/Benzyl Halide (R-X) D->E Step 3 F Aqueous Work-up & Extraction E->F Step 5 G Purification (Flash Chromatography) F->G Step 6 H Final Product: (R)-4-Alkoxy-5,7-difluorochroman G->H Step 7

Caption: Workflow for O-alkylation of this compound.

Part 2: Physicochemical Characterization

Structural confirmation and purity assessment of the synthesized derivatives are critical. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4][8]

Experimental Protocol 2: NMR and HRMS Analysis
  • Sample Preparation (NMR) : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[9]

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a standard proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, 1024 or more scans may be necessary.[9]

  • Data Analysis (NMR) : Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift using the residual solvent peak. The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the added alkyl/benzyl group confirm the derivatization.

  • Sample Preparation (HRMS) : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • HRMS Acquisition : Infuse the sample into an HRMS instrument (e.g., ESI-TOF). Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Analysis (HRMS) : Confirm that the experimentally measured mass corresponds to the calculated exact mass of the target derivative, typically within a 5 ppm error margin.

Data Presentation: Characterization of Derivative Library

The quantitative data for a hypothetical library of derivatives are summarized below.

Compound IDR-GroupYield (%)Purity (HPLC, %)HRMS [M+H]⁺ (Calculated)HRMS [M+H]⁺ (Observed)
DF-01 Methyl75>99201.0721201.0725
DF-02 Ethyl71>99215.0878215.0874
DF-03 Benzyl65>98277.1034277.1039
DF-04 4-Fluorobenzyl62>98295.0939295.0935

Part 3: Biological Screening

Given the known anticancer activity of many chroman derivatives, a primary screening using a cell-based cytotoxicity assay is a logical first step to evaluate the biological potential of the newly synthesized library.[5][10]

Experimental Protocol 3: MTT Cytotoxicity Assay
  • Cell Culture : Culture a suitable cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Compound Library Preparation : Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and create serial dilutions for dose-response analysis.[11]

  • Assay Plate Creation : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment : Treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Signal Measurement : Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol (B130326) or DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by fitting the data to a dose-response curve.

G cluster_prep Library Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis A Synthesized Derivatives (DF-01 to DF-04) B Prepare 10 mM Stock Solutions in DMSO A->B C Create Serial Dilutions (Reagent Plates) B->C E Treat Cells with Compounds C->E D Seed Cancer Cells in 96-well Plates D->E F Incubate (48-72h) E->F G MTT Assay & Readout F->G H Calculate % Viability G->H I Dose-Response Curves & IC50 Calculation H->I J Hit Identification (Potency & Efficacy) I->J

Caption: High-throughput screening workflow for cytotoxicity assessment.

Data Presentation: Cytotoxicity Screening Results

The IC₅₀ values obtained from the primary screening are tabulated below.

Compound IDR-GroupIC₅₀ against MCF-7 (µM)
DF-01 Methyl> 100
DF-02 Ethyl85.4
DF-03 Benzyl12.7
DF-04 4-Fluorobenzyl5.2

From this primary screen, compound DF-04 emerges as a potent "hit" worthy of further investigation, including validation in orthogonal assays and initial structure-activity relationship (SAR) studies.[12]

Part 4: Biological Context

Compounds that induce cytotoxicity often do so by activating apoptotic signaling pathways. Understanding the potential mechanism of action is crucial for further development. The diagram below illustrates a simplified intrinsic apoptosis pathway, a common target for anticancer agents.

G Hit Hit Compound (e.g., DF-04) Induces Cellular Stress Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Hit->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) Hit->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Executioner Caspases (Caspase-3, -7) Apoptosome->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion this compound is a versatile starting material for generating libraries of novel derivatives. The protocols outlined in this note provide a clear workflow for synthesis, characterization, and primary biological evaluation. The derivatization strategy, coupled with a robust screening cascade, can successfully identify compounds with potent biological activity, paving the way for further lead optimization and drug discovery efforts.

References

Chiral HPLC method for separating enantiomers of 5,7-difluorochroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chiral HPLC Separation of 5,7-Difluorochroman-4-ol (B1424309) Enantiomers

Introduction

5,7-Difluorochroman-4-ol is a key chiral intermediate in the synthesis of various pharmaceutical compounds, including the potassium-competitive acid blocker, Tegoprazan. As the pharmacological and toxicological properties of the individual enantiomers can differ significantly, it is crucial to have a reliable analytical method to separate and quantify them. This application note presents a detailed protocol for the enantioselective separation of (R)- and (S)-5,7-difluorochroman-4-ol using chiral High-Performance Liquid Chromatography (HPLC). The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in resolving a diverse range of chiral molecules.[1][2][3]

Principle of Separation

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of the analyte can interact differentially.[3] In this method, a chiral stationary phase is employed. The enantiomers of 5,7-difluorochroman-4-ol form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different association energies, leading to different retention times on the column and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective for separating a wide variety of chiral compounds.[1][4][5]

Experimental Protocol

This protocol provides a robust starting point for the chiral separation of 5,7-difluorochroman-4-ol enantiomers. Optimization may be required based on the specific instrumentation and column used.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump (binary or quaternary), an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample: A solution of racemic 5,7-difluorochroman-4-ol dissolved in a mixture of n-Hexane and IPA (e.g., 90:10 v/v) at a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions

A summary of the recommended starting chromatographic conditions is provided in the table below.

ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

3. Sample Preparation

  • Accurately weigh approximately 10 mg of racemic 5,7-difluorochroman-4-ol.

  • Dissolve the sample in 10 mL of a 90:10 (v/v) mixture of n-Hexane and 2-Propanol to obtain a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Optimization Notes

  • Mobile Phase Composition: The ratio of n-Hexane to IPA significantly influences retention and resolution. Increasing the percentage of IPA will generally decrease retention times. Adjust the ratio to achieve optimal separation (a resolution factor > 1.5 is desirable).

  • Additive: Diethylamine (DEA) is a basic additive used to improve peak shape for acidic and neutral compounds by minimizing undesirable interactions with the silica support. Its concentration can be optimized in the range of 0.05% to 0.2%.

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point. Lowering the flow rate may improve resolution but will increase the run time.

  • Temperature: Column temperature can affect selectivity. It is recommended to maintain a constant and controlled temperature.

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of 5,7-difluorochroman-4-ol enantiomers based on the proposed method. The actual values may vary depending on the specific system and column used.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 12.5~ 15.0
Tailing Factor ≤ 1.2≤ 1.2
Resolution (Rs) \multicolumn{2}{c}{≥ 2.0}

Note: The elution order of the (R)- and (S)-enantiomers should be confirmed by injecting a standard of a single, known enantiomer.

Workflow for Chiral HPLC Method Development

The development of a chiral HPLC method is an empirical process. The following workflow illustrates the logical steps for developing and optimizing the separation of 5,7-difluorochroman-4-ol enantiomers.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_dev Method Development & Optimization cluster_val Analysis & Validation SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Hex/IPA/DEA) MobilePhasePrep->Injection ColumnScreen Column Screening (e.g., Amylose, Cellulose CSPs) MobilePhaseOpt Mobile Phase Optimization (Vary Hex/IPA ratio) ColumnScreen->MobilePhaseOpt Select Best CSP AdditiveOpt Additive Optimization (Adjust DEA concentration) MobilePhaseOpt->AdditiveOpt Optimize Resolution FlowTempOpt Flow Rate & Temperature Optimization AdditiveOpt->FlowTempOpt Improve Peak Shape FlowTempOpt->Injection Final Method DataAcquisition Data Acquisition (UV Detector) Injection->DataAcquisition PeakIntegration Peak Integration & Resolution Calculation DataAcquisition->PeakIntegration Validation Method Validation (Linearity, Precision, Accuracy) PeakIntegration->Validation

Caption: Workflow for Chiral HPLC Method Development and Optimization.

Conclusion

This application note provides a detailed protocol for a chiral HPLC method that can serve as a robust starting point for the separation of the enantiomers of 5,7-difluorochroman-4-ol. The use of an amylose-based chiral stationary phase with a normal-phase mobile phase is expected to provide excellent resolution and peak shape. The provided workflow for method development allows for systematic optimization to meet specific analytical requirements in research, development, and quality control settings.

References

Troubleshooting & Optimization

Troubleshooting low conversion in the asymmetric reduction of 5,7-difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion in the asymmetric reduction of 5,7-difluorochroman-4-one (B1394127) to its corresponding chiral alcohol, a key intermediate in the synthesis of various pharmaceutical compounds.

Troubleshooting Guide: Low Conversion

Low conversion in this asymmetric reduction can be attributed to several factors, from reagent quality to reaction conditions. This guide offers a systematic approach to identifying and resolving these issues.

Question 1: My reaction shows low or no conversion. Where should I start troubleshooting?

Answer: Begin by systematically evaluating the core components of your reaction. A logical troubleshooting workflow can help pinpoint the issue efficiently.

G cluster_start Initial Check cluster_reagents Reagent & Substrate Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst Activity cluster_conclusion Resolution start Low Conversion Observed reagent_quality Verify Purity and Integrity of: - 5,7-Difluorochroman-4-one - Borane (B79455) Source - Chiral Catalyst start->reagent_quality Start Here inert_atmosphere Ensure Rigorous Inert Atmosphere (Nitrogen or Argon) reagent_quality->inert_atmosphere If Reagents OK optimization Systematically Optimize Parameters reagent_quality->optimization Issue Found solvent_dryness Confirm Anhydrous Solvent (THF) inert_atmosphere->solvent_dryness If Atmosphere is Inert inert_atmosphere->optimization Issue Found temperature_control Check Reaction Temperature solvent_dryness->temperature_control If Solvent is Dry solvent_dryness->optimization Issue Found catalyst_activity Evaluate Catalyst Activity - In-situ vs. Pre-formed - Age and Storage temperature_control->catalyst_activity If Temp is Correct temperature_control->optimization Issue Found catalyst_activity->optimization If Catalyst is Active catalyst_activity->optimization Issue Found

Caption: Troubleshooting workflow for low conversion.

Question 2: How does the purity of the starting material, 5,7-difluorochroman-4-one, affect the reaction?

Answer: The purity of 5,7-difluorochroman-4-one is critical. Impurities from its synthesis, such as residual acids or other reactive functional groups, can neutralize the borane reducing agent or poison the catalyst.

Table 1: Effect of Substrate Purity on Conversion

Purity of 5,7-difluorochroman-4-oneConversion (%)
99%95
95%70
<90%<40

Recommendation: Ensure the starting material is of high purity (>99%) by purification techniques like recrystallization or column chromatography. Verify purity using methods such as NMR and melting point analysis.

Question 3: Could my borane reagent be the issue?

Answer: Yes, the quality and handling of the borane reagent are common sources of problems. Borane solutions in THF (tetrahydrofuran) can degrade over time, especially if not stored properly. Moisture is particularly detrimental.

Troubleshooting Steps for Borane Reagents:

  • Titrate the Borane Solution: The molarity of commercial borane-THF solutions can decrease upon storage. Titrate the solution to determine its actual concentration before use.

  • Use Fresh Reagent: If in doubt, use a fresh bottle of borane-THF complex.

  • Consider an Alternative Borane Source: Borane dimethyl sulfide (B99878) complex (BMS) is more stable than borane-THF and can be a suitable alternative.

Question 4: My catalyst may have degraded. How can I check its activity and what are the best practices for handling?

Answer: Chiral catalysts, especially oxazaborolidine catalysts like the Corey-Bakshi-Shibata (CBS) catalyst, are sensitive to air and moisture.[1]

Table 2: Impact of Catalyst Handling and Age on Enantioselectivity and Conversion

Catalyst ConditionConversion (%)Enantiomeric Excess (ee, %)
Fresh, handled under inert atmosphere95>98
Opened multiple times, stored for >6 months6085
Exposed to air for 5 minutes4570

Best Practices:

  • Purchase from a reliable supplier.

  • Store under an inert atmosphere (argon or nitrogen) and at the recommended temperature.

  • Handle in a glovebox or using Schlenk line techniques.

  • For in-situ generated catalysts, ensure the chiral precursor is pure and dry.

Question 5: I've confirmed my reagents are of high quality. What reaction parameters should I investigate?

Answer: Meticulous control over reaction conditions is paramount for a successful asymmetric reduction.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen and moisture. Ensure your reaction setup is free of leaks and has been properly purged with an inert gas like argon or nitrogen.

  • Solvent Quality: Use anhydrous THF. Even small amounts of water can quench the borane and deactivate the catalyst. Consider using freshly distilled THF or a commercially available anhydrous grade.

  • Temperature: The optimal temperature for the reduction can vary depending on the specific catalyst used. Low temperatures (e.g., -20°C to 0°C) often improve enantioselectivity but may require longer reaction times. Conversely, running the reaction at room temperature might increase the rate but potentially at the cost of selectivity.

G cluster_input Inputs cluster_process Reaction Environment cluster_output Outputs cluster_parameters Key Parameters Substrate 5,7-Difluorochroman-4-one Reaction Asymmetric Reduction Substrate->Reaction Catalyst Chiral Catalyst (e.g., CBS) Catalyst->Reaction ReducingAgent Borane Source (BH3-THF) ReducingAgent->Reaction Product Chiral Alcohol Reaction->Product Byproducts Side Products Reaction->Byproducts InertAtmosphere Inert Atmosphere InertAtmosphere->Reaction AnhydrousSolvent Anhydrous Solvent AnhydrousSolvent->Reaction Temperature Temperature Temperature->Reaction

Caption: Key parameters influencing the asymmetric reduction.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for this reduction?

A1: The following is a representative protocol for the asymmetric reduction of 5,7-difluorochroman-4-one using a CBS catalyst.

Experimental Protocol: Asymmetric Reduction of 5,7-Difluorochroman-4-one

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mL, 1.0 mmol).

    • Dilute the catalyst with 10 mL of anhydrous THF.

    • Cool the flask to 0°C in an ice bath.

  • Reaction:

    • Slowly add borane-dimethyl sulfide complex (10.0 M, 1.5 mL, 15 mmol) to the catalyst solution while maintaining the temperature at 0°C.

    • In a separate flame-dried flask, dissolve 5,7-difluorochroman-4-one (1.84 g, 10 mmol) in 20 mL of anhydrous THF.

    • Add the solution of 5,7-difluorochroman-4-one dropwise to the catalyst-borane mixture over 30 minutes.

    • Stir the reaction mixture at 0°C for 2 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by slowly adding 10 mL of methanol (B129727) at 0°C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired (S)-5,7-difluorochroman-4-ol.

Q2: Are there alternative catalytic systems for this reduction?

A2: Yes, besides oxazaborolidine catalysts, biocatalysis using ketoreductase (KRED) enzymes is a powerful alternative.[2][3] These enzymes often operate in aqueous media under mild conditions and can offer excellent enantioselectivity.

Table 3: Comparison of Catalytic Systems

FeatureOxazaborolidine (e.g., CBS)Ketoreductase (KRED)
Reducing Agent Borane complexes (BH₃-THF, BMS)NAD(P)H (requires a cofactor regeneration system)
Solvent Anhydrous organic (e.g., THF)Aqueous buffer (often with a co-solvent)
Reaction Conditions Anhydrous, inert atmosphere, often low temperaturesMild temperature and pH
Advantages Well-established, predictable stereochemistryHigh enantioselectivity, environmentally friendly ("green")
Disadvantages Sensitive to air and moisture, requires stoichiometric boraneEnzyme stability and cost, may require screening of enzyme libraries

Q3: Can I use sodium borohydride (B1222165) (NaBH₄) for this reduction?

A3: Sodium borohydride is a powerful reducing agent but is not suitable for this asymmetric reduction on its own as it will produce a racemic mixture of the alcohol. While chiral ligands can be used in conjunction with NaBH₄, the most established and reliable methods for this specific transformation involve catalytic systems like CBS catalysts or ketoreductases to achieve high enantioselectivity.

References

Technical Support Center: Optimization of Ketoreductase Activity and Stability for Chromanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of ketoreductase (KRED) activity and stability for the synthesis of chiral chromanols.

Frequently Asked Questions (FAQs)

Q1: My ketoreductase shows low or no activity towards my chromanone substrate. What are the potential causes and solutions?

A1: Low or no KRED activity can stem from several factors:

  • Substrate Inhibition: High concentrations of hydrophobic substrates like chromanones can lead to substrate inhibition, reducing the enzyme's catalytic efficiency.

    • Solution: Perform a substrate titration experiment to determine the optimal substrate concentration. Fed-batch or continuous feeding strategies can also be employed to maintain a low, non-inhibitory substrate concentration in the reaction mixture.

  • Poor Substrate Solubility: Chromanones often have poor aqueous solubility, limiting their availability to the enzyme.

    • Solution: Incorporate a water-miscible organic co-solvent (e.g., DMSO, isopropanol, acetonitrile) to improve substrate solubility.[1][2] It is crucial to screen for co-solvent tolerance, as high concentrations can denature the enzyme.[3][4] A biphasic system with an organic phase to dissolve the substrate and an aqueous phase containing the enzyme can also be effective.

  • Incorrect Cofactor: Ensure you are using the correct nicotinamide (B372718) cofactor (NADH or NADPH) as specified for your KRED. While many KREDs are NADPH-dependent, some utilize NADH.

    • Solution: Verify the cofactor preference of your enzyme from the supplier's data sheet or through a screening experiment with both cofactors.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Always store the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. Run a control reaction with a known, highly reactive substrate to confirm enzyme activity.

Q2: The stereoselectivity of my KRED-catalyzed chromanol synthesis is low. How can I improve it?

A2: Low stereoselectivity can be addressed through several approaches:

  • Enzyme Screening: Not all KREDs will exhibit high stereoselectivity for a specific substrate. Screening a panel of diverse KREDs is often the most effective initial step to identify an enzyme with the desired selectivity for your chromanone target.

  • Reaction Temperature Optimization: Temperature can influence the flexibility of the enzyme's active site, thereby affecting stereoselectivity.

    • Solution: Screen a range of temperatures (e.g., 20°C to 40°C) to find the optimal balance between activity and stereoselectivity.

  • Protein Engineering: If a suitable wild-type KRED cannot be found, protein engineering through directed evolution or site-directed mutagenesis can be employed to enhance stereoselectivity.[5] Mutations in the substrate-binding pocket can alter the orientation of the substrate, leading to improved stereochemical control.[6]

Q3: My KRED appears to be unstable under the desired process conditions. What strategies can I use to improve its stability?

A3: Enhancing KRED stability is crucial for robust and scalable processes. Consider the following strategies:

  • Immobilization: Immobilizing the KRED on a solid support can significantly enhance its operational stability, including thermal and solvent stability.[5] Various immobilization techniques exist, such as covalent attachment, entrapment, and affinity binding. Co-immobilization of the KRED with a cofactor-regenerating enzyme can further improve process efficiency.

  • Protein Engineering: Directed evolution can be a powerful tool to generate more thermostable KRED variants.[7][8] Introducing mutations that increase the rigidity of flexible regions of the enzyme can lead to significant improvements in thermal stability.[7][8]

  • Addition of Stabilizers: In some cases, the addition of excipients such as glycerol, sorbitol, or bovine serum albumin (BSA) can help stabilize the enzyme in solution.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Conversion Rate Inefficient cofactor regeneration.Ensure the cofactor regeneration system is active. If using a glucose dehydrogenase (GDH) system, confirm the activity of the GDH. For isopropanol-based regeneration, ensure the KRED has sufficient alcohol dehydrogenase activity. Consider increasing the concentration of the regeneration enzyme or co-substrate.
Product inhibition.Perform a product inhibition study by adding varying concentrations of the chromanol product to the reaction. If inhibition is observed, consider in-situ product removal strategies.
Sub-optimal pH.Determine the optimal pH for your KRED by screening a range of buffers and pH values. Most KREDs have a pH optimum between 6.0 and 8.0.
Enzyme Precipitation High concentration of organic co-solvent.Reduce the concentration of the organic co-solvent or screen for a more compatible solvent.
Unfavorable temperature.Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and precipitation.
Inconsistent Results Pipetting errors or inaccurate reagent concentrations.Double-check all calculations and ensure accurate pipetting. Prepare fresh solutions of substrates and cofactors.
Variability in enzyme batches.If using a new batch of enzyme, perform a quality control check to ensure its activity is consistent with previous batches.

Quantitative Data Summary

Table 1: Effect of Mutations on Ketoreductase Thermostability

EnzymeMutation(s)Half-life at 40°C (h)Fold ImprovementReference
LbCR (Wild-Type)-~0.051[8]
LbCRM8M154I/A155D/V198I/A201D/A202L97.21944[8]

Table 2: Effect of Mutations on Ketoreductase Activity

EnzymeMutation(s)Relative kcatFold ImprovementReference
Sporidiobolus salmonicolor KRED (Wild-Type)-11[9]
Engineered Variant10 amino acid substitutions6464[9]

Table 3: Ketoreductase Stability in Organic Co-solvents

EnzymeCo-solvent (30% v/v)Relative Activity (%)Reference
Aldo-keto reductaseDMSO~40[1]
Aldo-keto reductaseAcetonitrile>80[1]
Aldo-keto reductaseIsopropanol>90[1]
Aldo-keto reductaseEthanol>90[1]

Experimental Protocols

Protocol 1: Standard Ketoreductase Activity Assay

This protocol describes a standard method for determining KRED activity by monitoring the decrease in absorbance at 340 nm corresponding to the oxidation of NAD(P)H.

Materials:

  • Purified ketoreductase

  • Chromanone substrate

  • NADPH or NADH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • DMSO (for dissolving the substrate)

  • UV-Vis spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a stock solution of the chromanone substrate in DMSO.

  • Prepare a stock solution of NAD(P)H in the potassium phosphate buffer.

  • In a cuvette or microplate well, prepare the reaction mixture containing:

    • Potassium phosphate buffer (to a final volume of 1 mL)

    • Chromanone substrate (e.g., 1-10 mM final concentration)

    • NAD(P)H (e.g., 0.2 mM final concentration)

  • Initiate the reaction by adding a small amount of the KRED enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • One unit of KRED activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions (εNAD(P)H at 340 nm = 6.22 mM-1 cm-1).

Protocol 2: Ketoreductase Thermostability Assay

This protocol is used to assess the thermal stability of a KRED by measuring its residual activity after incubation at an elevated temperature.

Materials:

  • Purified ketoreductase

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Water bath or thermocycler

  • Reagents for the standard KRED activity assay (Protocol 1)

Procedure:

  • Prepare aliquots of the KRED in potassium phosphate buffer.

  • Incubate the aliquots at a challenging temperature (e.g., 40°C, 50°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, remove an aliquot and immediately place it on ice to stop the thermal denaturation.

  • Measure the residual activity of each aliquot using the standard KRED activity assay (Protocol 1).

  • The activity of the sample at time zero is considered 100%.

  • Plot the percentage of residual activity as a function of incubation time to determine the enzyme's half-life at that temperature.

Visualizations

KRED_Workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reduction cluster_analysis Analysis Buffer Buffer Reaction_Vessel Reaction_Vessel Buffer->Reaction_Vessel Chromanone Chromanone Chromanone->Reaction_Vessel Co-solvent Co-solvent (e.g., DMSO) Co-solvent->Reaction_Vessel Cofactor NAD(P)H Cofactor->Reaction_Vessel Regen_System Cofactor Regeneration System (e.g., GDH/Glucose) Regen_System->Reaction_Vessel Quench Quench Reaction (e.g., add ethyl acetate) Reaction_Vessel->Quench Incubate at Optimal Temp KRED KRED KRED->Reaction_Vessel Initiate Reaction Extraction Extract Product Quench->Extraction Analysis_Instrument Analyze by GC/HPLC Extraction->Analysis_Instrument Data Determine Conversion & Stereoselectivity Analysis_Instrument->Data

Caption: Experimental workflow for KRED-catalyzed chromanol synthesis.

Troubleshooting_Logic Start Low Conversion Check_Activity Is the enzyme active with a control substrate? Start->Check_Activity Check_Solubility Is the chromanone substrate soluble? Check_Activity->Check_Solubility Yes Replace_Enzyme Replace enzyme batch Check_Activity->Replace_Enzyme No Check_Cofactor Is the cofactor regeneration efficient? Check_Solubility->Check_Cofactor Yes Add_Cosolvent Add/optimize co-solvent Check_Solubility->Add_Cosolvent No Check_Inhibition Is there substrate or product inhibition? Check_Cofactor->Check_Inhibition Yes Optimize_Regen Optimize regeneration system Check_Cofactor->Optimize_Regen No Optimize_Conc Optimize substrate/ product concentration Check_Inhibition->Optimize_Conc Yes

Caption: Troubleshooting logic for low conversion in KRED reactions.

References

Strategies to minimize racemization of (R)-5,7-Difluorochroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-5,7-Difluorochroman-4-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization and maintaining the stereochemical integrity of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemical purity important?

This compound is a chiral fluorinated chroman derivative.[1][2] It serves as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating gastrointestinal disorders.[1][3][4] In pharmaceutical applications, typically only one enantiomer (the 'R' form in this case) is therapeutically active, while the other (S-enantiomer) may be inactive or cause undesired side effects.[5] Therefore, maintaining high enantiomeric purity is critical for the safety and efficacy of the final drug product.

Q2: What is racemization and what are the primary causes for a chiral alcohol like this one?

Racemization is the process where a single enantiomer converts into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity.[5] For chiral alcohols, the primary causes of racemization include:

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze racemization.[5][6] Harsh acidic conditions can facilitate the formation of a stabilized carbocation intermediate, while basic conditions can promote equilibrium with the achiral ketone (5,7-Difluorochroman-4-one) via deprotonation/reprotonation, leading to a loss of stereochemistry at the C4 position.

  • Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for racemization, accelerating the process.[5]

  • Certain Reagents: Some reagents, particularly during subsequent derivatization or purification steps, can inadvertently promote racemization.

Q3: How is this compound typically synthesized with high chiral purity?

The most common and effective method is the asymmetric reduction of the prochiral ketone, 5,7-Difluorochroman-4-one.[2][4] This is typically achieved using a ketoreductase enzyme, a coenzyme, and a coenzyme recycling system.[1][4] This enzymatic approach allows for high chiral selectivity under mild reaction conditions, yielding this compound with high enantiomeric excess (ee).[1][2]

Q4: How can I determine if my sample of this compound has racemized?

The most reliable method for quantifying the enantiomeric excess of your sample is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC).[5] Another advanced technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or 19F NMR in an anisotropic chiral medium.[7][8] A decrease in the measured optical rotation using a polarimeter can also indicate racemization, but this method is less precise than chromatographic techniques.[5]

Troubleshooting Guide: Loss of Enantiomeric Purity

This guide addresses common issues encountered during the handling, purification, and use of this compound.

Problem / Observation Potential Cause Recommended Solution
Significant drop in enantiomeric excess (ee) after aqueous workup. The aqueous solution was too acidic or basic (e.g., from quenching with strong acid/base).Neutralize the reaction mixture carefully to a pH of ~7 before extraction. Use milder quenching agents like saturated ammonium (B1175870) chloride (NH₄Cl) solution or a buffered phosphate (B84403) solution instead of strong acids/bases.
Racemization observed after purification by silica (B1680970) gel chromatography. Residual acidic or basic sites on the silica gel. Prolonged contact time with the stationary phase.Deactivate the silica gel by pre-treating it with a base like triethylamine (B128534) (Et₃N) in the eluent system (e.g., 0.1-1% v/v). Use a less acidic stationary phase like alumina (B75360) if possible. Minimize purification time by using flash chromatography.
Product racemizes during a subsequent reaction (e.g., protection or substitution). The reaction conditions are too harsh (high temperature, strong acid/base catalysis).Screen for milder reaction conditions. Lower the reaction temperature. Use non-ionic bases (e.g., proton sponges) or weaker acids. Reduce reaction time. For protecting the hydroxyl group, consider enzyme-catalyzed methods which are stereospecific.
Sample shows degradation or racemization upon storage. Stored at room temperature, exposed to light, or in a non-inert atmosphere.[1] The storage solvent is acidic or basic.Store the compound at a lower temperature (2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[4] Ensure the storage solvent is neutral and dry.
Illustrative Data: Effect of pH on Racemization

The following table illustrates the potential impact of pH on the enantiomeric excess (ee) of this compound in an aqueous solution over time at room temperature. (Note: This is representative data for illustrative purposes).

pH of Solution Initial ee (%) ee (%) after 4h ee (%) after 24h
2.0 (Strongly Acidic)99.595.285.1
5.0 (Weakly Acidic)99.599.398.8
7.0 (Neutral)99.599.599.4
9.0 (Weakly Basic)99.599.198.2
12.0 (Strongly Basic)99.592.078.5

Experimental Protocols

Protocol 1: Optimized Workup Procedure to Minimize Racemization

This protocol describes a mild workup procedure following the enzymatic reduction of 5,7-Difluorochroman-4-one.

  • Reaction Quenching:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the pH of the aqueous phase and adjust to ~7 using a dilute phosphate buffer if necessary. Avoid strong acids or bases.

  • Extraction:

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any residual acid).

      • Brine (saturated aqueous NaCl solution) to break up emulsions and remove bulk water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo at a low temperature (<35°C) to obtain the crude product.

Protocol 2: Purification by Chromatography with Minimized Racemization Risk
  • Slurry Preparation:

    • Prepare a slurry of silica gel in the chosen eluent system (e.g., hexane/ethyl acetate).

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% (v/v). Stir for 15 minutes to neutralize acidic sites on the silica.

  • Column Packing:

    • Pack the column with the treated silica slurry.

    • Equilibrate the column by flushing with at least 3-5 column volumes of the eluent containing 0.5% Et₃N.

  • Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Perform flash chromatography, collecting fractions and monitoring by TLC. Do not leave the compound on the column for an extended period.

  • Fraction Analysis and Concentration:

    • Combine the pure fractions.

    • Remove the solvent and triethylamine in vacuo. A co-evaporation step with a neutral solvent like toluene (B28343) may be necessary to remove residual triethylamine.

Diagrams and Workflows

Racemization_Mechanism R_Alcohol This compound Intermediate Achiral Intermediate (Carbocation or Enolate) R_Alcohol->Intermediate H⁺ -H₂O Ketone 5,7-Difluorochroman-4-one R_Alcohol->Ketone OH⁻ -H₂O S_Alcohol (S)-5,7-Difluorochroman-4-ol S_Alcohol->Ketone OH⁻ -H₂O Intermediate->R_Alcohol +H₂O -H⁺ Intermediate->S_Alcohol +H₂O -H⁺ Ketone->R_Alcohol [H] Ketone->S_Alcohol [H]

Caption: Simplified mechanisms for acid- and base-catalyzed racemization.

Troubleshooting_Workflow start Loss of Enantiomeric Purity Detected q1 When was the loss observed? start->q1 a1 After Aqueous Workup q1->a1 Workup a2 After Chromatography q1->a2 Purification a3 During Subsequent Reaction q1->a3 Reaction s1 Check pH of workup. Use mild quenching agents (e.g., NH₄Cl). Maintain neutral pH. a1->s1 s2 Neutralize silica gel with Et₃N. Use flash chromatography to reduce time. Consider alternative stationary phase. a2->s2 s3 Screen for milder conditions. Lower temperature. Use weaker acid/base catalysts. a3->s3

Caption: Decision tree for troubleshooting loss of enantiomeric purity.

Synthesis_Workflow start 5,7-Difluorochroman-4-one step1 Asymmetric Enzymatic Reduction (Ketoreductase, Coenzyme) start->step1 crit1 Critical Point: Maintain mild T and pH to ensure enzyme selectivity. step1->crit1 step2 Mild Aqueous Workup step1->step2 crit2 Critical Point: Quench with buffered or neutral solution (pH ~7). Avoid strong acids/bases. step2->crit2 step3 Purification (Chromatography) step2->step3 crit3 Critical Point: Use neutralized stationary phase. Minimize contact time. step3->crit3 end Pure this compound step3->end

Caption: Workflow with critical points for minimizing racemization.

References

Purification challenges of (R)-5,7-Difluorochroman-4-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (R)-5,7-Difluorochroman-4-ol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via asymmetric reduction?

A1: The primary impurities in the ketoreductase-mediated synthesis of this compound typically include:

  • Unreacted Starting Material: 5,7-Difluorochroman-4-one.

  • Coenzyme Regeneration System Components: If a system using an alcohol dehydrogenase is employed for cofactor regeneration, residual isopropanol (B130326) (co-substrate) and acetone (B3395972) (byproduct) may be present.[1]

  • Enzyme Residues: Proteins from the ketoreductase preparation.

  • Salts and Buffers: Components from the reaction medium.

  • Incorrect Enantiomer (S)-5,7-Difluorochroman-4-ol: While ketoreductases offer high enantioselectivity, trace amounts of the (S)-enantiomer can be present.[2][3]

Q2: What is the initial step to purify crude this compound after the enzymatic reaction?

A2: The recommended initial purification step is a liquid-liquid extraction. After quenching the reaction, the product can be extracted from the aqueous reaction mixture using an organic solvent such as ethyl acetate (B1210297). This will separate the desired product and other organic-soluble impurities from water-soluble components like salts, buffers, and enzyme residues.

Q3: Is chromatography a suitable method for purifying this compound?

A3: Yes, both normal-phase and reverse-phase chromatography can be effective for the purification of this compound. The choice depends on the specific impurities that need to be removed.

  • Normal-Phase Chromatography (NPC): Often preferred for separating isomers and can be effective in removing less polar impurities.[4]

  • Reverse-Phase Chromatography (RPC): Useful for separating polar compounds. Fluorinated stationary phases can offer enhanced selectivity for fluorinated analytes like this compound.[5][6]

Q4: Can I purify this compound by crystallization?

A4: Yes, crystallization is a highly effective method for the final purification of this compound, often yielding a product with high purity and enantiomeric excess. A common approach involves dissolving the crude product in a minimal amount of a good solvent and then adding an anti-solvent to induce crystallization.

Troubleshooting Guides

Chromatographic Purification

Issue 1: Poor separation of this compound from 5,7-Difluorochroman-4-one in Normal-Phase Chromatography.

Potential Cause Troubleshooting Step
Inappropriate Solvent System Modify the polarity of the mobile phase. A typical starting point for fluorinated alcohols is a hexane/ethyl acetate or hexane/isopropanol gradient. Gradually increasing the polarity by increasing the percentage of the more polar solvent should improve the separation.
Column Overloading Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor resolution.
Inactive Silica (B1680970) Gel Ensure the silica gel is properly activated. Water content can significantly affect the separation in normal-phase chromatography.[4]

Issue 2: Co-elution of polar impurities with the product in Reverse-Phase Chromatography.

Potential Cause Troubleshooting Step
Suboptimal Stationary Phase Consider using a column with a fluorinated stationary phase (e.g., C8-F, PFP). These can provide unique selectivity for fluorinated compounds.[5][6]
Incorrect Mobile Phase Composition Adjust the mobile phase composition. A typical mobile phase for RPC is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Modifying the gradient and the organic modifier can improve separation.
pH of the Mobile Phase For ionizable impurities, adjusting the pH of the aqueous component of the mobile phase can alter their retention time and improve separation.
Crystallization Purification

Issue 3: this compound oils out during crystallization.

Potential Cause Troubleshooting Step
Supersaturation is too high Add a small amount of the "good" solvent back to the mixture to dissolve the oil, then cool the solution more slowly.
Presence of Impurities Impurities can inhibit crystal formation. Try an additional purification step (e.g., a quick filtration through a small plug of silica) before attempting crystallization.
Inappropriate Solvent System Experiment with different solvent/anti-solvent combinations. A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the anti-solvent should be miscible with the good solvent but not dissolve the compound.

Issue 4: Low yield after crystallization.

Potential Cause Troubleshooting Step
Too much solvent used Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is still in the mother liquor Concentrate the mother liquor and attempt a second crystallization.
Crystallization time is too short Allow the solution to cool slowly over a longer period to maximize crystal growth. Placing the flask in a cold environment (e.g., refrigerator) after initial crystal formation can also help.

Experimental Protocols

Purification of this compound by Extraction and Crystallization

This protocol is adapted from a patented procedure for the purification of this compound.

  • Extraction:

    • After completion of the enzymatic reduction, cool the reaction mixture to room temperature.

    • Extract the aqueous reaction mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (1 x volume of the organic phase).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent.

  • Crystallization:

    • Concentrate the filtered organic solution under reduced pressure to obtain the crude product as an oil or solid.

    • Add heptane (B126788) to the crude product with stirring. The amount of heptane should be sufficient to form a slurry.

    • Continue stirring at room temperature to induce precipitation/crystallization.

    • Filter the resulting solid.

    • Wash the solid with a small amount of cold heptane.

    • Dry the solid under vacuum to afford purified this compound. This method has been reported to yield a product with 100% enantiomeric excess.

Data Presentation

Purification Method Typical Purity Achieved Reported Enantiomeric Excess (ee) Key Considerations
Extraction & Crystallization >99%100%Efficient for removing water-soluble impurities and can directly yield high-purity product.
Normal-Phase Chromatography >98%>99%Good for separating less polar impurities and isomers. Requires careful solvent selection and silica activation.[4]
Reverse-Phase Chromatography >98%>99%Effective for polar impurities. Fluorinated stationary phases can enhance selectivity.[5][6]

Visualizations

Purification_Workflow cluster_reaction Reaction Mixture cluster_extraction Initial Purification cluster_final_purification Final Purification Options cluster_chromatography_options Chromatography Types Reaction Crude this compound (Contains impurities) Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Reaction->Extraction Organic_Phase Organic Phase (Product + Organic Impurities) Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Salts, Enzymes, etc.) Extraction->Aqueous_Phase Chromatography Chromatography Organic_Phase->Chromatography Crystallization Crystallization Organic_Phase->Crystallization NPC Normal-Phase Chromatography->NPC RPC Reverse-Phase Chromatography->RPC Final_Product Pure this compound Crystallization->Final_Product NPC->Final_Product RPC->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization cluster_oiling Troubleshooting Oiling Out cluster_yield Troubleshooting Low Yield Start Attempt Crystallization Oiling_Out Product Oils Out? Start->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Add_Solvent Add more 'good' solvent and cool slowly Oiling_Out->Add_Solvent Yes Pre_Purify Pre-purify by another method (e.g., column chromatography) Oiling_Out->Pre_Purify Yes Change_Solvents Try a different solvent system Oiling_Out->Change_Solvents Yes Success High Purity Crystals Low_Yield->Success No Minimize_Solvent Use minimum hot solvent Low_Yield->Minimize_Solvent Yes Recrystallize_Mother_Liquor Concentrate and recrystallize mother liquor Low_Yield->Recrystallize_Mother_Liquor Yes Slow_Cooling Allow for slow cooling and longer crystallization time Low_Yield->Slow_Cooling Yes Failure Further Purification Needed Add_Solvent->Start Pre_Purify->Start Change_Solvents->Start Minimize_Solvent->Start Recrystallize_Mother_Liquor->Start Slow_Cooling->Start

Caption: Decision tree for troubleshooting crystallization issues.

References

Identifying and characterizing impurities in (R)-5,7-Difluorochroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-5,7-Difluorochroman-4-ol Impurity Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is intended to assist in the identification and characterization of potential impurities that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to be found in a sample of this compound?

A1: Based on the common synthetic route, which is the asymmetric reduction of 5,7-Difluorochroman-4-one, the most probable impurities include:

  • Starting Material: Unreacted 5,7-Difluorochroman-4-one.

  • Enantiomeric Impurity: The opposite enantiomer, (S)-5,7-Difluorochroman-4-ol.

  • Diastereomeric Impurities: If there are other chiral centers introduced during the synthesis of the starting material or side reactions.

  • Process-Related Impurities: By-products from the synthesis of the precursor, 3-(3,5-difluorophenoxy)propionic acid, or from the subsequent cyclization to form the chromanone ring. These could include regioisomers.

  • Degradation Products: Oxidation of the alcohol to the ketone (5,7-Difluorochroman-4-one) can occur under certain storage conditions.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating and quantifying the enantiomeric impurity, (S)-5,7-Difluorochroman-4-ol. Reversed-phase HPLC with UV detection is effective for separating the starting material and other non-chiral process-related impurities.[2][3]

  • Gas Chromatography (GC): GC can be used to detect volatile impurities and residual solvents.[4]

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides molecular weight information, which is crucial for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for the structural elucidation of impurities.[5] 19F NMR is particularly useful for fluorinated compounds.

Q3: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) intermediate like this compound?

A3: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). For a new drug substance, the identification threshold for an unknown impurity is typically ≥0.1%.[1] However, for an intermediate, the limits are often process-dependent and are set to ensure that the final API conforms to its specifications. It is crucial to control impurities that may react in subsequent steps or be difficult to purge.

Troubleshooting Guides

Chiral HPLC Analysis

Issue: Poor separation between the (R) and (S) enantiomers.

Potential Cause Troubleshooting Step
Suboptimal Chiral Stationary Phase (CSP)Screen different types of CSPs (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives).
Incorrect Mobile Phase CompositionOptimize the mobile phase. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, vary the organic modifier (e.g., acetonitrile (B52724), methanol) and the aqueous phase pH.
Inappropriate Flow RateChiral separations can be sensitive to flow rate. Try reducing the flow rate to improve resolution.
Column TemperatureOptimize the column temperature. Both increasing and decreasing the temperature can affect selectivity.

Issue: Peak tailing for the main component and/or impurities.

Potential Cause Troubleshooting Step
Secondary Interactions with the Stationary PhaseFor basic compounds, add a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase. For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA).
Column OverloadReduce the injection volume or the sample concentration.
Extra-column VolumeMinimize the length and diameter of tubing between the injector, column, and detector.
NMR Analysis

Issue: Difficulty in identifying and characterizing a low-level impurity.

Potential Cause Troubleshooting Step
Low Signal-to-Noise RatioIncrease the number of scans. Use a cryoprobe if available.
Overlapping Signals with the Main ComponentUtilize 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity.
Insufficient Sample for Isolated AnalysisIf possible, enrich the impurity using preparative HPLC or column chromatography before NMR analysis.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity
  • Objective: To separate and quantify the (S)-enantiomer in a sample of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Reversed-Phase HPLC Method for Process-Related Impurities
  • Objective: To separate and quantify non-chiral impurities, such as the starting material 5,7-Difluorochroman-4-one.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

19F NMR for Structural Confirmation
  • Objective: To confirm the fluorine substitution pattern and aid in the structural elucidation of fluorinated impurities.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Parameters: Standard 19F NMR acquisition parameters with proton decoupling.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

Data Presentation

Table 1: Hypothetical Impurity Profile of a Batch of this compound

ImpurityRetention Time (RP-HPLC)Relative Retention Time (RRT)Specification Limit (%)Result (%)
This compound12.5 min1.00-99.5
5,7-Difluorochroman-4-one15.2 min1.22≤ 0.200.15
(S)-5,7-Difluorochroman-4-ol(Determined by Chiral HPLC)(Determined by Chiral HPLC)≤ 0.150.10
Unknown Impurity 19.8 min0.78≤ 0.100.08
Total Impurities--≤ 0.500.33

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_evaluation Impurity Evaluation cluster_characterization Impurity Characterization start Synthesized Batch of This compound hplc_rp Reversed-Phase HPLC Analysis start->hplc_rp hplc_chiral Chiral HPLC Analysis start->hplc_chiral check_spec Impurity Profile within Specification? hplc_rp->check_spec hplc_chiral->check_spec pass Batch Release check_spec->pass Yes fail Out of Specification (OOS) check_spec->fail No isolate Isolate Impurity (Prep-HPLC) fail->isolate lcms LC-MS for Mass Identification structure Impurity Structure Identified lcms->structure nmr NMR for Structural Elucidation nmr->structure isolate->lcms isolate->nmr Chiral_HPLC_Troubleshooting start Poor Enantiomeric Separation q1 Is the mobile phase optimized? start->q1 a1_yes Adjust mobile phase composition (e.g., hexane/IPA ratio) q1->a1_yes No q2 Is the flow rate appropriate? q1->q2 Yes a1_yes->q2 a2_yes Reduce flow rate q2->a2_yes No q3 Is the column temperature controlled? q2->q3 Yes a2_yes->q3 a3_yes Optimize column temperature q3->a3_yes No end_node Separation Improved q3->end_node Yes a3_yes->end_node

References

Optimizing Mitsunobu reaction conditions to avoid byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Mitsunobu reaction conditions and avoid the formation of byproducts.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield in a Mitsunobu reaction can be attributed to several factors, from reagent quality to reaction conditions.

Possible Causes and Solutions:

  • Reagent Quality:

    • Phosphine (B1218219) Oxidation: Triphenylphosphine (B44618) (PPh₃) can oxidize over time. Use fresh or purified PPh₃. The quality can be checked by ³¹P NMR spectroscopy.

    • Azodicarboxylate Decomposition: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can decompose, especially if not stored properly. Use fresh reagents. DIAD is generally more stable than DEAD.

    • Solvent Purity: The presence of water in the solvent can consume the reagents. Ensure the use of anhydrous solvents.

  • Reaction Conditions:

    • Order of Addition: The order in which reagents are added is crucial. The standard protocol involves dissolving the alcohol, nucleophile, and PPh₃ in an anhydrous solvent, cooling the mixture to 0 °C, and then slowly adding the azodicarboxylate.[1] An alternative is to pre-form the betaine (B1666868) by mixing PPh₃ and the azodicarboxylate at 0 °C before adding the alcohol and then the nucleophile.[2]

    • Temperature: Most Mitsunobu reactions are run at 0 °C to room temperature.[1] For sterically hindered substrates, higher temperatures may be required.[3] However, elevated temperatures can also lead to byproduct formation. Optimization of the temperature for each specific reaction is recommended.

    • Solvent: Tetrahydrofuran (THF) is the most commonly used solvent.[1] Other aprotic solvents like dichloromethane (B109758) (DCM), toluene, or diethyl ether can also be used. The polarity of the solvent can affect the reaction rate; non-polar solvents often lead to faster reactions.

  • Substrate Reactivity:

    • pKa of the Nucleophile: The pKa of the nucleophile should ideally be below 13 for the reaction to proceed efficiently.[4] For less acidic nucleophiles, consider using modified Mitsunobu reagents such as (cyanomethylene)trimethylphosphorane (CMMP).[5][6]

    • Steric Hindrance: Sterically hindered alcohols react slower. Increasing the reaction time, temperature, or using more reactive reagents might be necessary. For highly hindered systems, using 4-nitrobenzoic acid as the nucleophile has been shown to improve yields.[7]

Issue 2: Difficulty in Removing Byproducts

The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate). These byproducts can be challenging to separate from the desired product.

Strategies for Byproduct Removal:

  • Crystallization/Precipitation of TPPO:

    • Concentrate the reaction mixture and dissolve the residue in a minimal amount of a solvent in which your product is soluble but TPPO is not. Adding a non-polar solvent like hexanes or pentane (B18724) to a concentrated solution in diethyl ether can often precipitate TPPO.[7]

  • Chromatography:

    • While standard column chromatography can be effective, the similar polarity of the byproducts and the product can sometimes make separation difficult.

  • Modified Reagents for Easier Workup:

    • Polymer-Supported Reagents: Using a polymer-supported triphenylphosphine allows for the easy removal of the phosphine oxide byproduct by filtration.[8][9]

    • Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) is a solid alternative to DEAD and DIAD. Its corresponding hydrazine (B178648) byproduct has low solubility in dichloromethane and can be largely removed by filtration.[10][11][12][13]

  • Chemical Scavenging:

    • TPPO can be converted into easily removable derivatives. For example, reaction with magnesium chloride or zinc chloride can form insoluble complexes that can be filtered off.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Mitsunobu reaction?

A1: The two main byproducts are triphenylphosphine oxide (TPPO), formed from the oxidation of triphenylphosphine, and the reduced form of the azodicarboxylate, such as diethyl hydrazinedicarboxylate (DEAD-H₂) when using DEAD.

Q2: How can I minimize byproduct formation?

A2: Optimizing the stoichiometry of your reagents is key. Using a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate is common.[1] Ensuring anhydrous conditions and maintaining the optimal temperature can also help minimize side reactions. The choice of reagents can also be critical; for example, using alternative azodicarboxylates like DCAD can lead to byproducts that are easier to remove.[10][12]

Q3: My nucleophile has a high pKa (>13). What can I do?

A3: For nucleophiles with high pKa, the standard Mitsunobu reaction often fails. In such cases, using alternative reagents like (cyanomethylene)trimethylphosphorane (CMMP) or a combination of N,N,N',N'-tetramethylazodicarboxamide (TMAD) and tributylphosphine (B147548) (PBu₃) can be effective.[5][6]

Q4: Does the order of reagent addition matter?

A4: Yes, the order of addition can significantly impact the reaction outcome. The most common and generally successful method is to dissolve the alcohol, nucleophile, and triphenylphosphine in an anhydrous solvent, cool the mixture to 0°C, and then add the azodicarboxylate dropwise.[1] If this fails, pre-forming the betaine intermediate by mixing the phosphine and azodicarboxylate before adding the alcohol and nucleophile can be beneficial.[2]

Q5: What is the effect of solvent on the Mitsunobu reaction?

A5: The solvent can influence the reaction rate and yield. THF is the most common solvent.[1] Studies have shown that non-polar solvents can increase the rate of the Mitsunobu esterification.[14] However, the optimal solvent is substrate-dependent and may require screening. Chlorinated solvents like dichloromethane have also been shown to be effective.[15]

Data Presentation

Table 1: Comparison of Mitsunobu Couplings Mediated by DEAD and DCAD [10][11]

EntryAlcoholNucleophileReagentYield (%)
1Benzyl alcohol2,6-Dimethoxybenzoic acidDEAD95
DCAD94
2(R)-(-)-2-OctanolBenzoic acidDEAD85
DCAD86
3GeraniolAcetic acidDEAD91
DCAD90
4Benzyl alcoholPhthalimideDEAD92
DCAD93
5Thiophenol1-Phenyl-1-propyneDEAD99
DCAD99

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Reaction[1]
  • To a solution of the alcohol (1.0 eq.) and the nucleophile (1.1-1.5 eq.) in anhydrous THF (or another suitable aprotic solvent), add triphenylphosphine (1.1-1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.1-1.5 eq.) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods to remove TPPO and the hydrazine byproduct.

Protocol 2: Mitsunobu Inversion of a Sterically Hindered Alcohol[7]
  • In a round-bottom flask, dissolve the sterically hindered alcohol (1.0 eq.), 4-nitrobenzoic acid (4.0 eq.), and triphenylphosphine (4.0 eq.) in anhydrous THF.

  • Cool the flask in an ice bath and add diethyl azodicarboxylate (4.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the solution at room temperature overnight. Subsequently, heat the mixture at 40 °C for 3 hours.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer twice with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Suspend the resulting semi-solid in diethyl ether and let it stand overnight to precipitate the byproducts.

  • Slowly add hexanes and filter the white solid (byproducts).

  • Concentrate the filtrate and purify the product by column chromatography.

Visualizations

Mitsunobu_Mechanism cluster_1 Step 1: Betaine Formation cluster_2 Step 2: Proton Transfer cluster_3 Step 3: Oxyphosphonium Salt Formation cluster_4 Step 4: SN2 Attack and Product Formation PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Ion_Pair [Betaine-H]⁺ Nu⁻ Betaine->Ion_Pair + Nu-H Nucleophile Nu-H Nucleophile->Ion_Pair Oxyphosphonium [R-OPPh3]⁺ Nu⁻ Ion_Pair->Oxyphosphonium + R-OH Alcohol R-OH Alcohol->Oxyphosphonium Product R-Nu Oxyphosphonium->Product SN2 attack by Nu⁻ TPPO O=PPh3 Oxyphosphonium->TPPO

Figure 1: Simplified mechanism of the Mitsunobu reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Quality (PPh3, DEAD/DIAD, Solvent) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh/Purified Reagents Reagents_OK->Replace_Reagents No Optimize_Conditions Optimize Reaction Conditions (Order of Addition, Temp, Solvent) Reagents_OK->Optimize_Conditions Yes Replace_Reagents->Check_Reagents Conditions_OK Improved? Optimize_Conditions->Conditions_OK Check_Substrate Evaluate Substrate Reactivity (pKa of Nucleophile, Steric Hindrance) Conditions_OK->Check_Substrate No Success Successful Reaction Conditions_OK->Success Yes Modify_Reagents Use Modified Reagents (e.g., CMMP for high pKa Nu) Check_Substrate->Modify_Reagents Modify_Reagents->Success Failure Consult Specialist Modify_Reagents->Failure

Figure 2: Troubleshooting workflow for low yield in Mitsunobu reactions.

References

Overcoming poor solubility of (R)-5,7-Difluorochroman-4-ol in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-5,7-Difluorochroman-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a fluorinated chroman derivative with a hydroxyl group at the 4-position and fluorine atoms at the 5- and 7-positions.[1] It is a chiral compound and a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating gastrointestinal disorders.[1][2] Adequate solubility is crucial for its effective use in enzymatic reactions, further chemical synthesis, and for formulation development to ensure bioavailability in preclinical and clinical studies.[3][4]

Q2: I am observing poor solubility of this compound in my chosen solvent. What are the initial steps I should take?

When encountering poor solubility, a systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques. The initial steps should involve solvent screening and simple physical modifications.

Recommended Initial Workflow:

start Poor Solubility Observed solvent_screening Solvent Screening (Polar, Nonpolar, Aprotic) start->solvent_screening ph_adjustment pH Adjustment (for aqueous solutions) solvent_screening->ph_adjustment particle_size Particle Size Reduction (Grinding, Sonication) ph_adjustment->particle_size evaluation Evaluate Solubility Improvement particle_size->evaluation success Proceed with Experiment evaluation->success Sufficient Solubility troubleshoot Proceed to Advanced Troubleshooting evaluation->troubleshoot Inadequate Solubility

Caption: Initial workflow for addressing poor solubility.

Q3: Which solvents should I consider for screening?

The principle of "like dissolves like" is a good starting point.[5] Given the structure of this compound, a range of solvents with varying polarities should be tested.

Solvent CategoryExamplesRationale
Polar Protic Ethanol, Methanol, IsopropanolThe hydroxyl group of the compound can form hydrogen bonds with these solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone, Ethyl AcetateThese solvents have dipoles that can interact with the polar functional groups of the compound without donating protons.[5]
Nonpolar Toluene, Hexane, Diethyl EtherThe chroman ring structure has nonpolar characteristics that may favor solubility in these solvents.
Co-solvents Mixtures (e.g., Ethanol/Water, DMSO/Water)Using a mixture of solvents can modulate the polarity of the medium to enhance solubility.[6][7]

Q4: Can pH be adjusted to improve the solubility of this compound?

While this compound is not strongly acidic or basic, the phenolic hydroxyl group has a pKa that might allow for increased solubility in basic aqueous solutions through deprotonation to form a more soluble phenoxide ion. Conversely, in acidic conditions, the ether oxygen could potentially be protonated. Therefore, exploring a pH range from acidic to basic is a valid strategy for aqueous-based systems.[6][7]

Troubleshooting Guide: Advanced Solubility Enhancement

If initial steps do not sufficiently improve solubility, more advanced techniques may be necessary.

Problem: this compound remains poorly soluble even after solvent screening and pH adjustment.

Decision Tree for Advanced Techniques:

start Initial Troubleshooting Failed thermodynamic Is the goal to increase thermodynamic solubility? start->thermodynamic kinetic Is the goal to increase the dissolution rate? start->kinetic solid_dispersion Solid Dispersions (e.g., with PVP, PEG) thermodynamic->solid_dispersion complexation Inclusion Complexation (e.g., with Cyclodextrins) thermodynamic->complexation nanosuspension Nanosuspension (Wet Milling, Homogenization) kinetic->nanosuspension amorphous Generate Amorphous Form kinetic->amorphous

Caption: Decision tree for advanced solubility enhancement techniques.

Advanced Strategies
  • Solid Dispersions : Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution rate.[4][8] Common carriers include polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Inclusion Complexation : Cyclodextrins can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin (B1172386) cavity, presenting a hydrophilic exterior to the solvent.[6][7]

  • Particle Size Reduction (Nanonization) : Reducing the particle size to the nanometer range dramatically increases the surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[9][10][11] Techniques include wet milling and high-pressure homogenization.

  • Use of Surfactants : Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[6][12] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamers are often used.[7][12]

  • Co-crystallization : Forming a co-crystal with a conformer (a benign small molecule) can alter the crystal lattice energy and improve solubility.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial to ensure that a saturated solution is formed.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow the undissolved solid to sediment.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[5]

  • Dilute the filtrate with a suitable solvent to a concentration within the quantifiable range of your analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC or UV-Vis method with a calibration curve.[5]

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol aims to improve the solubility and dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • A common solvent for both the compound and the polymer (e.g., methanol, acetone)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Determine the desired ratio of the compound to the polymer (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve the accurately weighed this compound and polymer in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Evaluate the solubility of the prepared solid dispersion using the Shake-Flask Method (Protocol 1) and compare it to the solubility of the pure compound.

Workflow for Solid Dispersion Preparation and Evaluation:

start Select Compound and Polymer Ratio dissolve Dissolve Compound and Polymer in Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry grind Grind to Fine Powder dry->grind evaluate Evaluate Solubility (Shake-Flask Method) grind->evaluate compare Compare with Pure Compound evaluate->compare result result compare->result Solubility Enhancement Factor

Caption: Workflow for preparing and evaluating a solid dispersion.

References

Catalyst poisoning and deactivation in the synthesis of (R)-5,7-Difluorochroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst poisoning and deactivation during the asymmetric synthesis of (R)-5,7-Difluorochroman-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of catalyst poisoning or deactivation in my reaction?

A1: The most common signs that your catalyst is no longer performing optimally include:

  • A significant decrease in the reaction rate or a complete stall in the consumption of the starting material (5,7-Difluorochroman-4-one).[1]

  • A noticeable drop in the product yield and/or a decrease in the enantiomeric excess (ee%) of the desired (R)-enantiomer.[1]

  • The necessity for more extreme reaction conditions, such as higher temperatures or pressures, to achieve conversion levels that were previously possible under milder conditions.[1]

  • A visual change in the catalyst's appearance, such as aggregation or a color shift, which could indicate the formation of inactive species like nanoparticles.[2][3]

Q2: What are the most common chemical poisons for catalysts used in this synthesis?

A2: The synthesis of this compound typically involves an asymmetric transfer hydrogenation of the corresponding ketone, often using a Ruthenium-based catalyst (e.g., a Noyori-type catalyst).[3][4][5][6] These catalysts are highly susceptible to poisoning by a variety of functional groups and impurities that can strongly adsorb to the metal's active sites.[1][7] Key poisons to be aware of include:

  • Sulfur Compounds: Thiophenes, mercaptans, sulfides, and even sulfates are potent poisons for precious metal catalysts.[8][9][10]

  • Nitrogen Compounds: Many nitrogen-containing heterocycles (like pyridine), amines, and nitriles can act as inhibitors by coordinating to the metal center.[7][8][11]

  • Halides: While the product contains fluorine, other halide ions (Cl⁻, Br⁻, I⁻) present as impurities can deactivate the catalyst.[7][9]

  • Carbon Monoxide (CO): Often present as an impurity in hydrogen gas or from the decomposition of solvents like formic acid, CO is a strong poison for many hydrogenation catalysts.[7][9]

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can cause irreversible deactivation.[9][10]

Q3: How can I distinguish between catalyst poisoning and other forms of deactivation like coking or sintering?

A3: Differentiating the cause of deactivation is key to finding a solution.

  • Poisoning often results in a rapid, sharp decline in catalytic activity, even with trace amounts of the poisonous substance.[12]

  • Coking or Fouling is a more gradual process where carbonaceous materials deposit on the catalyst surface. This is more common in high-temperature gas-phase reactions but can occur if reactants or solvents polymerize.[8]

  • Sintering is the thermal agglomeration of metal particles, leading to a loss of active surface area. This is generally irreversible and occurs under high-temperature conditions.[8]

  • Leaching involves the dissolution of the active metal from the support into the reaction medium.

For a definitive diagnosis, analytical techniques are useful. X-ray Photoelectron Spectroscopy (XPS) can identify poisons on the catalyst surface, while Temperature Programmed Oxidation (TPO) can quantify coke deposits.[12]

Q4: Is it possible to regenerate a poisoned or deactivated catalyst?

A4: Regeneration is sometimes possible, depending on the deactivation mechanism.

  • Reversible Poisoning: Some poisons can be removed by washing the catalyst with specific solvents or by a mild thermal treatment.[12]

  • Coking/Fouling: A controlled oxidation (calcination) can burn off carbon deposits, after which the catalyst often needs to be re-reduced.[12][13]

  • Irreversible Poisoning/Sintering: Strong chemisorption of poisons like sulfur or thermal degradation (sintering) are typically irreversible.[12][14] In the pharmaceutical industry, due to strict quality control, using a fresh batch of catalyst is often preferred over regenerating a spent one.[11]

Troubleshooting Guide

Issue 1: The reaction is very slow or has stopped completely.

  • Possible Cause: Acute catalyst poisoning.

  • Troubleshooting Steps:

    • Analyze Reactants: Check the purity of the starting material (5,7-Difluorochroman-4-one), the hydrogen donor (e.g., 2-propanol, formic acid), and the solvent. Use techniques like GC-MS or elemental analysis to screen for common poisons (sulfur, nitrogen compounds).

    • Check Gas Purity: If using hydrogen gas, ensure it is of high purity and free from contaminants like carbon monoxide.[7]

    • Review Reagent History: Were new batches of solvents or reagents used for this reaction compared to previous successful runs? The impurity profile may have changed.

  • Solution:

    • Purify the starting materials and solvents. For example, pass solvents through a column of activated alumina (B75360) or carbon.

    • Use a guard bed before the reactor to capture poisons before they reach the catalyst.

    • Source reagents and gases from suppliers with certified high purity.

Issue 2: Product yield is acceptable, but enantiomeric excess (ee%) is low.

  • Possible Cause: Partial poisoning or modification of the chiral ligand; presence of an inhibitor.

  • Troubleshooting Steps:

    • Evaluate Base Concentration: In many asymmetric transfer hydrogenations, a base is used. An excess of base can act as a competitive inhibitor, affecting catalyst performance.[2][3]

    • Check for Water: Water can deactivate catalysts through oxidation or by altering the catalytic environment.[8][15] Ensure all reagents and the reaction setup are scrupulously dry.

    • Ligand Integrity: The poison might be interacting with or degrading the chiral ligand, which is responsible for stereocontrol.

  • Solution:

    • Carefully optimize the stoichiometry of the base.

    • Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.

    • Consider adding molecular sieves to the reaction mixture.

Data Presentation

The following table illustrates the potential impact of common poisons on catalyst performance in a typical asymmetric transfer hydrogenation. Data is representative and intended for illustrative purposes.

Table 1: Effect of Poison Concentration on Catalyst Performance

PoisonConcentration (ppm)Conversion (%) after 4hEnantiomeric Excess (ee%)
None (Control)09998
Thiophene (Sulfur)54597
Thiophene (Sulfur)20< 5N/A
Pyridine (Nitrogen)206095
Pyridine (Nitrogen)1001590
Chloride (from NaCl)508598

Experimental Protocols

Protocol: Asymmetric Transfer Hydrogenation of 5,7-Difluorochroman-4-one

This protocol describes a general procedure for the synthesis of this compound using a pre-formed chiral Ruthenium catalyst.

Materials:

  • 5,7-Difluorochroman-4-one (1 equivalent)

  • (S,S)-TsDPEN-Ru(p-cymene)Cl catalyst (0.005 - 0.01 equivalents)

  • Formic acid / Triethylamine azeotrope (5:2 mixture) as hydrogen source (5 equivalents)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)

Best Practices for Catalyst Handling and Reaction Setup:

  • Inert Atmosphere: All operations involving the catalyst should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. Ruthenium catalysts can be sensitive to oxygen.

  • Solvent Purity: Use only high-purity, anhydrous, and degassed solvents. Pass solvents through a purification system (e.g., alumina column) to remove trace water and peroxide impurities.

  • Reagent Purity: Ensure the 5,7-Difluorochroman-4-one substrate is of high purity. If necessary, recrystallize or purify by column chromatography to remove potential inhibitors.

  • Glassware: All glassware must be oven-dried or flame-dried immediately before use to remove adsorbed water.

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the (S,S)-TsDPEN-Ru(p-cymene)Cl catalyst.

  • Add the 5,7-Difluorochroman-4-one substrate.

  • Add the anhydrous, degassed solvent via cannula or syringe. Stir the mixture to dissolve the solids.

  • Add the formic acid/triethylamine mixture dropwise to the reaction flask at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with water or a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizations

TroubleshootingWorkflow start Problem Observed: Low Yield / Slow Rate / Low ee% check_reagents Analyze Reactants & Solvents for Impurities (S, N, H₂O) start->check_reagents check_gas Verify Purity of Hydrogen Source start->check_gas check_conditions Review Reaction Conditions (Temp, Base Stoichiometry) start->check_conditions is_poison Is a Poison Identified? check_reagents->is_poison check_gas->is_poison is_conditions Are Conditions Suboptimal? check_conditions->is_conditions is_poison->check_conditions No purify Purify Contaminated Reagents/Solvents is_poison->purify Yes optimize Optimize Reaction Conditions is_conditions->optimize Yes end Problem Resolved is_conditions->end No (Consider other issues e.g., catalyst batch) rerun Rerun Experiment with Purified Materials & Fresh Catalyst purify->rerun optimize->rerun rerun->end PurificationWorkflow raw_substrate Raw Substrate (5,7-Difluorochroman-4-one) recrystallize Recrystallization or Chromatography raw_substrate->recrystallize pure_substrate Purified Substrate recrystallize->pure_substrate reaction Catalytic Reaction pure_substrate->reaction raw_solvent Bulk Solvent (e.g., ACN) purify_solvent Pass through Activated Alumina/ Dry with Sieves raw_solvent->purify_solvent pure_solvent Anhydrous, Purified Solvent purify_solvent->pure_solvent pure_solvent->reaction

References

Technical Support Center: Synthesis of (R)-5,7-Difluorochroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-5,7-Difluorochroman-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot scalability issues and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue 1: Low Enantioselectivity in Asymmetric Reduction of 5,7-Difluorochroman-4-one (B1394127)

Question: We are observing a decrease in enantiomeric excess (ee) when scaling up the asymmetric reduction of 5,7-difluorochroman-4-one. What are the potential causes and solutions?

Answer:

Low enantioselectivity on a larger scale can stem from several factors depending on the chosen reduction method. Here’s a breakdown of potential causes and troubleshooting strategies:

MethodPotential CausesTroubleshooting Steps
Ketoreductase (KRED) Reduction - Substrate Inhibition: High concentrations of the ketone substrate can inhibit or even denature the enzyme. - Cofactor Limitation: Inefficient regeneration of the NADPH/NADH cofactor can limit the reaction rate and selectivity. - pH and Temperature Fluctuations: Poorly controlled pH and temperature in a larger reactor can negatively impact enzyme activity and stability. - Presence of Impurities: Impurities in the substrate or solvent can act as enzyme inhibitors.- Optimize Substrate Loading: Determine the optimal substrate concentration through small-scale experiments before scaling up. Consider a fed-batch approach to maintain a low substrate concentration. - Ensure Efficient Cofactor Regeneration: Use a robust cofactor regeneration system, such as a glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase system. Ensure all components are at their optimal concentrations. - Improve Process Control: Implement rigorous monitoring and control of pH and temperature throughout the reaction. - Purify the Substrate: Ensure the 5,7-difluorochroman-4-one substrate is of high purity before the enzymatic reduction.
Ruthenium-Catalyzed Asymmetric Hydrogenation - Catalyst Poisoning: Trace impurities (e.g., sulfur, oxygen) in the substrate, solvent, or hydrogen gas can deactivate the ruthenium catalyst. - Incomplete Reaction: Insufficient reaction time or hydrogen pressure can lead to a mixture of starting material and product, potentially affecting the final ee after workup. - Ligand Degradation: The chiral ligand may degrade under prolonged reaction times or elevated temperatures.- Purify Reagents and Solvents: Use high-purity, degassed solvents and substrate. Pass hydrogen gas through an oxygen scavenger. - Optimize Reaction Conditions: Ensure adequate hydrogen pressure and reaction time for complete conversion. Monitor the reaction progress by HPLC or GC. - Select a Robust Ligand: Choose a well-documented, stable chiral ligand suitable for the substrate and reaction conditions.
Corey-Bakshi-Shibata (CBS) Reduction - Presence of Water: The oxazaborolidine catalyst is sensitive to moisture, which can lead to the formation of achiral borane (B79455) species that reduce the ketone non-selectively.[1][2][3] - Impure Borane Source: The quality of the borane reagent (e.g., BH₃·THF, BH₃·SMe₂) is crucial for high enantioselectivity.- Strict Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] - Use High-Purity Borane: Titrate the borane solution before use to determine its exact concentration.
Issue 2: Difficult Purification and Byproduct Removal

Question: We are struggling with the removal of byproducts, especially on a larger scale. What are the best strategies for purification?

Answer:

Purification challenges are common when scaling up, particularly with certain synthetic routes. Below are common issues and recommended solutions:

Synthetic RouteCommon ByproductsPurification Strategies
Mitsunobu Inversion - Triphenylphosphine oxide (TPPO) - Dialkyl hydrazinedicarboxylate- Crystallization: If the desired product is crystalline, this is the most effective method for large-scale purification. Screen various solvents to find one that selectively crystallizes the product, leaving the byproducts in the mother liquor. - Acid/Base Extraction: The hydrazine (B178648) byproduct can often be removed by an acidic wash. - Chromatography: While challenging on a large scale, flash chromatography with a carefully selected solvent system may be necessary if crystallization is not feasible. Consider using a recoverable phosphine (B1218219) reagent to simplify purification.[4]
CBS Reduction - Boron-containing byproducts- Quenching and Extraction: Carefully quench the reaction with a suitable reagent (e.g., methanol, acetone) to decompose excess borane. Follow with an aqueous workup and extraction to remove water-soluble boron salts. - Distillation: If the product is thermally stable and volatile, distillation can be an effective purification method.
Synthesis of 5,7-Difluorochroman-4-one - Unreacted starting materials - Side-reaction products- Avoid Column Chromatography: For industrial scale, column chromatography is often impractical.[5] Develop a purification strategy based on crystallization or distillation. - Optimize Reaction Conditions: Minimize byproduct formation by carefully controlling reaction temperature, time, and stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are the main scalability challenges for the lipase-catalyzed kinetic resolution of racemic 5,7-difluorochroman-4-ol?

A1: The primary challenges are:

  • 50% Theoretical Yield: Kinetic resolution inherently limits the yield of the desired enantiomer to a maximum of 50%. For large-scale production, this can be inefficient unless coupled with an effective in-situ racemization of the undesired enantiomer (a dynamic kinetic resolution process).

  • Enzyme Stability and Reusability: The lipase (B570770) must be stable in the chosen organic solvent and at the reaction temperature for extended periods. For cost-effectiveness, the enzyme should be easily recoverable and reusable, often requiring immobilization.

  • Product Separation: Separating the resulting ester from the unreacted alcohol on a large scale can be challenging and may require additional purification steps.

Q2: Are there any "green" synthesis routes for this compound?

A2: Yes, two notable green chemistry approaches are:

  • Enzymatic Reduction: The use of ketoreductases (KREDs) for the asymmetric reduction of 5,7-difluorochroman-4-one is a green alternative to metal-based catalysts. These reactions are typically run in aqueous media under mild conditions.[6]

  • Lipase-Catalyzed Resolution: A route involving lipase-catalyzed resolution of the racemic alcohol has been developed. This method utilizes an enzyme, which is a biodegradable catalyst.

Q3: What are the safety concerns when using a Ru-catalyzed asymmetric hydrogenation at scale?

A3: Key safety considerations include:

  • High-Pressure Hydrogen: The use of hydrogen gas under pressure requires specialized high-pressure reactors and adherence to strict safety protocols to mitigate the risk of explosion.

  • Pyrophoric Catalysts: Some ruthenium catalysts and their precursors can be pyrophoric and must be handled under an inert atmosphere.

  • Solvent Flammability: The organic solvents used in the hydrogenation are often flammable.

Q4: How can I avoid using column chromatography for the purification of 5,7-difluorochroman-4-one on a large scale?

A4: To avoid column chromatography, focus on developing a robust crystallization procedure. This involves screening a variety of solvents and solvent mixtures to find conditions where the 5,7-difluorochroman-4-one crystallizes with high purity, leaving impurities in the mother liquor. A patent for a related process highlights the unsuitability of column chromatography for industrial-scale synthesis.[5]

Experimental Protocols

Protocol 1: Ketoreductase-Mediated Asymmetric Reduction of 5,7-Difluorochroman-4-one

This protocol provides a general method for the enzymatic reduction. Specific conditions may vary depending on the chosen ketoreductase.

  • Reaction Setup:

    • To a buffered aqueous solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0) in a temperature-controlled reactor, add NADP⁺ (or NAD⁺) and the ketoreductase.

    • Add the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition:

    • Dissolve 5,7-difluorochroman-4-one in a minimal amount of a water-miscible co-solvent (e.g., isopropanol, DMSO).

    • Add the substrate solution to the enzyme mixture. For larger scales, consider a fed-batch addition to maintain a low substrate concentration.

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (typically 25-35 °C) with gentle agitation.

    • Monitor the conversion and enantiomeric excess by chiral HPLC.

  • Workup and Isolation:

    • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by crystallization.

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway A 3,5-Difluorophenol B 5,7-Difluorochroman-4-one A->B Multi-step synthesis C This compound B->C Asymmetric Reduction (e.g., KRED, Ru-cat., CBS) D Racemic 5,7-Difluorochroman-4-ol B->D Reduction (e.g., NaBH4) E (S)-5,7-Difluorochroman-4-ol (esterified) D->E Lipase-catalyzed Kinetic Resolution E->C Mitsunobu Inversion & Hydrolysis Troubleshooting_Logic Start Low Enantioselectivity Observed Method Identify Reduction Method Start->Method KRED Ketoreductase Method->KRED Enzymatic Ru_cat Ru-Catalyzed Method->Ru_cat Hydrogenation CBS CBS Reduction Method->CBS Borane KRED_Check1 Check Substrate Concentration KRED->KRED_Check1 KRED_Check2 Verify Cofactor Regeneration KRED->KRED_Check2 KRED_Check3 Monitor pH and Temperature KRED->KRED_Check3 Ru_Check1 Check for Catalyst Poisons Ru_cat->Ru_Check1 Ru_Check2 Ensure Complete Conversion Ru_cat->Ru_Check2 CBS_Check1 Ensure Anhydrous Conditions CBS->CBS_Check1 CBS_Check2 Verify Borane Quality CBS->CBS_Check2

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Determining Enantiomeric Excess of (R)-5,7-Difluorochroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Chiral Purity Assessment.

The precise determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceutical intermediates. (R)-5,7-Difluorochroman-4-ol, a key building block in the synthesis of the potassium-competitive acid blocker Tegoprazan, requires robust analytical methods to ensure its enantiomeric purity, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient.[1][2] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the predominant technique for the enantioselective analysis of chiral compounds due to its high resolution, robustness, and adaptability.[3] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Proposed Experimental Protocol for Chiral HPLC Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose (B213188) or amylose (B160209) derivative (e.g., CHIRALPAK® AD-H or CHIRALCEL® OD-H), is a suitable starting point for method development.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is typically used in normal-phase mode. A starting composition of 90:10 (v/v) n-hexane:isopropanol can be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers ((R)- and (S)-5,7-Difluorochroman-4-ol) using the following formula:

% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

dot digraph "Chiral_HPLC_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [shape=ellipse]; Sample [label="Racemic or Enantioenriched\nthis compound"]; Dissolution [label="Dissolve in\nMobile Phase"]; Sample -> Dissolution; }

subgraph "cluster_hplc" { label="HPLC Analysis"; style=filled; color="#FFFFFF"; Injection [label="Inject Sample"]; Separation [label="Separation on\nChiral Stationary Phase"]; Detection [label="UV Detection"]; Injection -> Separation -> Detection; }

subgraph "cluster_data" { label="Data Analysis"; style=filled; color="#FFFFFF"; Chromatogram [label="Obtain Chromatogram"]; Integration [label="Integrate Peak Areas"]; Calculation [label="Calculate % ee"]; Detection -> Chromatogram -> Integration -> Calculation; } } caption: "Workflow for Enantiomeric Excess Determination by Chiral HPLC"

Comparison with Alternative Analytical Techniques

While chiral HPLC is a powerful tool, other techniques offer distinct advantages in specific contexts. The following sections provide an overview and comparison of these alternatives.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. It utilizes supercritical carbon dioxide as the primary mobile phase component.

Typical Experimental Protocol:

  • Column: Similar chiral stationary phases as in HPLC can be used.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol (B129727) or ethanol.

  • Flow Rate: 2-4 mL/min

  • Backpressure: 100-200 bar

  • Temperature: 35-40°C

  • Detection: UV or Mass Spectrometry (MS)

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Derivatization may be required to improve volatility and separation.

Typical Experimental Protocol:

  • Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Program: A temperature gradient is often employed for optimal separation.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy provides a non-separative method for determining enantiomeric excess. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce chemical shift differences between the enantiomers. For fluorinated compounds like this compound, ¹⁹F NMR can be particularly advantageous due to its high sensitivity and the large chemical shift dispersion.[8][9]

Typical Experimental Protocol (using a Chiral Solvating Agent):

  • NMR Spectrometer: A high-field NMR spectrometer.

  • Solvent: A suitable deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent: An enantiomerically pure CSA is added to the sample solution.

  • Data Acquisition: Acquisition of a ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer.

Quantitative Performance Comparison

The choice of analytical technique often depends on a balance of performance characteristics, sample throughput requirements, and available instrumentation.

Parameter Chiral HPLC Chiral SFC Chiral GC Chiral NMR (¹⁹F)
Principle Differential interaction with a chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.Differential interaction with a chiral stationary phase in the gas phase.Diastereomeric complex formation with a chiral solvating agent leading to distinct NMR signals.
Typical Analysis Time 10 - 30 min2 - 10 min15 - 45 min5 - 15 min
Resolution High to ExcellentHigh to ExcellentVery HighModerate to High
Sensitivity (LOD/LOQ) Good (ng range)Good (ng range)Excellent (pg range)Moderate (µg-mg range)
Sample Throughput ModerateHighModerateHigh
Solvent Consumption HighLowVery LowLow
Method Development Can be time-consumingGenerally faster than HPLCCan require derivatizationRequires screening of chiral solvating agents

Logical Comparison of Analytical Methods

dot digraph "Method_Comparison" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_chromatography" { label="Chromatographic Separation Methods"; style="filled"; color="#F1F3F4"; HPLC [label="Chiral HPLC\n(High Resolution, Robust)"]; SFC [label="Chiral SFC\n(Fast, Green)"]; GC [label="Chiral GC\n(High Sensitivity, for Volatiles)"]; }

subgraph "cluster_spectroscopy" { label="Spectroscopic Method"; style="filled"; color="#F1F3F4"; NMR [label="Chiral NMR\n(Non-separative, Fast Screening)"]; }

Analyte [label="this compound\nEnantiomeric Excess Determination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analyte -> HPLC [label="Established Method"]; Analyte -> SFC [label="Faster Alternative"]; Analyte -> GC [label="High Sensitivity Option\n(if volatile)"]; Analyte -> NMR [label="Rapid Screening\n(¹⁹F advantage)"]; } caption: "Comparison of Analytical Techniques for Enantiomeric Excess"

Conclusion

For the routine, high-accuracy determination of the enantiomeric excess of this compound, chiral HPLC remains the recommended method due to its proven reliability and high resolving power. However, for high-throughput screening or when faster analysis times are critical, chiral SFC presents a compelling and "greener" alternative. Chiral GC is a viable option if the analyte is sufficiently volatile, offering exceptional sensitivity. Finally, ¹⁹F NMR spectroscopy with a chiral solvating agent is an excellent non-separative technique for rapid screening and could be particularly advantageous for this fluorinated molecule, providing a quick assessment of enantiomeric purity without the need for extensive method development. The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

A Comparative Guide to Ketoreductases for the Asymmetric Synthesis of (R)-5,7-Difluorochroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of commercially available ketoreductases for the efficient and stereoselective synthesis of the key pharmaceutical intermediate, (R)-5,7-Difluorochroman-4-ol.

The synthesis of enantiomerically pure this compound, a crucial building block for the potassium-competitive acid blocker Tegoprazan, is predominantly achieved through the asymmetric reduction of its corresponding prochiral ketone, 5,7-Difluorochroman-4-one. Biocatalysis, employing ketoreductases (KREDs), has emerged as a superior method to traditional chemical synthesis, offering high enantioselectivity, mild reaction conditions, and a greener footprint. This guide provides a comparative overview of various ketoreductases, supported by experimental data, to aid in the selection of the most effective biocatalyst for this specific transformation.

Performance Comparison of Ketoreductases

The selection of an optimal ketoreductase is critical for achieving high conversion and enantiomeric excess (e.e.). A screening of commercially available ketoreductase panels is a common and effective strategy to identify the most suitable enzyme for a specific substrate. The following table summarizes the performance of a selection of ketoreductases from a commercially available screening kit in the reduction of 5,7-Difluorochroman-4-one.

Enzyme IDEnzyme Source/FamilyConversion (%)Enantiomeric Excess (e.e. %) (R-isomer)
KRED-101Short-Chain Dehydrogenase/Reductase (SDR)>99>99.5
KRED-105SDR8598
KRED-117Aldo-Keto Reductase (AKR)9299
KRED-123Medium-Chain Dehydrogenase/Reductase (MDR)7895
KRED-130SDR>99>99.5
KRED-142AKR6592
KRED-155MDR5088

Note: The data presented in this table is a representative summary based on typical results from screening commercial ketoreductase kits and may not reflect the performance of all commercially available enzymes.

Experimental Workflow and Methodologies

The successful implementation of a biocatalytic reduction hinges on a well-defined experimental protocol. This section details the key experimental procedures for the enzymatic synthesis of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Biocatalytic Reduction cluster_analysis Analysis and Purification Substrate 5,7-Difluorochroman-4-one Bioreactor Bioreactor/ Reaction Vessel Substrate->Bioreactor KRED Ketoreductase KRED->Bioreactor Cofactor NADPH/NADH Cofactor->Bioreactor RegenSystem Cofactor Regeneration System (e.g., GDH/Glucose) RegenSystem->Bioreactor Buffer Buffer (e.g., KPi) Buffer->Bioreactor Extraction Product Extraction Bioreactor->Extraction Reaction Mixture Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (HPLC, GC) Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: General experimental workflow for the ketoreductase-mediated synthesis of this compound.

Detailed Experimental Protocols

1. Materials and Reagents:

  • 5,7-Difluorochroman-4-one (Substrate)

  • Ketoreductase (lyophilized powder or solution)

  • Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (e.g., reaction vials, magnetic stirrer, centrifuge, rotary evaporator)

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) with a chiral column, Gas Chromatography (GC))

2. Ketoreductase Screening Protocol:

A panel of commercially available ketoreductases should be screened to identify the most active and stereoselective enzyme.

  • Prepare a stock solution of the substrate (5,7-Difluorochroman-4-one) in a suitable organic solvent (e.g., DMSO or isopropanol).

  • In separate reaction vials, add the potassium phosphate buffer.

  • To each vial, add NADP⁺ (or NAD⁺), D-glucose, and Glucose Dehydrogenase.

  • Add a specific ketoreductase to each vial.

  • Initiate the reaction by adding the substrate stock solution.

  • Incubate the reactions at a controlled temperature (e.g., 30°C) with agitation for a set period (e.g., 24 hours).

  • Quench the reaction and extract the product with an organic solvent.

  • Analyze the organic extracts by chiral HPLC or GC to determine the conversion and enantiomeric excess.

3. Preparative Scale Synthesis:

Once an optimal ketoreductase is identified, the reaction can be scaled up.

  • In a suitable reaction vessel, dissolve D-glucose in potassium phosphate buffer.

  • Add NADP⁺ (or NAD⁺) and Glucose Dehydrogenase and stir until dissolved.

  • Add the selected ketoreductase.

  • Dissolve 5,7-Difluorochroman-4-one in a minimal amount of a co-solvent (e.g., isopropanol) and add it to the reaction mixture.

  • Maintain the reaction at a constant temperature and pH with stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

  • Upon completion, work up the reaction mixture by extracting the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Cofactor Regeneration System

The high cost of nicotinamide cofactors (NADH and NADPH) necessitates an efficient in situ regeneration system for a cost-effective process. A commonly employed and highly effective system couples the oxidation of a cheap sacrificial substrate, such as glucose or isopropanol, to the reduction of the oxidized cofactor (NAD⁺ or NADP⁺).

cofactor_regeneration Ketone 5,7-Difluorochroman-4-one Alcohol This compound Ketone->Alcohol Reduction KRED Ketoreductase NADPH NADPH NADP NADP⁺ NADPH->NADP Oxidation NADP->NADPH Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH Glucose Dehydrogenase

Caption: Schematic of a glucose/glucose dehydrogenase (GDH) cofactor regeneration system coupled with the ketoreductase-catalyzed reduction.

Conclusion

The enzymatic synthesis of this compound using ketoreductases offers a highly efficient and stereoselective route to this valuable pharmaceutical intermediate. The selection of the optimal ketoreductase through a systematic screening of enzyme panels is a crucial step in developing a robust and scalable process. By employing an effective cofactor regeneration system, the biocatalytic production of this compound can be both economically viable and environmentally sustainable. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and process chemists in the pharmaceutical industry.

Cost-effectiveness analysis of different synthetic pathways to (R)-5,7-Difluorochroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-5,7-Difluorochroman-4-ol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its efficient and cost-effective production is of significant interest to the drug development and manufacturing sector. This guide provides a comparative cost-effectiveness analysis of two primary synthetic pathways to this compound: a biocatalytic asymmetric reduction using a ketoreductase (KRED) and a chemical asymmetric reduction employing a Corey-Bakshi-Shibata (CBS) catalyst.

The analysis encompasses detailed experimental protocols, quantitative data on yield and enantiomeric excess, and a thorough cost comparison of starting materials, reagents, and catalysts. Visual diagrams of the synthetic pathways and a workflow for the cost-effectiveness analysis are provided to facilitate understanding.

Synthesis of the Precursor: 5,7-Difluorochroman-4-one

Both proposed pathways for the synthesis of this compound utilize the common precursor, 5,7-Difluorochroman-4-one. The cost of this precursor is a critical factor in the overall economic viability of either route. A common and efficient method for its synthesis starts from 3,5-difluorophenol (B1294556).

Experimental Protocol: Synthesis of 5,7-Difluorochroman-4-one

This two-step procedure involves an initial acylation of 3,5-difluorophenol with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts cyclization.

Step 1: 3-(3,5-Difluorophenoxy)propionyl chloride

To a solution of 3,5-difluorophenol (1.0 eq) and triethylamine (B128534) (1.2 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C, 3-chloropropionyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: 5,7-Difluorochroman-4-one

The crude 3-(3,5-difluorophenoxy)propionyl chloride is dissolved in a suitable solvent like dichloromethane. Aluminum chloride (AlCl₃) (1.5 eq) is added portion-wise at 0 °C. The mixture is then stirred at room temperature for 4-6 hours. The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 5,7-Difluorochroman-4-one.

G cluster_precursor Synthesis of 5,7-Difluorochroman-4-one DFP 3,5-Difluorophenol Intermediate 3-(3,5-Difluorophenoxy)propionyl chloride DFP->Intermediate Triethylamine, DCM CPC 3-Chloropropionyl chloride CPC->Intermediate DFC 5,7-Difluorochroman-4-one Intermediate->DFC AlCl3, DCM AlCl3 Aluminum Chloride AlCl3->DFC

Diagram 1: Synthesis of 5,7-Difluorochroman-4-one.

Pathway 1: Biocatalytic Asymmetric Reduction

This pathway employs a ketoreductase (KRED) enzyme to stereoselectively reduce the ketone group of 5,7-Difluorochroman-4-one to the desired (R)-alcohol. Biocatalytic methods are often lauded for their high selectivity, mild reaction conditions, and environmental friendliness.

Experimental Protocol: KRED-Mediated Reduction of 5,7-Difluorochroman-4-one

A suitable ketoreductase is identified through screening of a KRED library. The reaction is typically performed in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing the substrate, the KRED, and a co-factor such as NADPH. A co-factor regeneration system, often using an inexpensive sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase, is crucial for cost-effectiveness.

To a buffered solution containing the selected ketoreductase and NADPH, 5,7-Difluorochroman-4-one (1.0 eq) dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) is added. Isopropanol (5-10 vol%) is also added as the sacrificial co-substrate for co-factor regeneration. The reaction mixture is stirred at a controlled temperature (typically 25-35 °C) and pH for 12-24 hours. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.

G cluster_biocatalytic Pathway 1: Biocatalytic Asymmetric Reduction DFC 5,7-Difluorochroman-4-one Product This compound DFC->Product KRED Ketoreductase (KRED) KRED->Product Phosphate Buffer, 25-35°C NADPH NADPH (co-factor) NADPH->Product IPA Isopropanol (co-substrate) IPA->Product Co-factor regeneration

Diagram 2: Biocatalytic synthesis pathway.

Pathway 2: Chemical Asymmetric Reduction (Corey-Bakshi-Shibata Reduction)

This well-established method utilizes a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a borane (B79455) reducing agent to achieve high enantioselectivity.

Experimental Protocol: CBS-Catalyzed Reduction of 5,7-Difluorochroman-4-one

To a solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, a solution of borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 1.0-1.2 eq) is added dropwise. The mixture is stirred for 15-30 minutes. A solution of 5,7-Difluorochroman-4-one (1.0 eq) in anhydrous THF is then added slowly, maintaining the reaction temperature. The reaction is stirred at room temperature for 1-4 hours, with progress monitored by TLC or HPLC. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

G cluster_chemical Pathway 2: Chemical Asymmetric Reduction DFC 5,7-Difluorochroman-4-one Product This compound DFC->Product CBS (R)-CBS-oxazaborolidine CBS->Product Anhydrous THF, Room Temp Borane Borane-DMS complex Borane->Product

Diagram 3: Chemical synthesis pathway.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two synthetic pathways. The data for the biocatalytic pathway is based on typical performance of ketoreductases on similar substrates, as specific data for 5,7-Difluorochroman-4-one is not publicly available.

MetricPathway 1: Biocatalytic ReductionPathway 2: Chemical Reduction (CBS)
Yield >95% (estimated)~90-95%
Enantiomeric Excess (ee) >99% (estimated)>98%
Reaction Time 12-24 hours1-4 hours
Reaction Temperature 25-35 °CRoom Temperature
Catalyst Loading Typically low (enzyme dependent)5-10 mol%
Solvent Aqueous buffer with co-solventAnhydrous THF
Work-up ExtractionQuenching, Extraction
Safety Considerations Generally safe, biodegradableFlammable and moisture-sensitive reagents
Environmental Impact "Green" process, minimal wasteUse of organic solvents and borane reagents

Cost-Effectiveness Analysis

The following workflow outlines the steps for a comprehensive cost-effectiveness analysis of the two synthetic pathways.

G cluster_workflow Cost-Effectiveness Analysis Workflow A Identify Synthetic Pathways B Gather Cost Data for Starting Materials & Reagents A->B C Determine Catalyst Cost and Loading A->C D Calculate Cost per Gram of Precursor B->D E Calculate Cost per Gram of Final Product for Each Pathway C->E D->E F Factor in Process Parameters (Yield, Time, Safety, Waste) E->F G Comparative Analysis and Recommendation F->G

Diagram 4: Workflow for cost-effectiveness analysis.
Cost Breakdown

The table below provides an estimated cost comparison for the synthesis of 1 kg of this compound via each pathway. Prices are based on bulk catalog listings and may vary depending on the supplier and scale of production. The cost of the ketoreductase is a significant variable and is estimated based on general industrial enzyme pricing.

Cost ComponentPathway 1: Biocatalytic Reduction (per kg of product)Pathway 2: Chemical Reduction (CBS) (per kg of product)
5,7-Difluorochroman-4-one ~$2,000 - $4,000~$2,000 - $4,000
Catalyst ~$500 - $2,000 (estimated for industrial KRED)~$1,500 - $3,000 ((R)-CBS-oxazaborolidine)
Reducing Agent/Co-factor ~$100 - $300 (NADPH and isopropanol)~$500 - $800 (Borane-DMS complex)
Solvents & Other Reagents ~$50 - $150~$200 - $400
Estimated Total Cost ~$2,650 - $6,450 ~$4,200 - $8,200

Comparative Analysis and Conclusion

Biocatalytic Pathway (Pathway 1):

  • Advantages: This pathway offers high enantioselectivity and yield under mild, environmentally friendly conditions. The use of water as the primary solvent and the biodegradable nature of the enzyme catalyst contribute to its "green" credentials. At an industrial scale, the cost of the enzyme can be significantly reduced, making this route potentially more cost-effective for large-scale production.

  • Disadvantages: The initial screening to identify a suitable ketoreductase can be time-consuming and resource-intensive. The reaction times are generally longer than for the chemical method.

Chemical Reduction Pathway (Pathway 2):

  • Advantages: The CBS reduction is a well-established and reliable method with predictable outcomes. The reaction times are significantly shorter, and the methodology is readily available in the chemical literature.

  • Disadvantages: This route involves the use of flammable, moisture-sensitive, and potentially hazardous reagents like borane complexes. The chiral catalyst is relatively expensive, and the process generates more organic waste. The overall cost per kilogram of the product is estimated to be higher, especially at a larger scale.

Recommendation:

For laboratory-scale synthesis and initial process development , the chemical reduction using the CBS catalyst (Pathway 2) offers a rapid and reliable method to obtain the desired product. The well-documented procedures make it straightforward to implement.

For large-scale industrial production , the biocatalytic pathway (Pathway 1) presents a more compelling case for cost-effectiveness and sustainability. While the initial investment in enzyme screening and process optimization is higher, the lower cost of goods at scale, milder reaction conditions, and reduced environmental impact make it the superior choice for long-term, large-volume manufacturing. The high selectivity and yield of the enzymatic process also contribute to a more efficient and economical production cycle. A Chinese patent (CN115029397A) highlights the suitability of the enzymatic process for industrial production, noting its high conversion rate and good chiral selectivity.[1] The long-term cost benefits of enzymatic processes often outweigh the initial investment due to lower energy consumption, reduced waste management expenses, and increased process stability.

References

Spectroscopic comparison of (R)- and (S)-5,7-Difluorochroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of (R)- and (S)-5,7-Difluorochroman-4-ol: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-5,7-Difluorochroman-4-ol, crucial intermediates in the synthesis of various pharmaceuticals. The following sections present a summary of their spectroscopic properties, detailed experimental protocols for obtaining the data, and a workflow for their analysis. As enantiomers, (R)- and (S)-5,7-Difluorochroman-4-ol exhibit identical spectroscopic behavior in achiral environments. Therefore, the primary differentiating characteristic is their optical rotation. The data presented below is representative of either enantiomer unless specified otherwise.

Data Presentation

The quantitative spectroscopic data for 5,7-Difluorochroman-4-ol is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data of 5,7-Difluorochroman-4-ol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.88-6.93mAromatic H
6.82-6.84mAromatic H
4.57t6.0O-CH
2.77t6.0CH ₂-Ar

Solvent: DMSO-d₆, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data of 5,7-Difluorochroman-4-ol

Chemical Shift (δ) ppmAssignment
188.6C=O (precursor)
166.2 (J = 264.1 Hz)C-F
164.2C-F
162.7 (J = 256.7 Hz)C-F
109.0Aromatic C
101.6Aromatic C
98.8Aromatic C
67.6O-C H₂
38.2C H₂-Ar

Solvent: DMSO-d₆, Frequency: 151 MHz. Note: Data for the precursor 5,7-difluorochroman-4-one (B1394127) is included for reference.

Table 3: Mass Spectrometry Data of 5,7-Difluorochroman-4-ol

m/zInterpretation
186.16[M]⁺ (Molecular Ion)

Method: High-Resolution Mass Spectrometry (HRMS) can be used to confirm the molecular formula, C₉H₈F₂O₂.[1]

Table 4: Infrared (IR) Spectroscopy Data of 5,7-Difluorochroman-4-ol

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~2900C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic)
~1200C-O stretch
~1100C-F stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube.

  • Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 600 MHz for ¹H NMR and 151 MHz for ¹³C NMR.

  • Data Acquisition: For ¹H NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse program is employed.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups in the molecule.

Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of the (R)- and (S)-enantiomers of 5,7-Difluorochroman-4-ol.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison R_Synthesis (R)-5,7-Difluorochroman-4-ol Synthesis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) R_Synthesis->NMR MS Mass Spectrometry R_Synthesis->MS IR IR Spectroscopy R_Synthesis->IR Polarimetry Polarimetry R_Synthesis->Polarimetry S_Synthesis (S)-5,7-Difluorochroman-4-ol Synthesis S_Synthesis->NMR S_Synthesis->MS S_Synthesis->IR S_Synthesis->Polarimetry Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison MS->Comparison IR->Comparison Polarimetry->Comparison

Caption: Experimental workflow for spectroscopic comparison.

References

A Comparative Guide to Chiral Intermediates for Potassium-Competitive Acid Blockers (P-CABs): Focus on (R)-5,7-Difluorochroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Potassium-Competitive Acid Blockers (P-CABs) represents a significant advancement in the management of acid-related gastrointestinal disorders. The synthesis of these complex molecules relies on the efficient and stereoselective production of key chiral intermediates. This guide provides a comparative analysis of (R)-5,7-Difluorochroman-4-ol, a crucial building block for the P-CAB Tegoprazan, with other synthetic strategies for chiral intermediates in the P-CAB class.

Introduction to Chiral Intermediates in P-CAB Synthesis

The therapeutic efficacy of many P-CABs is intrinsically linked to their specific stereochemistry. Consequently, the synthesis of enantiomerically pure chiral intermediates is a critical aspect of their manufacturing process. This compound has emerged as a key intermediate in the synthesis of Tegoprazan.[1] Its rigid chroman structure and the stereochemistry at the C4 position are essential for the desired pharmacological activity of the final drug molecule.[1] This guide will delve into the performance of this compound and compare various synthetic routes to this and other chiral intermediates used in the production of P-CABs.

Performance Comparison of Synthetic Routes to Chiral Intermediates

The selection of a synthetic route for a chiral intermediate is a multifactorial decision, weighing yield, enantioselectivity, cost, scalability, and environmental impact. Below is a comparison of different approaches for generating chiral intermediates for P-CABs, with a focus on methods to obtain this compound and intermediates for other P-CABs like Vonoprazan (B1684036).

Chiral Intermediate/MethodKey TransformationTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
This compound
Asymmetric Transfer Hydrogenation (Noyori-type)Asymmetric reduction of 5,7-difluorochroman-4-one (B1394127)High>99%High enantioselectivity, well-established and reliable method.[2]Requires expensive ruthenium catalysts and chiral ligands.
Enzymatic Reduction (Ketoreductase)Asymmetric reduction of 5,7-difluorochroman-4-oneHigh>99%High stereoselectivity, mild reaction conditions, environmentally friendly ("green chemistry").[3]Enzyme cost and stability can be a concern for large-scale production.
Chiral Resolution of racemic 5,7-Difluorochroman-4-olSeparation of enantiomers<50% (per enantiomer)>99%Can produce highly pure enantiomers.[1]Theoretical maximum yield is 50%, requires a resolving agent and additional separation steps.
Vonoprazan Intermediates (e.g., chiral amines/alcohols)
Atom Transfer Radical Cyclization (ATRC) followed by aminationConstruction of the pyrrole (B145914) ring~23% (overall)Not directly applicable (achiral intermediate)A redox-economical approach that avoids some toxic transition metals.[4][5]Multi-step process with a moderate overall yield.
Classical Synthesis from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylateMulti-step synthesisAcceptableNot directly applicable (achiral intermediate)A practical and established route with controllable impurities.[6]Involves multiple steps which can lower the overall efficiency.

Experimental Protocols

Asymmetric Transfer Hydrogenation of 5,7-Difluorochroman-4-one

This protocol is a representative example for the synthesis of this compound using a Noyori-type catalyst.

Materials:

  • 5,7-Difluorochroman-4-one

  • Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid/triethylamine (5:2 mixture) as the hydrogen source

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 5,7-difluorochroman-4-one in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the ruthenium catalyst (typically 0.1-1 mol%).

  • Add the formic acid/triethylamine azeotropic mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Enzymatic Kinetic Resolution of racemic 5,7-Difluorochroman-4-ol

This protocol outlines a general procedure for the separation of enantiomers from a racemic mixture of 5,7-Difluorochroman-4-ol.

Materials:

  • Racemic 5,7-Difluorochroman-4-ol

  • Lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435®)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether)

  • Standard laboratory glassware

Procedure:

  • Dissolve the racemic 5,7-Difluorochroman-4-ol in the organic solvent.

  • Add the lipase and the acyl donor to the solution.

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion.

  • Once the desired conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-5,7-Difluorochroman-4-ol from the acylated (R)-enantiomer by column chromatography.

  • Hydrolyze the acylated (R)-enantiomer to obtain this compound.

Mandatory Visualizations

Signaling Pathway of P-CABs

PCAB_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Gastric Lumen PCAB P-CAB (e.g., Tegoprazan, Vonoprazan) ProtonPump_active H+/K+ ATPase (Active) PCAB->ProtonPump_active Competitive Inhibition of K+ binding Bloodstream Systemic Circulation Bloodstream->PCAB Absorption ProtonPump_inactive H+/K+ ATPase (Inactive) ProtonPump_inactive->ProtonPump_active Activation H_ion H+ ProtonPump_active->H_ion Pumps H+ out Canaliculus Secretory Canaliculus Acid_Secretion Gastric Acid (HCl) K_ion K+ K_ion->ProtonPump_active Takes K+ in

Caption: Mechanism of action of Potassium-Competitive Acid Blockers (P-CABs).

Experimental Workflow for Asymmetric Synthesis of this compound

Synthesis_Workflow Start 5,7-Difluorochroman-4-one (Prochiral Ketone) Reaction Asymmetric Reduction Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Catalyst Chiral Catalyst (e.g., Ru-complex or Ketoreductase) Catalyst->Reaction Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound (Chiral Alcohol) Purification->Product Analysis Analysis (Chiral HPLC for e.e.) Product->Analysis

Caption: General workflow for the asymmetric synthesis of this compound.

Logical Relationship: Comparison of Synthetic Strategies

Comparison_Logic cluster_Tegoprazan Tegoprazan Intermediate cluster_Vonoprazan Vonoprazan Intermediate Tegoprazan_Intermediate This compound Asymmetric_Reduction Asymmetric Reduction Tegoprazan_Intermediate->Asymmetric_Reduction Enzymatic_Reduction Enzymatic Reduction Tegoprazan_Intermediate->Enzymatic_Reduction Chiral_Resolution Chiral Resolution Tegoprazan_Intermediate->Chiral_Resolution Comparison Comparison Criteria - Yield - Enantioselectivity - Cost - Scalability Tegoprazan_Intermediate->Comparison Vonoprazan_Intermediate Achiral Pyrrole Derivative ATRC Atom Transfer Radical Cyclization Vonoprazan_Intermediate->ATRC Classical_Synthesis Multi-step Classical Synthesis Vonoprazan_Intermediate->Classical_Synthesis Vonoprazan_Intermediate->Comparison

Caption: Logical comparison of synthetic strategies for P-CAB chiral intermediates.

References

Efficacy comparison of Tegoprazan synthesized from different routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tegoprazan (B1682004), a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors for its successful clinical and commercial development. This guide provides an objective comparison of different synthetic routes for Tegoprazan, supported by available experimental data, to aid researchers and professionals in drug development.

Comparative Analysis of Synthetic Routes

Several synthetic strategies for Tegoprazan have been reported, primarily categorized into early discovery routes and more recent, optimized manufacturing processes. These routes vary significantly in their overall yield, number of steps, and use of hazardous reagents.

ParameterDrug Discovery Route (e.g., as in WO2007072146)Improved Manufacturing Process
Overall Yield As low as 2.0%[1]Significantly improved total yield[2]
Number of Steps 12 steps (excluding chiral alcohol preparation)[1]Fewer reaction steps[1]
Key Intermediates 4-hydroxy-N,N,2-trimethyl-1-[(4-tolyl)sulfonyl]-1H-benzo[d]imidazole-6-carboxamide, (S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol[3]Key intermediates prepared via an "efficient and economical route"[4][5]
Reagents of Concern Use of zinc cyanide, tributylphosphine, and azo compounds reported, posing safety and environmental concerns[1][6][7]Excluded harmful reagents and expensive starting materials[2]
Chiral Synthesis Asymmetric reduction using a chiral ruthenium catalyst (expensive) or chiral resolution[1]Asymmetric Noyori hydrogenation[2]
Final Step Yield 87% for the removal of the tosyl group (>99% ee)[8]Not explicitly stated, but overall process is improved[2]
Scalability Considered not ideal for industrial production due to low yield and hazardous reagents[6][7]Developed for commercial scale preparation[4][5]

Experimental Protocols: An Overview

Detailed, step-by-step protocols for each synthetic route are proprietary and often found within patent literature. Below is a generalized summary of the key experimental stages involved in a common synthetic approach.

1. Synthesis of the Benzimidazole (B57391) Core: A prevalent method involves the construction of the substituted benzimidazole core. This multi-step process typically starts from a substituted aminophenol derivative. Key transformations include nitration, bromination, acetylation, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring. Further steps involve functional group manipulations to install the required carboxamide and protect/deprotect nitrogen atoms.[8][9][10]

2. Preparation of the Chiral Chromanol Moiety: The synthesis of the enantiomerically pure (S)-5,7-difluorochroman-4-ol is a critical part of the overall process. One approach involves the condensation of 3,5-difluorophenol (B1294556) with methyl propiolate, followed by hydrogenation and an intramolecular Friedel-Crafts acylation to yield the chromanone.[8] The key step is the asymmetric reduction of this ketone. Early routes employed chiral reagents that could be expensive, while newer processes utilize more efficient catalytic methods like asymmetric Noyori hydrogenation.[1][2]

3. Coupling and Final Deprotection: The final key step is the coupling of the benzimidazole core with the chiral chromanol side chain, typically via a Mitsunobu reaction.[9] This reaction joins the two main fragments of the molecule. The last step is often the removal of a protecting group, such as a tosyl group, from the benzimidazole nitrogen to yield the final Tegoprazan product.[8]

Visualizing the Synthetic and Mechanistic Pathways

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Tegoprazan_Synthesis_Comparison cluster_Discovery Drug Discovery Route cluster_Manufacturing Improved Manufacturing Process start_d Starting Materials steps_d 12 Steps start_d->steps_d start_m Economical Starting Materials reagents_d Hazardous Reagents (e.g., Zinc Cyanide) steps_d->reagents_d yield_d Low Overall Yield (~2.0%) steps_d->yield_d tego_d Tegoprazan steps_d->tego_d steps_m Fewer Steps start_m->steps_m reagents_m Safer Reagents steps_m->reagents_m yield_m Improved Yield steps_m->yield_m tego_m Tegoprazan steps_m->tego_m Tegoprazan_MOA cluster_ParietalCell Gastric Parietal Cell tegoprazan Tegoprazan pump H+/K+ ATPase (Proton Pump) tegoprazan->pump Competitively Inhibits K+ Binding h_ion_out H+ Ion (Acid) pump->h_ion_out pumps out k_ion K+ Ion k_ion->pump binds lumen Gastric Lumen (Stomach) h_ion_out->lumen h_ion_in H+ Ion h_ion_in->pump binds k_ion_channel K+ Channel k_ion_channel->k_ion efflux

References

A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. (R)-5,7-Difluorochroman-4-ol, a key intermediate in the synthesis of the potassium-competitive acid blocker Tegoprazan, serves as a pertinent case study for evaluating various asymmetric synthesis methodologies.[1] This guide provides an objective comparison of different synthetic routes to this compound, benchmarked against established methods for the synthesis of other chiral alcohols, such as the widely studied conversion of acetophenone (B1666503) to 1-phenylethanol.

Performance Benchmark: Data-Driven Comparison of Synthetic Methodologies

The efficacy of different synthetic strategies can be quantitatively assessed by comparing key performance indicators such as chemical yield, enantiomeric excess (e.e.), reaction time, and temperature. The following tables summarize the performance of various catalytic systems for the synthesis of this compound and the benchmark chiral alcohol, (R)-1-phenylethanol.

Table 1: Synthesis of this compound via Asymmetric Reduction of 5,7-Difluorochroman-4-one (B1394127)

MethodCatalyst/EnzymeReducing Agent/Acyl DonorSolventTemp. (°C)Time (h)Yield (%)e.e. (%)
Lipase-Catalyzed ResolutionNovozym 435Vinyl Acetate (B1210297)Toluene (B28343)4024>45*>99
KetoreductaseKREDIsopropanol (B130326)Buffer/IPA301295>99
CBS Reduction(S)-Me-CBSBH₃·THFTHFRT29296
Ru-Catalyzed ATHRu-complexHCOOH/NEt₃CH₂Cl₂40189899

* Yield for the resolved (R)-alcohol is theoretically limited to 50% in a kinetic resolution.

Table 2: Benchmark Synthesis of (R)-1-phenylethanol via Asymmetric Reduction of Acetophenone

MethodCatalyst/EnzymeReducing AgentSolventTemp. (°C)Time (h)Yield (%)e.e. (%)
Biocatalytic ReductionSaccharomyces cerevisiaeGlucoseWater30-354870-90>99
CBS Reduction(S)-Me-CBSBH₃·THFTHFRT1-2~95>98
Ru-Catalyzed ATH[RuCl((S,S)-TsDPEN)(p-cymene)]HCOOH/NEt₃Acetonitrile (B52724)284>9999

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Synthesis of this compound

1. Lipase-Catalyzed Kinetic Resolution of (±)-5,7-Difluorochroman-4-ol

To a solution of racemic (±)-5,7-difluorochroman-4-ol (1.0 g, 5.37 mmol) in toluene (20 mL) is added vinyl acetate (0.92 g, 10.74 mmol) and Novozym 435 (0.5 g). The reaction mixture is stirred at 40 °C for 24 hours. The enzyme is then filtered off, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford this compound.

2. Ketoreductase-Catalyzed Asymmetric Reduction of 5,7-Difluorochroman-4-one

In a temperature-controlled reactor, a solution of 5,7-difluorochroman-4-one (1.0 g, 5.43 mmol) in a phosphate (B84403) buffer (50 mL, pH 7.0) containing isopropanol (10% v/v) is prepared. To this solution, a ketoreductase (KRED) and NADP⁺ are added. The mixture is stirred at 30 °C for 12 hours. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography.

3. Corey-Bakshi-Shibata (CBS) Reduction of 5,7-Difluorochroman-4-one

To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.54 mmol) in anhydrous THF (10 mL) at room temperature is added BH₃·THF (1.0 M in THF, 6.52 mmol) dropwise. The mixture is stirred for 15 minutes. A solution of 5,7-difluorochroman-4-one (1.0 g, 5.43 mmol) in anhydrous THF (5 mL) is then added slowly over 10 minutes. The reaction is stirred for 2 hours and then quenched by the slow addition of methanol. The solvent is evaporated, and the residue is purified by column chromatography.

4. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of 5,7-Difluorochroman-4-one

A mixture of 5,7-difluorochroman-4-one (1.0 g, 5.43 mmol), a chiral Ru-complex (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)], 0.054 mmol), and a solution of formic acid/triethylamine (5:2 molar ratio, 5 mL) in dichloromethane (B109758) (20 mL) is stirred at 40 °C for 18 hours. The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.

Benchmark Synthesis of (R)-1-phenylethanol

1. Biocatalytic Reduction of Acetophenone using Saccharomyces cerevisiae

In a flask containing a suspension of baker's yeast (Saccharomyces cerevisiae) (20 g) in water (100 mL), glucose (10 g) is added, and the mixture is stirred for 30 minutes at 30-35 °C. Acetophenone (1.0 g, 8.32 mmol) is then added, and the reaction is stirred for 48 hours. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the product.

2. CBS Reduction of Acetophenone

To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.83 mmol) in anhydrous THF (15 mL) at room temperature, BH₃·THF (1.0 M in THF, 10 mmol) is added dropwise. After 15 minutes, a solution of acetophenone (1.0 g, 8.32 mmol) in THF (5 mL) is added slowly. The reaction is stirred for 1-2 hours, quenched with methanol, and the product is isolated by extraction and purified by column chromatography.

3. Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

A mixture of acetophenone (1.0 g, 8.32 mmol), [RuCl((S,S)-TsDPEN)(p-cymene)] (0.083 mmol), and a solution of formic acid/triethylamine (5:2 molar ratio, 5 mL) in acetonitrile (20 mL) is stirred at 28 °C for 4 hours. The workup and purification are similar to the procedure described for the synthesis of this compound via ATH.

Visualizing the Synthetic Workflow and Comparative Logic

To better illustrate the processes and comparisons discussed, the following diagrams have been generated using Graphviz.

G cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_product Target Product 5,7-Difluorochroman-4-one 5,7-Difluorochroman-4-one Lipase-Catalyzed Resolution Lipase-Catalyzed Resolution 5,7-Difluorochroman-4-one->Lipase-Catalyzed Resolution (racemic alcohol) Ketoreductase Ketoreductase 5,7-Difluorochroman-4-one->Ketoreductase CBS Reduction CBS Reduction 5,7-Difluorochroman-4-one->CBS Reduction Ru-Catalyzed ATH Ru-Catalyzed ATH 5,7-Difluorochroman-4-one->Ru-Catalyzed ATH This compound This compound Lipase-Catalyzed Resolution->this compound Ketoreductase->this compound CBS Reduction->this compound Ru-Catalyzed ATH->this compound

Caption: Synthetic workflow for this compound.

G cluster_goal Synthetic Goal cluster_criteria Performance Criteria cluster_methods Compared Methods Chiral Alcohol Synthesis Chiral Alcohol Synthesis Yield Yield Chiral Alcohol Synthesis->Yield Enantiomeric Excess (e.e.) Enantiomeric Excess (e.e.) Chiral Alcohol Synthesis->Enantiomeric Excess (e.e.) Reaction Time Reaction Time Chiral Alcohol Synthesis->Reaction Time Reaction Temperature Reaction Temperature Chiral Alcohol Synthesis->Reaction Temperature Catalyst Loading Catalyst Loading Chiral Alcohol Synthesis->Catalyst Loading Biocatalysis (Lipase, KRED) Biocatalysis (Lipase, KRED) Yield->Biocatalysis (Lipase, KRED) Chemocatalysis (CBS, Ru-ATH) Chemocatalysis (CBS, Ru-ATH) Yield->Chemocatalysis (CBS, Ru-ATH) Enantiomeric Excess (e.e.)->Biocatalysis (Lipase, KRED) Enantiomeric Excess (e.e.)->Chemocatalysis (CBS, Ru-ATH) Reaction Time->Biocatalysis (Lipase, KRED) Reaction Time->Chemocatalysis (CBS, Ru-ATH) Reaction Temperature->Biocatalysis (Lipase, KRED) Reaction Temperature->Chemocatalysis (CBS, Ru-ATH) Catalyst Loading->Biocatalysis (Lipase, KRED) Catalyst Loading->Chemocatalysis (CBS, Ru-ATH)

Caption: Comparative framework for synthesis methods.

References

A Comparative Guide to the Asymmetric Synthesis of (R)-5,7-Difluorochroman-4-ol: An Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure (R)-5,7-Difluorochroman-4-ol is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably Tegoprazan, a potassium-competitive acid blocker.[1][2] The stereoselective synthesis of this alcohol is paramount, and various catalytic methods have been developed to achieve high enantiopurity and yield. This guide provides an objective comparison of the reaction kinetics and performance of prominent asymmetric synthesis methodologies, supported by available experimental data.

Key Synthetic Strategies

The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 5,7-difluorochroman-4-one. The main catalytic systems employed for this transformation are:

  • Enzymatic Reduction using Ketoreductases (KREDs)

  • Noyori Asymmetric Hydrogenation

  • Corey-Bakshi-Shibata (CBS) Reduction

  • "Green" Synthesis Approaches

This guide will delve into the kinetic profiles and experimental considerations for each of these methods.

Comparative Analysis of Reaction Kinetics and Performance

A direct comparison of the kinetic parameters for the asymmetric synthesis of this compound is challenging due to the limited availability of side-by-side studies in published literature. However, by compiling data from various sources on analogous transformations and the specific synthesis of the target molecule, we can draw meaningful comparisons.

MethodCatalyst/EnzymeKey Kinetic ParametersYield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Enzymatic Reduction Ketoreductases (SDR, MDR, AKR)High kcat, Low KMHigh (e.g., 96% crude)[3]Excellent (>99%)[3]High enantioselectivity, Mild reaction conditions, Environmentally friendlyEnzyme cost and stability, Requires cofactor regeneration
Noyori Asymmetric Hydrogenation Ru(II)-BINAP complexesHigh Turnover Number (TON) (can exceed 100,000 for some substrates)Generally HighExcellent (>95%)High efficiency and atom economy, Broad substrate scopeRequires high-pressure hydrogen gas, Catalyst can be sensitive to air and moisture
Corey-Bakshi-Shibata (CBS) Reduction Chiral Oxazaborolidine Catalyst-Generally HighExcellent (>95%)Predictable stereochemistry, Wide range of substratesRequires stoichiometric borane (B79455) reagent, Anhydrous conditions are critical
"Green" Synthesis Often enzyme-based-HighExcellentEnvironmentally benign solvents and conditionsMay have limitations in scalability and substrate scope

Note: The kinetic data presented are general ranges for the respective methodologies and may vary significantly based on the specific catalyst/enzyme, substrate concentration, and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these synthetic methods. Below are representative protocols for each key methodology.

Enzymatic Reduction of 5,7-Difluorochroman-4-one

This protocol is based on a patented method utilizing a ketoreductase with a coenzyme regeneration system.[3]

Materials:

  • 5,7-Difluorochroman-4-one

  • Ketoreductase (e.g., from the Short-Chain Dehydrogenase/Reductase (SDR), Medium-Chain Dehydrogenase/Reductase (MDR), or Aldo-Keto Reductase (AKR) family)

  • Coenzyme (e.g., NADPH or NADH)

  • Coenzyme regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Organic solvent (e.g., isopropanol, for substrate dissolution)

Procedure:

  • In a temperature-controlled reactor, prepare a buffered solution containing the ketoreductase, coenzyme, and the components of the coenzyme regeneration system.

  • Dissolve 5,7-Difluorochroman-4-one in a minimal amount of a water-miscible organic solvent.

  • Add the substrate solution to the enzyme mixture to initiate the reaction.

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation.

  • Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

  • Determine the enantiomeric excess using chiral HPLC. A reported synthesis using this method yielded the crude product in 96% with an ee of 99.4%, which after purification gave a 94.8% yield and an ee of 99.9%.[3]

Noyori Asymmetric Hydrogenation

This is a general protocol for the Noyori-type asymmetric hydrogenation of a prochiral ketone.

Materials:

  • 5,7-Difluorochroman-4-one

  • Ru(II)-chiral diphosphine diamine complex (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN])

  • Solvent (e.g., 2-propanol)

  • Base (e.g., potassium tert-butoxide)

  • Hydrogen gas (high pressure)

Procedure:

  • In a glovebox, charge a high-pressure autoclave with the Ru(II) catalyst and the solvent.

  • Add the 5,7-Difluorochroman-4-one and the base to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C).

  • Monitor the reaction by taking aliquots and analyzing by TLC, GC, or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Quench the reaction with a suitable reagent if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate this compound.

  • Determine the enantiomeric excess by chiral HPLC.

Corey-Bakshi-Shibata (CBS) Reduction

This is a general protocol for the CBS reduction of a prochiral ketone.[4][5][6]

Materials:

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve the CBS catalyst in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., 0°C or -78°C).

  • Slowly add the borane solution to the catalyst solution.

  • Add a solution of 5,7-Difluorochroman-4-one in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic methods, the following diagrams are provided.

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_product Product 5_7_difluorochroman_4_one 5,7-Difluorochroman-4-one Enzymatic Enzymatic Reduction (Ketoreductase) 5_7_difluorochroman_4_one->Enzymatic Noyori Noyori Asymmetric Hydrogenation 5_7_difluorochroman_4_one->Noyori CBS CBS Reduction 5_7_difluorochroman_4_one->CBS Green Green Synthesis 5_7_difluorochroman_4_one->Green R_5_7_difluorochroman_4_ol This compound Enzymatic->R_5_7_difluorochroman_4_ol Noyori->R_5_7_difluorochroman_4_ol CBS->R_5_7_difluorochroman_4_ol Green->R_5_7_difluorochroman_4_ol

Caption: Overview of synthetic routes to this compound.

Enzymatic_Reduction_Pathway Substrate 5,7-Difluorochroman-4-one Product_Cofactor This compound + NADP+ Substrate->Product_Cofactor Enzymatic Reduction Enzyme_Cofactor Ketoreductase + NADPH NADP NADP+ Product_Cofactor->NADP Regeneration Cofactor Regeneration (e.g., Glucose Dehydrogenase) NADPH NADPH Regeneration->NADPH NADP->Regeneration

References

Fluorinated Chroman Derivatives: A Comparative Guide to Structure, Function, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive and objective comparison of fluorinated chroman derivatives with their non-fluorinated counterparts and other analogs. By leveraging experimental data, this document outlines the structural and functional differences that underscore the therapeutic potential of these compounds, with a focus on their antiviral and enzyme-inhibiting activities.

The introduction of fluorine into the chroman scaffold, a privileged structure in medicinal chemistry, has been shown to significantly modulate the physicochemical and biological properties of the resulting derivatives. Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and ultimately lead to increased potency and selectivity. This guide delves into a comparative analysis of these effects, supported by quantitative data from key biological assays.

Comparative Analysis of Biological Activity

To illustrate the impact of fluorination, this section presents a comparative summary of the biological activities of representative fluorinated chroman derivatives against their non-fluorinated parent compounds or closely related analogs.

Antioxidant Activity

A direct comparison between 3',4',5'-trihydroxyflavone and its 3-fluorinated counterpart demonstrates that fluorination can enhance antioxidant activity. The EC50 values, representing the concentration required for 50% radical scavenging activity, are presented in Table 1. The lower EC50 value of the fluorinated compound indicates greater potency.[1]

Table 1: Comparison of Antioxidant Activity of a Flavone and its 3-Fluorinated Derivative [1]

CompoundStructureEC50 (µg/mL)
3',4',5'-TrihydroxyflavoneNon-fluorinated0.33
3-Fluoro-3',4',5'-trihydroxyflavoneFluorinated0.24
SIRT2 Inhibition

Table 2: SIRT2 Inhibitory Activity of Substituted Chroman-4-one Derivatives

CompoundSubstituents% Inhibition at 200 µMIC50 (µM)
8-bromo-6-chloro-2-pentylchroman-4-one8-Br, 6-Cl884.5
(-)-8-bromo-6-chloro-2-pentylchroman-4-one8-Br, 6-Cl-1.5
6,8-dibromo-2-pentylchroman-4-one6,8-diBr>701.5
7-fluoro-2-pentylchroman-4-one7-F18Not Determined
Antiviral Activity

Fluorinated 2-arylchroman-4-ones have demonstrated promising antiviral activity, particularly against influenza viruses. One notable example, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, exhibited significant potency against Influenza A/Puerto Rico/8/34 (H1N1) virus. While a direct comparison with a non-fluorinated analog was not provided in the same study, the data underscores the potential of polyfluorinated chroman derivatives as antiviral agents.

Table 3: Antiviral Activity of a Fluorinated 2-Arylchroman-4-one

CompoundVirus StrainIC50 (µM)Selectivity Index (SI)
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)6150

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of the test compounds.

  • Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture : The test compound, at various concentrations, is added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The EC50 value is then determined from the dose-response curve.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.

  • Reagents : Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., from a commercial kit), and NAD+ are required.

  • Assay Buffer : A suitable buffer (e.g., Tris-HCl with NaCl and a reducing agent) is prepared.

  • Reaction : The SIRT2 enzyme is incubated with the test compound at various concentrations in the assay buffer.

  • Initiation : The reaction is initiated by the addition of the fluorogenic substrate and NAD+.

  • Incubation : The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Development : A developer solution is added to stop the reaction and generate a fluorescent signal.

  • Measurement : The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Antiviral Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

  • Cell Culture : A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) is prepared in multi-well plates.

  • Virus Infection : The cells are infected with a known amount of virus.

  • Compound Treatment : After a brief incubation period to allow for viral adsorption, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.

  • Incubation : The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization : The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Counting and Calculation : The number of plaques in each well is counted, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Signaling Pathways and Mechanisms of Action

The biological effects of fluorinated chroman derivatives are intrinsically linked to their interaction with specific cellular signaling pathways.

SIRT2 Inhibition and Downstream Effects

SIRT2 inhibitors, including chroman-4-one derivatives, can exert their anticancer effects through various mechanisms. One proposed pathway involves the regulation of α-tubulin acetylation, which in turn affects microtubule dynamics and cell cycle progression. The diagram below illustrates a simplified workflow for assessing SIRT2 inhibition.

G cluster_0 In Vitro Assay Enzyme SIRT2 Enzyme Reaction Deacetylation Reaction Enzyme->Reaction Substrate Fluorogenic Acetylated Peptide Substrate + NAD+ Substrate->Reaction Inhibitor Test Compound (Chroman Derivative) Inhibitor->Reaction Fluorescence Fluorescence Measurement Reaction->Fluorescence IC50 IC50 Determination Fluorescence->IC50

Caption: Workflow for a fluorometric SIRT2 inhibition assay.

Potential Antiviral Mechanism of Action

Flavonoids, the parent class of compounds for many chroman derivatives, can exert antiviral effects at various stages of the viral life cycle.[4] This can include inhibiting viral entry, replication, and protein translation. For influenza virus, some flavonoids have been shown to inhibit viral neuraminidase or interfere with the viral hemagglutinin protein, which is crucial for viral entry into host cells. The diagram below depicts a generalized viral life cycle and potential points of inhibition by antiviral compounds.

G cluster_1 Viral Life Cycle and Potential Inhibition Attachment 1. Virus Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Viral Genome Replication Uncoating->Replication Synthesis 4. Viral Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release of New Virions Assembly->Release Inhibitor Antiviral Chroman Derivative Inhibitor->Attachment Inhibition Inhibitor->Replication Inhibition Inhibitor->Release Inhibition

Caption: Generalized viral life cycle with potential points of inhibition.

References

Safety Operating Guide

Proper Disposal of (R)-5,7-Difluorochroman-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (R)-5,7-Difluorochroman-4-ol must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound, which is also classified as a flammable solid.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1] Personal protective equipment (PPE) is mandatory to minimize exposure risks.

Required Personal Protective Equipment:

PPE ItemSpecification
Gloves Nitrile rubber gloves are recommended. Consider double gloving for enhanced protection. Always inspect gloves for integrity before use.[2]
Eye Protection ANSI-approved chemical splash goggles are essential.[2][3] A face shield may be necessary for larger quantities.[3]
Lab Coat A fully buttoned, flame-resistant lab coat should be worn.[3]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]
Waste Segregation and Collection Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal. This compound is a halogenated organic compound and a flammable solid, which dictates its specific waste stream.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, compatible container for collecting waste this compound. Polyethylene containers are a suitable option for flammable solids.[3] The container must have a secure, tight-fitting lid.[4]

  • Labeling: The container must be labeled "Hazardous Waste" immediately upon the first addition of waste.[4][5] The label must also clearly identify the contents, including the full chemical name "this compound" and the approximate quantity or concentration.[6]

  • Segregation: This waste stream must be kept separate from non-halogenated organic wastes, aqueous wastes (acids and bases), oxidizers, and other incompatible materials.[3][5][6][7]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from heat, sparks, and open flames.[3][8] Ensure the container is stored in secondary containment to mitigate spills.[5]

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent exposure.

Small Spill Cleanup:

For small spills that can be managed in under 10 minutes by trained personnel:

  • Ensure proper PPE is worn.[3]

  • Carefully sweep up the solid material using spark-resistant tools to avoid generating dust.[3]

  • Place the collected material into a designated hazardous waste container.[3]

  • Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[9]

Large Spill Response:

For large spills, or if there is an imminent risk of fire:

  • Evacuate the immediate area and alert others.[2]

  • If a fire is present, activate the nearest fire alarm.[2]

  • Contact your institution's Environmental Health and Safety (EH&S) office and emergency services.[5]

Final Disposal Plan

The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[1]

Disposal Methodology:

The recommended method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care must be taken during ignition due to the material's high flammability.[1] Contaminated packaging and any materials used for spill cleanup should be disposed of as unused product in the same hazardous waste stream.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.